molecular formula C4H2Cl2N2 B116531 2,3-Dichloropyrazine CAS No. 4858-85-9

2,3-Dichloropyrazine

Cat. No.: B116531
CAS No.: 4858-85-9
M. Wt: 148.98 g/mol
InChI Key: MLCNOCRGSBCAGH-UHFFFAOYSA-N
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Description

2,3-Dichloropyrazine, also known as this compound, is a useful research compound. Its molecular formula is C4H2Cl2N2 and its molecular weight is 148.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dichloropyrazine
Source PubChem
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InChI

InChI=1S/C4H2Cl2N2/c5-3-4(6)8-2-1-7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCNOCRGSBCAGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197556
Record name 2,3-Dichloropyrazine
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Molecular Weight

148.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4858-85-9
Record name 2,3-Dichloropyrazine
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Record name 2,3-Dichloropyrazine
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Record name 2,3-Dichloropyrazine
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Record name 2,3-dichloropyrazine
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Foundational & Exploratory

An In-Depth Technical Guide to 2,3-Dichloropyrazine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloropyrazine is a halogenated heterocyclic compound that serves as a versatile intermediate in the synthesis of a wide range of chemical entities, particularly in the pharmaceutical and agrochemical industries.[1] Its pyrazine (B50134) core, substituted with two chlorine atoms on adjacent carbons, imparts unique reactivity, making it a valuable building block for the introduction of various functional groups. This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental data of this compound to support its application in research and development.

Chemical Structure and Identification

The fundamental structure of this compound consists of a pyrazine ring with chlorine atoms at the 2 and 3 positions.[2]

IdentifierValue
IUPAC Name This compound[3]
SMILES String Clc1nccnc1Cl[4]
InChI Key MLCNOCRGSBCAGH-UHFFFAOYSA-N[3]
CAS Number 4858-85-9[3]
Molecular Formula C₄H₂Cl₂N₂[1]
Molecular Weight 148.97 g/mol [1]

Physicochemical Properties

This compound is typically a white or colorless to light yellow powder, lump, or clear liquid.[1] It possesses a strong, pungent, and irritating odor.[2]

PropertyValue
Melting Point 29 °C[1]
Boiling Point 107 °C at 50 mmHg[1]
Density 1.431 g/mL at 25 °C[4]
Flash Point 102 °C (215.6 °F) - closed cup[4]
Solubility Soluble in water.[2] Moderately soluble in organic solvents like dichloromethane, ethanol, and acetone.[2]
Appearance White or colorless to light yellow powder to lump to clear liquid.[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Spectroscopic DataDetails
Mass Spectrometry The NIST WebBook provides the mass spectrum (electron ionization) for this compound.[5]
Infrared (IR) Spectroscopy The IR spectrum for this compound is available on the NIST WebBook.[5]
¹H NMR Detailed experimental ¹H NMR data for this compound is not readily available in the searched literature.
¹³C NMR Detailed experimental ¹³C NMR data for this compound is not readily available in the searched literature.

Chemical Reactivity and Synthesis

The presence of two chlorine atoms on the electron-deficient pyrazine ring makes this compound highly susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate, allowing for the facile displacement of the chlorine atoms by a variety of nucleophiles, such as amines, thiols, and alkoxides. This property is instrumental in the synthesis of more complex molecules, including potent cyclin-dependent kinase inhibitors like alloisines.[6][7]

Experimental Protocols

Synthesis of this compound from 3-Chloropyrazine 1-oxide

This method involves the deoxygenation and chlorination of 3-chloropyrazine 1-oxide using phosphorus oxychloride.

Methodology:

  • To 10 mL of phosphorus oxychloride at 60 °C, slowly add 2.2 g (16.9 mmol) of 3-chloropyrazine 1-oxide.

  • After the addition is complete, heat the mixture at reflux for 60 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled mixture into a beaker containing ice and 5 g of solid sodium acetate (B1210297).

  • Stir the mixture until all the ice has melted.

  • Extract the aqueous mixture with dichloromethane.

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over sodium sulfate (B86663) and evaporate the solvent in vacuo.

  • Purify the resulting residue by column chromatography using a mixture of ethyl acetate and hexane (B92381) (1:20) as the eluent to afford this compound.[8]

Synthesis of this compound from Piperazine (B1678402) Hexahydrate

This two-step process involves the initial formation of N,N'-bis-chlorocarbonyl-piperazine from piperazine hexahydrate and phosgene (B1210022), followed by a high-temperature chlorination to yield the final product.[9]

Methodology:

  • Step 1: Synthesis of N,N'-bis-chlorocarbonyl-piperazine

    • Dissolve 71.2 g of phosgene in 1000 mL of cold dichloromethane.

    • Prepare two separate aqueous solutions: one with 60 g of sodium carbonate in 450 mL of water, and another with 33 g of piperazine hexahydrate in 150 mL of water.

    • Over a period of one hour, add both aqueous solutions dropwise to the phosgene solution while maintaining the temperature between -5 and 0 °C.

    • Continue stirring the mixture for an additional hour at the same temperature.

    • Slowly warm the mixture to 10 °C.

    • Separate the organic layer, wash it with water, and then evaporate to dryness to obtain N,N'-bis-chlorocarbonyl-piperazine.[9]

  • Step 2: Chlorination to this compound

    • The N,N'-bis-chlorocarbonyl-piperazine obtained from the previous step is reacted with chlorine gas.

    • The reaction is carried out at a temperature of 150 to 170 °C.

    • Catalytic amounts of a Lewis acid such as aluminum chloride, ferric chloride, or antimony chloride are required.

    • The reaction is typically run for 9 to 15 hours to yield this compound.[9]

Visualizing Chemical Processes

Synthesis Workflow of this compound from Piperazine

G Synthesis of this compound from Piperazine cluster_0 Step 1: Phosgenation cluster_1 Step 2: Chlorination A Piperazine Hexahydrate C N,N'-bis-chlorocarbonyl-piperazine A->C Dichloromethane, -5 to 0 °C B Phosgene B->C E This compound C->E 150-170 °C, Lewis Acid Catalyst D Chlorine Gas D->E

Caption: Synthesis workflow of this compound from Piperazine.

General Mechanism of Nucleophilic Aromatic Substitution

G Nucleophilic Aromatic Substitution on this compound cluster_0 Reaction cluster_1 Structures This compound This compound Meisenheimer Complex Meisenheimer Complex This compound->Meisenheimer Complex + Nu⁻ Substituted Pyrazine Substituted Pyrazine Meisenheimer Complex->Substituted Pyrazine - Cl⁻ Dichloropyrazine This compound (Aromatic) Meisenheimer Meisenheimer Complex (Non-aromatic Intermediate) Dichloropyrazine->Meisenheimer Nucleophilic Attack Substituted Substituted Pyrazine (Aromatic Product) Meisenheimer->Substituted Loss of Leaving Group

Caption: General mechanism of nucleophilic aromatic substitution on this compound.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled.[10] It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[11]

Handling Recommendations:

  • Use only in a well-ventilated area.[11]

  • Wear protective gloves, clothing, eye, and face protection.[11]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11]

  • Wash hands and any exposed skin thoroughly after handling.

Storage:

  • Store in a cool, dry, and well-ventilated place.[10]

  • Keep the container tightly closed.[10]

  • Store locked up.[11]

In case of exposure, immediate first aid measures should be taken, and medical attention should be sought.[10] For spills, use proper personal protective equipment and clean up immediately, absorbing the material and placing it into a suitable closed container for disposal.[10]

Conclusion

This compound is a key chemical intermediate with a well-defined set of chemical and physical properties. Its reactivity, particularly in nucleophilic substitution reactions, makes it a valuable tool for the synthesis of complex molecules in the pharmaceutical and agrochemical sectors. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and safe utilization in research and development. This guide provides a foundational resource for professionals working with this important compound.

References

An In-depth Technical Guide to the Physical Properties of 2,3-Dichloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,3-Dichloropyrazine (CAS No: 4858-85-9). The information is curated for professionals in research and development, particularly in the pharmaceutical and agrochemical sectors where this compound serves as a key intermediate.[1] This document summarizes essential quantitative data in a structured format, details the experimental protocols for property determination, and includes a visual workflow for a standard analytical procedure.

Core Physical and Chemical Data

This compound is a halogenated heterocyclic organic compound with the molecular formula C₄H₂Cl₂N₂.[1][2] It is recognized for its utility as a building block in the synthesis of more complex molecules, including kinase inhibitors, herbicides, and fungicides.[1][2]

Table 1: Key Physical Properties of this compound

PropertyValueReferences
Molecular Weight 148.98 g/mol [3][4][5][6][7]
Appearance White or colorless to light yellow powder, lump, or clear liquid.[1][8][1][2]
Melting Point 22.5-24.5 °C[7][9]
29 °C[1]
22-24 °C[10]
Boiling Point 105-107 °C at 50 mmHg[7][9][10]
190.6 °C at 1013 hPa[11]
Density 1.431 g/mL at 25 °C[3][9][12][13]
1.43 g/cm³[1][7]
Solubility Sparingly soluble in water.[2] Moderately soluble in organic solvents like dichloromethane, ethanol, and acetone.[2][2]
Flash Point 102 °C (closed cup)[3][7][13]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a solid organic compound like this compound.

1. Determination of Melting Point

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high-purity substance.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, and a sample of this compound.

  • Procedure:

    • A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

    • The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.

    • The heating rate is then reduced to about 1-2°C per minute to allow for accurate observation.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.

    • For high accuracy, the determination is repeated at least twice, and the average value is reported.

Workflow for Melting Point Determination

MeltingPoint_Workflow Figure 1: Workflow for Melting Point Determination A Sample Preparation: Pack this compound into a capillary tube B Place capillary tube in melting point apparatus A->B C Rapid Heating: Heat to ~15°C below expected melting point B->C D Slow Heating: Reduce rate to 1-2°C/min C->D E Observation: Record temperature range from first liquid to full melt D->E F Data Analysis: Average results from multiple trials E->F

Caption: Workflow for the experimental determination of melting point.

2. Determination of Boiling Point (at reduced pressure)

Given that one of the reported boiling points is at a reduced pressure (50 mmHg), this method is crucial.

  • Apparatus: A distillation flask, condenser, receiving flask, thermometer, heating mantle, vacuum source, and a manometer.

  • Procedure:

    • A sample of this compound is placed in the distillation flask along with boiling chips.

    • The distillation apparatus is assembled, ensuring all joints are properly sealed.

    • The system is connected to a vacuum pump, and the pressure is reduced to the desired level (e.g., 50 mmHg), monitored by a manometer.

    • The sample is heated gently using a heating mantle.

    • The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

3. Determination of Density

The density of a liquid or a solid that melts near room temperature can be determined using a pycnometer or by the displacement method.

  • Apparatus: A pycnometer (a small glass flask with a precise volume), an analytical balance, and a temperature-controlled water bath.

  • Procedure:

    • The empty pycnometer is weighed accurately.

    • It is then filled with distilled water and placed in a water bath at a specific temperature (e.g., 25°C) until thermal equilibrium is reached. The pycnometer is then weighed again.

    • The process is repeated with this compound (in its liquid state).

    • The density is calculated using the formula: Density = (mass of substance) / (volume of substance), where the volume is determined from the mass of the displaced water and its known density at that temperature.

4. Determination of Solubility

Solubility is determined by observing the extent to which a solute dissolves in a solvent.

  • Apparatus: Test tubes, vortex mixer, and a range of solvents (water, dichloromethane, ethanol, acetone).

  • Procedure:

    • A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.

    • A specific volume of the solvent (e.g., 1 mL) is added.

    • The mixture is agitated vigorously using a vortex mixer for a set period.

    • The solution is visually inspected for any undissolved solid.

    • If the solid dissolves completely, it is deemed "soluble." If some solid remains, it is "partially soluble." If no significant amount of solid dissolves, it is "insoluble" or "sparingly soluble."

    • Quantitative solubility can be determined by gravimetric analysis of the saturated solution.

Logical Flow for Solubility Testing

Solubility_Logic Figure 2: Logical Flow for Solubility Assessment Start Start: Add known mass of This compound to solvent Agitate Agitate mixture (e.g., vortex) Start->Agitate Observe Visually inspect for undissolved solid Agitate->Observe Soluble Result: Soluble Observe->Soluble No solid remains Partially_Soluble Result: Partially Soluble Observe->Partially_Soluble Some solid remains Insoluble Result: Insoluble/ Sparingly Soluble Observe->Insoluble No significant dissolution

Caption: A diagram illustrating the decision-making process in solubility testing.

References

2,3-Dichloropyrazine: A Technical Guide for Chemical and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dichloropyrazine (CAS No: 4858-85-9), a pivotal heterocyclic intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. This document outlines its chemical and physical properties, details relevant experimental protocols for its synthesis and analysis, and discusses its applications in medicinal chemistry.

Core Properties of this compound

This compound is a halogenated heterocyclic organic compound characterized by a pyrazine (B50134) ring substituted with two chlorine atoms at the 2 and 3 positions.[1] This unique structure imparts valuable reactivity, making it a versatile building block in organic synthesis.[2][3]

Physicochemical and Identification Data

The fundamental properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 4858-85-9[4]
Molecular Formula C₄H₂Cl₂N₂[4]
Molecular Weight 148.98 g/mol [4]
Appearance White or colorless to light yellow powder, lump, or clear liquid[1]
Melting Point 29 °C[1]
Boiling Point 175 °C[1]
Density 1.43 g/mL at 25 °C[1]
Solubility Soluble in organic solvents like ethanol (B145695) and acetone; sparingly soluble in water.[1]
EINECS Number 225-460-1[4]
InChIKey MLCNOCRGSBCAGH-UHFFFAOYSA-N[4]
SMILES c1cnc(c(n1)Cl)Cl[4]
Safety and Hazard Information

As a chemical intermediate, this compound requires careful handling. The GHS hazard classifications are as follows:

Hazard StatementDescriptionReference(s)
H315Causes skin irritation[5]
H319Causes serious eye irritation[5]
H335May cause respiratory irritation[5]
Signal Word Warning[5]

Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound.[4]

Applications in Synthesis

This compound is a highly valued intermediate due to its reactive chlorine atoms, which are susceptible to nucleophilic substitution.[3] This reactivity allows for the introduction of various functional groups, making it a key precursor for more complex molecules.[2]

Its primary applications are in the pharmaceutical and agrochemical industries.[2] In medicinal chemistry, it serves as a scaffold for the development of:

  • Antimicrobial agents[6]

  • Anti-inflammatory drugs[1]

  • Antidepressants[6]

Derivatives of this compound have shown potential as potent enzyme inhibitors, crucial for treating various diseases. The compound is also used in the synthesis of pesticides and herbicides.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are critical for its effective use in research and development.

Synthesis of this compound

A common method for synthesizing this compound involves the chlorination of a pyrazine precursor. One detailed protocol involves a two-step process starting from piperazine (B1678402).[7]

Step 1: Synthesis of N,N'-bis-chlorocarbonyl-piperazine [7]

  • Dissolve 71.2 g of phosgene (B1210022) in 1000 mL of cold dichloromethane.

  • Prepare two separate aqueous solutions: 60 g of sodium carbonate in 450 mL of water, and 33 g of piperazine hexahydrate in 150 mL of water.

  • Add the two aqueous solutions dropwise to the phosgene solution over one hour, maintaining the temperature between -5 and 0 °C.

  • Stir the mixture for an additional hour at the same temperature, then warm to 10 °C.

  • Separate the organic layer, wash it with water, and evaporate to dryness to yield a white crystalline product.

Step 2: Chlorination to this compound [7]

  • React the N,N'-bis-chlorocarbonyl-piperazine from Step 1 with chlorine gas.

  • Conduct the reaction at a temperature of 150 to 170 °C for 9 to 15 hours.

  • Use a catalytic amount (0.05 to 0.5% by weight) of a trivalent metal chloride such as aluminum chloride, ferric chloride, or antimony chloride.

  • The resulting product is this compound.

Another synthetic route involves the reaction of 3-chloropyrazine 1-oxide with phosphorus oxychloride.[8]

  • Slowly add 2.2 g of 3-chloropyrazine 1-oxide to 10 mL of phosphorus oxychloride at 60 °C.

  • Heat the mixture at reflux for 60 minutes after the addition is complete.

  • Cool the mixture and pour it into ice containing 5 g of solid sodium acetate.

  • Stir until the ice melts and then extract the product with dichloromethane.

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over sodium sulfate (B86663) and evaporate the solvent.

  • Purify the residue by column chromatography (eluting with ethyl acetate:hexane, 1:20) to afford the final product.

Analytical Methods

The purity and identity of this compound and its derivatives are typically confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC): [9]

  • Column: Reversed-phase C18

  • Mobile Phase: A gradient of water and acetonitrile (B52724) (or methanol).

  • Detection: UV detector. Impurities will generally have different retention times from the main product.

Gas Chromatography-Mass Spectrometry (GC-MS): [9]

  • Carrier Gas: Helium

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

  • Detection: Mass spectrometer to identify the mass-to-charge ratio (m/z) of the compound and any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: [9]

  • ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum of this compound in CDCl₃ shows a singlet at 8.32 ppm for the two equivalent protons.[8]

Logical and Experimental Workflows

Visualizing the role and synthesis of this compound can aid in understanding its utility.

G Logical Flow: Role of this compound in Drug Development cluster_synthesis Chemical Synthesis cluster_bio Biological System 2_3_Dichloropyrazine This compound (Building Block) Reaction Nucleophilic Substitution Reaction 2_3_Dichloropyrazine->Reaction Nucleophilic_Reagent Nucleophilic Reagent (e.g., Amine, Alcohol) Nucleophilic_Reagent->Reaction Bioactive_Derivative Bioactive Pyrazine Derivative Reaction->Bioactive_Derivative Signaling_Pathway Target Signaling Pathway (e.g., Kinase Pathway) Bioactive_Derivative->Signaling_Pathway Cellular_Response Therapeutic Effect (e.g., Inhibition of Cell Growth) Signaling_Pathway->Cellular_Response

Caption: Role of this compound as an intermediate in drug development.

G Workflow: Synthesis and Purification of this compound Start Start: Precursor (e.g., 3-chloropyrazine 1-oxide) Reaction Reaction with Phosphorus Oxychloride (Reflux) Start->Reaction Workup Aqueous Workup (Ice, Sodium Acetate) Reaction->Workup Extraction Extraction with Dichloromethane Workup->Extraction Washing Wash Organic Layer (NaHCO₃, H₂O, Brine) Extraction->Washing Drying Drying and Solvent Evaporation Washing->Drying Purification Column Chromatography Drying->Purification Analysis Characterization (NMR, GC-MS) Purification->Analysis Final_Product Final Product: Pure this compound Analysis->Final_Product

Caption: General workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Solubility of 2,3-Dichloropyrazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3-Dichloropyrazine in various organic solvents. A thorough understanding of its solubility is crucial for the process development, optimization, and formulation of this important heterocyclic compound in the pharmaceutical and agrochemical industries. This document outlines the qualitative solubility profile, presents a detailed experimental protocol for quantitative solubility determination, and includes visualizations of the experimental workflow and the relationship between solvent properties and solubility.

Qualitative Solubility of this compound

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventSolubility Description
DichloromethaneModerate Solubility[1]
EthanolModerate Solubility[1]
AcetoneModerate Solubility[1]
ChloroformSlightly Soluble[2]
MethanolSlightly Soluble[2]
WaterSparingly Soluble[1]

Experimental Protocol for Solubility Determination: Shake-Flask Method with Gravimetric Analysis

The shake-flask method is a widely used and reliable technique for determining the thermodynamic solubility of a compound.[3][4][5][6] The following protocol details the steps for determining the solubility of this compound in an organic solvent, followed by gravimetric analysis to quantify the dissolved solute.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvent(s)

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Conical flasks or vials with airtight seals

  • Syringe filters (chemically compatible with the solvent)

  • Pipettes

  • Pre-weighed evaporation dishes or beakers

  • Drying oven

  • Desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a conical flask containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

    • Seal the flask tightly to prevent solvent evaporation.

    • Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and analyzed; equilibrium is reached when consecutive measurements are consistent.

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, allow the solution to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid any temperature-induced precipitation or dissolution.

    • Immediately filter the collected sample through a syringe filter that is compatible with the solvent to remove any undissolved microparticles.

  • Gravimetric Analysis:

    • Transfer a precisely measured volume of the clear filtrate into a pre-weighed, dry evaporation dish.

    • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without causing degradation or sublimation of the this compound. The oven temperature should be well below the boiling point of the solute.

    • Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

    • Weigh the evaporation dish containing the dried this compound residue on an analytical balance.

    • Repeat the drying and weighing process until a constant weight is obtained.

  • Calculation of Solubility:

    • The solubility can be calculated using the following formula:

      Solubility ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of filtrate in mL) * 100

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship between solvent polarity and the solubility of this compound.

experimental_workflow cluster_preparation 1. Preparation of Saturated Solution cluster_sampling 2. Sampling and Filtration cluster_analysis 3. Gravimetric Analysis cluster_calculation 4. Calculation A Add excess this compound to solvent B Seal and place in thermostatic shaker A->B C Agitate for 24-48 hours at constant temperature B->C D Allow excess solid to settle C->D E Withdraw supernatant with a pipette D->E F Filter through a syringe filter E->F G Transfer known volume of filtrate to a pre-weighed dish F->G H Evaporate solvent in a drying oven G->H I Cool in a desiccator and weigh H->I J Repeat drying and weighing until constant weight I->J K Calculate solubility (g/100 mL) J->K

Caption: Experimental workflow for determining the solubility of this compound.

solubility_relationship cluster_solute Solute cluster_solvents Solvents cluster_solubility Expected Solubility solute This compound (Moderately Polar) polar Polar Aprotic Solvents (e.g., Acetone, Dichloromethane) solute->polar 'Like dissolves like' polar_protic Polar Protic Solvents (e.g., Ethanol, Methanol) solute->polar_protic nonpolar Non-Polar Solvents (e.g., Water - low polarity) solute->nonpolar high_sol Higher Solubility (Moderate) polar->high_sol polar_protic->high_sol low_sol Lower Solubility (Slight to Sparingly Soluble) nonpolar->low_sol

Caption: Logical relationship between solvent polarity and this compound solubility.

References

An In-depth Technical Guide to the Synthesis of 2,3-Dichloropyrazine from Pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2,3-dichloropyrazine, a valuable building block in the development of pharmaceuticals and functional materials, starting from the readily available precursor, pyrazine (B50134). This document details two main synthetic strategies: direct high-temperature chlorination and a multi-step synthesis via a pyrazine-N-oxide intermediate. For each route, detailed experimental protocols, quantitative data, and reaction pathway visualizations are provided to facilitate practical application in a research and development setting.

Introduction

Pyrazine and its derivatives are a class of heterocyclic compounds that are integral to the structure of numerous biologically active molecules. The halogenated pyrazine, this compound, serves as a key intermediate in the synthesis of a wide range of compounds, including agrochemicals and active pharmaceutical ingredients. The electron-deficient nature of the pyrazine ring presents unique challenges and opportunities in its functionalization. This guide explores the methodologies to achieve the targeted dichlorination at the 2 and 3 positions of the pyrazine ring.

Route 1: Direct High-Temperature Vapor-Phase Chlorination

Direct chlorination of pyrazine is a challenging yet industrially relevant method for producing chloropyrazines. Due to the deactivation of the pyrazine ring towards electrophilic substitution, this reaction requires high temperatures to proceed. A significant drawback of this method is the potential for the formation of a mixture of mono-, di-, and tri-chlorinated pyrazines, necessitating efficient separation techniques for the isolation of the desired 2,3-dichloro-isomer.

Signaling Pathway Diagram

G Pyrazine Pyrazine Monochloropyrazine Monochloropyrazine Pyrazine->Monochloropyrazine Chlorine Chlorine (Cl2) Chlorine->Pyrazine Chlorine->Monochloropyrazine Dichloropyrazine_mixture Dichloropyrazine Mixture (2,3-, 2,5-, 2,6-isomers) Chlorine->Dichloropyrazine_mixture Heat High Temperature (300-600 °C) Heat->Pyrazine Heat->Monochloropyrazine Heat->Dichloropyrazine_mixture Monochloropyrazine->Dichloropyrazine_mixture Trichloropyrazine Trichloropyrazine Dichloropyrazine_mixture->Trichloropyrazine Separation Isomer Separation (e.g., Fractional Distillation, Crystallization) Dichloropyrazine_mixture->Separation Target This compound Separation->Target

Caption: Direct High-Temperature Chlorination of Pyrazine.

Experimental Protocol

The following protocol is adapted from the principles of high-temperature vapor-phase chlorination of aromatic heterocycles.[1]

Objective: To synthesize a mixture of dichloropyrazines via direct chlorination of pyrazine.

Materials:

  • Pyrazine

  • Chlorine gas

  • Nitrogen gas (inert diluent)

  • Apparatus for high-temperature gas-phase reactions (e.g., quartz tube furnace)

  • Condensation and collection system

  • Gas flow controllers

Procedure:

  • A quartz tube reactor is placed in a tube furnace capable of reaching at least 600 °C.

  • Pyrazine is vaporized by heating it in a suitable container and the vapor is carried into the reactor using a stream of nitrogen gas.

  • Chlorine gas is introduced into the reactor through a separate inlet to mix with the pyrazine vapor. The molar ratio of chlorine to pyrazine is a critical parameter and should be adjusted to favor dichlorination (a molar excess of chlorine is required).

  • The reaction temperature is maintained between 400 °C and 550 °C. The contact time of the reactants in the hot zone is controlled by adjusting the flow rates of the gases.

  • The reaction products exit the furnace and are passed through a series of condensers to collect the chlorinated pyrazines.

  • The crude product, a mixture of unreacted pyrazine, monochloropyrazine, and various dichloropyrazine isomers, is collected.

  • The mixture of isomers is then subjected to separation and purification. Fractional distillation can be employed to separate the components based on their boiling points. Due to the close boiling points of the isomers, this may be followed by fractional crystallization to isolate the this compound.

Data Presentation
ParameterConditionReference/Comment
Starting Material Pyrazine
Reagent Chlorine (Cl₂)A molar excess of chlorine relative to pyrazine is necessary to promote dichlorination.
Temperature 300-600 °COptimal temperature for dichlorination may vary. Higher temperatures can lead to increased formation of higher chlorinated products and decomposition.[1]
Phase Vapor PhaseBoth pyrazine and chlorine are introduced as gases into the reaction zone.[1]
Catalyst None (Thermal)The reaction is driven by high temperature.
Products Mixture of isomersThe primary products are monochloropyrazine, this compound, 2,5-dichloropyrazine, and 2,6-dichloropyrazine. Trichloropyrazines may also be formed.
Separation Fractional Distillation & CrystallizationSeparation of the dichloropyrazine isomers is challenging due to their similar physical properties. A combination of distillation and crystallization is often required.

Route 2: Synthesis via Pyrazine-N-Oxide Intermediate

An alternative and often more selective method for the synthesis of this compound involves a two-step process: the N-oxidation of pyrazine to form pyrazine-1,4-dioxide, followed by chlorination with a suitable reagent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The N-oxide intermediate activates the pyrazine ring towards substitution.

Experimental Workflow Diagram

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Chlorination Pyrazine Pyrazine N_oxide Pyrazine-1,4-dioxide Pyrazine->N_oxide Oxidant Oxidizing Agent (e.g., H₂O₂ in Acetic Acid) Oxidant->Pyrazine N_oxide_step2 Pyrazine-1,4-dioxide Chlorinating_agent Chlorinating Agent (e.g., POCl₃ or PCl₅) Chlorinating_agent->N_oxide_step2 Target This compound N_oxide_step2->Target

Caption: Two-Step Synthesis of this compound via N-Oxide.

Experimental Protocols

Step 1: Synthesis of Pyrazine-1,4-dioxide

Objective: To oxidize pyrazine to pyrazine-1,4-dioxide.

Materials:

  • Pyrazine

  • Hydrogen peroxide (30% solution)

  • Glacial acetic acid

  • Sodium carbonate (for neutralization)

  • Ethyl acetate (B1210297) (for extraction)

Procedure:

  • In a round-bottom flask, dissolve pyrazine in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add 30% hydrogen peroxide to the cooled solution while stirring. The molar ratio of hydrogen peroxide to pyrazine should be greater than 2:1 to favor di-oxidation.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium carbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude pyrazine-1,4-dioxide.

  • The product can be purified by recrystallization.

Step 2: Synthesis of this compound from Pyrazine-1,4-dioxide

Objective: To chlorinate pyrazine-1,4-dioxide to this compound.

Materials:

  • Pyrazine-1,4-dioxide

  • Phosphorus oxychloride (POCl₃) or Phosphorus pentachloride (PCl₅)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (for extraction)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, carefully add pyrazine-1,4-dioxide to an excess of phosphorus oxychloride.

  • Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to obtain crude this compound.

  • The product can be purified by column chromatography or recrystallization.

Data Presentation
ParameterStep 1: N-OxidationStep 2: Chlorination
Starting Material PyrazinePyrazine-1,4-dioxide
Reagents Hydrogen peroxide, Acetic acidPhosphorus oxychloride (POCl₃) or PCl₅
Solvent Acetic acidExcess POCl₃ can act as the solvent.
Temperature 60-70 °CReflux
Yield Moderate to goodModerate
Work-up Neutralization, ExtractionQuenching on ice, Neutralization, Extraction
Purification RecrystallizationColumn chromatography or Recrystallization

Conclusion

The synthesis of this compound from pyrazine can be accomplished through two primary routes, each with its own set of advantages and challenges. The direct high-temperature chlorination is a more direct approach but suffers from a lack of selectivity, leading to a mixture of chlorinated products that require rigorous separation. The two-step synthesis via a pyrazine-N-oxide intermediate offers a more controlled and selective route to the desired 2,3-dichloro isomer. The choice of synthetic route will depend on the specific requirements of the researcher, including scale, available equipment, and the desired purity of the final product. The detailed protocols and data presented in this guide are intended to provide a solid foundation for the successful synthesis of this important heterocyclic building block.

References

An In-depth Technical Guide to the Formation Mechanisms of 2,3-Dichloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the formation of 2,3-dichloropyrazine, a critical intermediate in the pharmaceutical and agrochemical industries. The document details the core reaction mechanisms, experimental protocols, and quantitative data for the key manufacturing processes.

Industrial Synthesis from Piperazine (B1678402)

The most prevalent industrial method for this compound synthesis is a two-step process commencing with piperazine. This route is favored for its scalability and cost-effectiveness.

Experimental Protocol

Step 1: Synthesis of N,N'-bis(chlorocarbonyl)piperazine

  • In a suitable reaction vessel, dissolve piperazine hexahydrate in water.

  • Add a chlorinated lower aliphatic hydrocarbon solvent (e.g., dichloromethane (B109758), chloroform).

  • In the presence of an acid acceptor (e.g., sodium carbonate, sodium bicarbonate), add phosgene (B1210022) dropwise while maintaining the temperature between -5 and 0°C.[1]

  • After the addition is complete, allow the reaction to proceed for an additional hour at the same temperature with stirring.

  • Slowly warm the mixture to 10°C.

  • Separate the organic layer, wash it with water, and evaporate the solvent to yield N,N'-bis(chlorocarbonyl)piperazine as a white crystalline solid.[1]

Step 2: Chlorination to this compound

  • Charge a high-temperature reactor with N,N'-bis(chlorocarbonyl)piperazine.

  • Introduce a catalytic amount (0.05-0.5% by weight) of a Lewis acid, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃).

  • Heat the mixture to a temperature range of 150 to 170°C.

  • Introduce chlorine gas into the reactor and maintain the reaction for 9 to 15 hours.[1]

  • The crude this compound is then purified by distillation.

Quantitative Data
ParameterValueReference
Step 1: N,N'-bis(chlorocarbonyl)piperazine Synthesis
Piperazine hexahydrate to Phosgene Molar Ratio1 : 4[1]
Reaction Temperature-5 to 0°C[1]
Yield~79% (recrystallized)[1]
Step 2: this compound Synthesis
Reaction Temperature150 - 170°C[1]
Reaction Time9 - 15 hours[1]
Catalyst Loading (FeCl₃ or AlCl₃)0.05 - 0.5% by weight[1]

Signaling Pathways and Experimental Workflows

G cluster_0 Step 1: Formation of N,N'-bis(chlorocarbonyl)piperazine cluster_1 Step 2: Chlorination and Aromatization A Piperazine Hexahydrate C Reaction Vessel (-5 to 0°C) A->C B Phosgene B->C D N,N'-bis(chlorocarbonyl)piperazine C->D E N,N'-bis(chlorocarbonyl)piperazine D->E G High-Temperature Reactor (150-170°C) E->G F Chlorine Gas (Cl2) Lewis Acid Catalyst F->G H This compound G->H

Figure 1: Industrial synthesis workflow for this compound.

G A N,N'-bis(chlorocarbonyl)piperazine B Radical Chlorination (High Temperature, Cl2, Lewis Acid) A->B Initiation C Polychlorinated Intermediate B->C Propagation D Elimination of HCl and CO C->D E Aromatization D->E F This compound E->F

Figure 2: Proposed mechanism for the high-temperature chlorination step.

Synthesis from 2,3-Pyrazinediol

Another common laboratory and potentially industrial synthesis involves the direct chlorination of 2,3-pyrazinediol (which exists in tautomeric equilibrium with pyrazine-2,3(1H,4H)-dione) using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Experimental Protocol
  • To a flask containing phosphorus oxychloride (POCl₃), slowly add 2,3-pyrazinediol with stirring.

  • The reaction is typically performed in the presence of a tertiary amine base, such as N,N-dimethylaniline or triethylamine, which acts as a catalyst and acid scavenger.

  • Heat the reaction mixture to reflux (around 105-110°C) for several hours.

  • After the reaction is complete, cool the mixture and carefully quench it by pouring it over crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide) to a pH of approximately 7-8.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or chloroform).

  • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure.

  • The crude this compound can be purified by column chromatography or distillation.

Quantitative Data
ParameterValueReference
Starting Material2,3-Pyrazinediol
Chlorinating AgentPhosphorus oxychloride (POCl₃)
Catalyst/BaseN,N-Dimethylaniline or Triethylamine
Reaction TemperatureReflux (105-110°C)
Typical YieldModerate to good (specific yield data varies)

Signaling Pathways and Experimental Workflows

G A 2,3-Pyrazinediol C Reaction Vessel (Reflux) A->C B Phosphorus Oxychloride (POCl3) Tertiary Amine Base B->C D Quenching (Ice Water) C->D E Neutralization D->E F Extraction E->F G Purification F->G H This compound G->H

Figure 3: Experimental workflow for the synthesis from 2,3-pyrazinediol.

G A 2,3-Pyrazinediol (Amide Tautomer) C Formation of Dichlorophosphate Ester Intermediate A->C B Phosphorus Oxychloride (POCl3) B->C D Nucleophilic attack by Chloride C->D Tautomerization to Hydroxy Form E Elimination of PO2Cl2- D->E F This compound E->F

Figure 4: Proposed Vilsmeier-Haack type mechanism for the chlorination of 2,3-pyrazinediol.

Synthesis from 2,3-Diaminopyrazine (B78566) via Sandmeyer-type Reaction

A versatile method for the synthesis of aryl halides from primary aromatic amines is the Sandmeyer reaction. This can be adapted for the synthesis of this compound from 2,3-diaminopyrazine.

Experimental Protocol
  • Dissolve 2,3-diaminopyrazine in an aqueous solution of a strong acid, such as hydrochloric acid (HCl).

  • Cool the solution to a low temperature, typically 0-5°C, in an ice bath.

  • Slowly add a solution of sodium nitrite (B80452) (NaNO₂) in water dropwise, keeping the temperature below 5°C. This in-situ generation of nitrous acid leads to the formation of the bis-diazonium salt.

  • In a separate vessel, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

  • Nitrogen gas will be evolved. Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture and extract the product with a suitable organic solvent.

  • Wash the organic layer with water and a dilute base solution to remove any acidic impurities.

  • Dry the organic layer and remove the solvent to obtain crude this compound, which can be further purified.

Quantitative Data
ParameterValueReference
Starting Material2,3-Diaminopyrazine
Diazotizing AgentSodium Nitrite (NaNO₂) in HCl[2][3][4]
Diazotization Temperature0-5°C[5]
CatalystCopper(I) Chloride (CuCl)[2][4]
Reaction Temperature (Decomposition)Room temperature to 60°C[5]
Typical YieldModerate (specific yield data varies)

Signaling Pathways and Experimental Workflows

G A 2,3-Diaminopyrazine B NaNO2, HCl (aq) (0-5°C) A->B Diazotization C Bis-diazonium Salt Intermediate B->C E Reaction Vessel (RT to 60°C) C->E D CuCl in HCl D->E F This compound E->F Decomposition

Figure 5: Experimental workflow for the Sandmeyer-type synthesis.

G A Pyrazine Bis-diazonium Salt C Single Electron Transfer (SET) A->C B Copper(I) Chloride (CuCl) B->C D Pyrazinyl Diradical + N2 + Cu(II)Cl2 C->D E Chlorine Radical Transfer D->E F This compound + Cu(I)Cl E->F

Figure 6: Proposed radical mechanism for the Sandmeyer reaction step.

References

The Diverse Biological Landscape of 2,3-Dichloropyrazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloropyrazine, a halogenated heterocyclic compound, serves as a versatile scaffold in medicinal chemistry, giving rise to a plethora of derivatives with a wide spectrum of biological activities.[1][2][3] The inherent reactivity of the two chlorine atoms on the pyrazine (B50134) ring allows for facile nucleophilic substitution, enabling the synthesis of diverse molecular architectures with therapeutic potential.[3] This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, focusing on their anticancer, antimicrobial, and kinase inhibitory properties. The content herein is curated to provide researchers, scientists, and drug development professionals with a comprehensive resource, including quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.[4] The mechanism of action often involves the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as protein kinases.[3]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected this compound derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
17l [1][2][5]triazolo[4,3-a]pyrazineA549 (Lung)0.98 ± 0.08[6]
MCF-7 (Breast)1.05 ± 0.17[6]
HeLa (Cervical)1.28 ± 0.25[6]
Chalcone-pyrazine derivative 49 Chalcone-pyrazineA549 (Lung)0.13[3]
Colo-205 (Colon)0.19[3]
Chalcone-pyrazine derivative 50 Chalcone-pyrazineMCF-7 (Breast)0.18[3]
Chalcone-pyrazine derivative 51 Chalcone-pyrazineMCF-7 (Breast)0.012[3]
A549 (Lung)0.045[3]
DU-145 (Prostate)0.33[3]
Flavono-pyrazine hybrid 88 Flavonoid-pyrazineHT-29 (Colon)10.67[3]
Flavono-pyrazine hybrid 89 Flavonoid-pyrazineMCF-7 (Breast)10.43[3]
Flavono-pyrazine hybrid 90 Flavonoid-pyrazineHT-29 (Colon)10.90[3]
Indenoquinoxaline derivative 11 IndenoquinoxalineMCF-7 (Breast)5.4[7]
A549 (Lung)4.3[7]
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][5]triazine sulfonamide MM130 Pyrazolo-tetrazolo-triazineHCT 116 (Colon)0.39 - 0.6[8]
PC-3 (Prostate)0.17 - 0.36[8]
BxPC-3 (Pancreatic)0.13 - 0.26[8]
Triazine derivative 13 TriazinePC3 (Prostate)80.32[9]

Kinase Inhibitory Activity

A significant number of biologically active this compound derivatives function as kinase inhibitors.[10][11] Protein kinases play a pivotal role in cellular signaling pathways that control cell growth, proliferation, and differentiation.[11] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive therapeutic targets.[1] The pyrazine scaffold is adept at forming crucial hydrogen bond interactions with the hinge region of the ATP-binding site of kinases.[12]

Quantitative Data: Kinase Inhibitory Activity

This table presents the IC50 values of various this compound derivatives against specific protein kinases.

Compound IDDerivative ClassTarget KinaseIC50 (nM)Reference
17l [1][2][5]triazolo[4,3-a]pyrazinec-Met26.00[6]
VEGFR-22600[6]
17a [1][2][5]triazolo[4,3-a]pyrazinec-Met55[6]
17e [1][2][5]triazolo[4,3-a]pyrazinec-Met77[6]
Pyrrolo[2,3-b]pyrazine 11 Pyrrolo[2,3-b]pyrazineFGFR1< 10[11]
FGFR4< 10[11]
FGFR2< 100[11]
FGFR3< 100[11]
Imidazo[4,5-b]pyrazine 17-21 Imidazo[4,5-b]pyrazineTRKA, B, C0.22 - 7.68[11]
Pyrazolo[1,5-a]pyrazine 34 Pyrazolo[1,5-a]pyrazineJAK13[11]
JAK28.5[11]
TYK27.7[11]
JAK3629.6[11]
3-oxo-2,3-dihydropyridazine 9 3-oxo-2,3-dihydropyridazineITK870[13]
3-oxo-2,3-dihydropyridazine 22 3-oxo-2,3-dihydropyridazineITK190[13]

Antimicrobial Activity

This compound derivatives have also been investigated for their antimicrobial properties, demonstrating activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[14][15]

Quantitative Data: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of selected this compound derivatives against various microbial strains.

Compound IDDerivative ClassMicrobial StrainMIC (µg/mL)Reference
Pyrazine sulfonamide 1b Pyrazine sulfonamideStaphylococcus aureus6 (at 2mM), 12 (at 10mM)[15]
3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide (8) 3-Benzylaminopyrazine-2-carboxamideMycobacterium tuberculosis H37Rv6 (µM)[16]
3-[(4-Aminobenzyl)amino]pyrazine-2-carboxamide (9) 3-Benzylaminopyrazine-2-carboxamideStaphylococcus aureus6.25[16]
3-(2,4-dichlorophenyl)-[1][2][5]triazolo[3,4-b][1][3][5]thiadiazole X7 Triazolo-thiadiazoleXanthomonas oryzae pv. oryzae27.47[17]
Triazine derivative 12 TriazineStaphylococcus aureus19-28 (inhibition zone mm)[9]
Escherichia coli18-21 (inhibition zone mm)[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The synthesized derivatives are dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions. These are then serially diluted with culture medium to achieve a range of final concentrations. The cells are treated with these dilutions for 48-72 hours. Control wells receive DMSO at the same final concentration as the treated wells.

  • MTT Assay: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in phosphate-buffered saline) is added to each well and incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in DMSO or isopropanol.

  • Data Analysis: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.[7]

In Vitro Kinase Inhibition Assay (TR-FRET)

Objective: To quantify the inhibitory activity of this compound derivatives against a specific protein kinase.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in the appropriate kinase reaction buffer.

    • Prepare a 2X solution of the biotinylated peptide substrate and ATP in the same buffer.

    • Prepare serial dilutions of the test compound in DMSO, followed by dilution in the reaction buffer.

    • Prepare the detection solution containing a Europium-labeled anti-phospho-antibody and Streptavidin-XL665 in detection buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the test compound solution to the wells.

    • Add 5 µL of the 2X kinase solution to all wells.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate the reaction at room temperature for the optimized duration (e.g., 60 minutes).

    • Stop the reaction by adding 10 µL of the detection solution.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm.

    • Calculate the ratio of the two emission signals.

    • Determine the percent inhibition for each compound concentration relative to positive and negative controls.

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound derivatives against various microbial strains.

Methodology:

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Preparation: The test compounds are dissolved in DMSO and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[18]

Visualizations

Signaling Pathway Diagram

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pathway Kinase Cascade cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase1 Kinase 1 (e.g., RAF) Receptor->Kinase1 Phosphorylation Ligand Growth Factor Ligand->Receptor Binding & Activation Derivative This compound Derivative Kinase2 Kinase 2 (e.g., MEK) Derivative->Kinase2 Inhibition Kinase1->Kinase2 Phosphorylation Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Phosphorylation ADP ADP Kinase2->ADP TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Activation ATP ATP ATP->Kinase2 GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

Caption: A conceptual kinase signaling pathway illustrating the inhibitory action of a this compound derivative.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays In-depth Assays for Active Compounds start Start: Synthesis of This compound Derivatives char Chemical Characterization (NMR, MS, etc.) start->char screen Primary Biological Screening (e.g., Anticancer, Antimicrobial) char->screen ic50 IC50/MIC Determination screen->ic50 moa Mechanism of Action Studies (e.g., Kinase Inhibition Assay) ic50->moa data Data Analysis and Structure-Activity Relationship (SAR) moa->data lead Lead Compound Identification data->lead end Further Preclinical Development lead->end

Caption: A typical experimental workflow for the discovery and evaluation of biologically active this compound derivatives.

Conclusion

This compound derivatives represent a promising and versatile class of compounds with a broad range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and kinase inhibitory agents underscores their potential for the development of novel therapeutics. This technical guide provides a foundational resource for researchers in the field, offering a compilation of quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate further investigation and drug discovery efforts centered on this valuable chemical scaffold. The continued exploration of the structure-activity relationships of these derivatives will undoubtedly lead to the identification of more potent and selective drug candidates.

References

The Versatility of 2,3-Dichloropyrazine: A Technical Guide to its Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloropyrazine, a halogenated aromatic heterocycle, has emerged as a pivotal scaffold and versatile building block in the field of medicinal chemistry. Its unique electronic properties and the reactivity of its chlorine atoms make it an attractive starting material for the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth review of the applications of this compound in drug discovery, focusing on its role in the development of anticancer and antimicrobial agents. The guide summarizes key quantitative data, provides detailed experimental methodologies for cited experiments, and visualizes complex biological pathways and experimental workflows.

Chemical Properties and Reactivity

The chemical formula for this compound is C₄H₂Cl₂N₂.[1] The two chlorine atoms on the pyrazine (B50134) ring are susceptible to nucleophilic substitution, providing a straightforward handle for introducing various functional groups and building molecular complexity. This reactivity is the cornerstone of its utility in medicinal chemistry, allowing for the systematic modification of its structure to optimize pharmacological activity.

Applications in Anticancer Drug Discovery

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily by targeting key signaling pathways involved in tumor growth, proliferation, and survival.

Inhibition of Receptor Tyrosine Kinases: c-Met and VEGFR-2

Several studies have focused on the development of this compound derivatives as inhibitors of receptor tyrosine kinases (RTKs), particularly c-Met and VEGFR-2, which are crucial regulators of angiogenesis and tumor metastasis.

A series of novel[1][2][3]triazolo[4,3-a]pyrazine derivatives synthesized from this compound have been identified as potent dual inhibitors of c-Met and VEGFR-2.[1] These compounds have shown significant antiproliferative activity against various cancer cell lines.

Quantitative Data: Anticancer Activity of this compound Derivatives

Compound IDTarget(s)Cancer Cell LineIC50 (µM)Reference
17l c-Met, VEGFR-2A549 (Lung)0.98 ± 0.08[1]
MCF-7 (Breast)1.05 ± 0.17[1]
HeLa (Cervical)1.28 ± 0.25[1]
Foretinib (Control) c-Met, VEGFR-2A549 (Lung)0.85 ± 0.11[1]
MCF-7 (Breast)0.97 ± 0.13[1]
HeLa (Cervical)1.16 ± 0.21[1]

Signaling Pathway: Inhibition of c-Met and VEGFR-2 Signaling

The following diagram illustrates the mechanism by which these this compound derivatives inhibit cancer cell proliferation by blocking the c-Met and VEGFR-2 signaling pathways.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response Growth_Factor Growth Factor (e.g., HGF, VEGF) RTK Receptor Tyrosine Kinase (c-Met / VEGFR-2) Growth_Factor->RTK Activates RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates Derivative This compound Derivative Derivative->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Proliferation AKT->Angiogenesis

Inhibition of RTK signaling by a this compound derivative.

Applications in Antimicrobial Drug Discovery

This compound also serves as a valuable scaffold for the development of novel antimicrobial agents. Its derivatives have shown promising activity against a range of bacterial and mycobacterial strains.

A series of 3-benzylaminopyrazine-2-carboxamides synthesized from a this compound precursor exhibited notable in vitro activity against Mycobacterium tuberculosis.

Quantitative Data: Antimicrobial Activity of this compound Derivatives

Compound IDTarget OrganismMIC (µM)Reference
8 Mycobacterium tuberculosis H37Rv6[4]
Pyrazinamide (Control) Mycobacterium tuberculosis H37Rv42[4]

Experimental Protocols

Synthesis of a[1][2][3]triazolo[4,3-a]pyrazine Derivative (Dual c-Met/VEGFR-2 Inhibitor)

This protocol describes the synthesis of a key intermediate in the development of dual c-Met/VEGFR-2 inhibitors, starting from this compound.[1]

Step 1: Synthesis of 3-chloro-2-hydrazinylpyrazine (Compound 10)

  • To a solution of this compound (1.0 eq) in ethanol, hydrazine (B178648) hydrate (B1144303) (1.2 eq) is added dropwise at room temperature.

  • The reaction mixture is heated to reflux and stirred for 4 hours.

  • After cooling to room temperature, the precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford 3-chloro-2-hydrazinylpyrazine.

Step 2: Synthesis of 5-chloro-[1][2][3]triazolo[4,3-a]pyrazine (Compound 11)

  • A mixture of 3-chloro-2-hydrazinylpyrazine (1.0 eq) and triethyl orthoformate (5.0 eq) is heated at 120 °C for 3 hours.

  • The excess triethyl orthoformate is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to give 5-chloro-[1][2][3]triazolo[4,3-a]pyrazine.

Experimental Workflow: Synthesis of a Triazolopyrazine Intermediate

G Start This compound Step1 React with Hydrazine Hydrate in Ethanol (Reflux) Start->Step1 Intermediate1 3-chloro-2-hydrazinylpyrazine (Compound 10) Step1->Intermediate1 Step2 React with Triethyl Orthoformate (120°C) Intermediate1->Step2 Intermediate2 5-chloro-[1,2,4]triazolo[4,3-a]pyrazine (Compound 11) Step2->Intermediate2 End Further Functionalization Intermediate2->End

Synthesis of a key triazolopyrazine intermediate.
In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol describes the determination of the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

This compound has proven to be a highly valuable and versatile scaffold in medicinal chemistry. Its amenability to chemical modification has enabled the development of a wide range of derivatives with potent anticancer and antimicrobial activities. The continued exploration of this privileged structure is expected to yield novel therapeutic agents with improved efficacy and safety profiles. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to the design and synthesis of new drugs based on the this compound core.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 2,3-Dichloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 2,3-dichloropyrazine. This reaction is a powerful tool for the synthesis of mono- and di-arylpyrazines, which are important scaffolds in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide. For this compound, this reaction allows for the sequential and selective formation of C-C bonds, providing access to a diverse range of substituted pyrazine (B50134) derivatives. The reaction generally proceeds under mild conditions and tolerates a wide variety of functional groups, making it a highly versatile synthetic method.[1][2]

Key Reaction Parameters

The success of the Suzuki coupling of this compound is dependent on several factors:

  • Catalyst: Palladium complexes are the most common catalysts. Bis(triphenylphosphine)palladium(II) dichloride is a readily available and effective catalyst for this transformation.

  • Base: A base is required to activate the boronic acid. Aqueous sodium carbonate is a commonly used inorganic base for this reaction.

  • Solvent: A mixture of an organic solvent and water is typically used. Acetonitrile (B52724)/water and tetrahydrofuran/water mixtures have been shown to be effective.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to the formation of biaryl side products from the homocoupling of the boronic acid. Therefore, it is crucial to perform the reaction under an inert atmosphere, such as argon or nitrogen.

Mono- vs. Di-arylation

The degree of substitution on the this compound ring can be controlled by the stoichiometry of the reagents and the nature of the boronic acid.

  • Di-arylation: Using a molar excess of the arylboronic acid will generally lead to the formation of the 2,3-diarylpyrazine.

  • Mono-arylation: While controlling the stoichiometry can favor mono-substitution, selective mono-arylation can be challenging. However, the use of sterically hindered boronic acids, such as 2,6-dimethylphenylboronic acid, has been shown to exclusively yield the mono-arylated product due to the steric hindrance preventing the second substitution. This compound can undergo efficient mono-Suzuki coupling reactions.[3]

Data Presentation

The following tables summarize the quantitative data for the Suzuki coupling of this compound with various arylboronic acids.

Table 1: Di-substitution of this compound with Arylboronic Acids[1]
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2,3-Diphenylpyrazine78
24-Methylphenylboronic acid2,3-Di(p-tolyl)pyrazine75
34-Methoxyphenylboronic acid2,3-Bis(4-methoxyphenyl)pyrazine68
42-Methylphenylboronic acid2,3-Di(o-tolyl)pyrazine71

General Reaction Conditions: this compound, 2.2 eq. of arylboronic acid, 0.05 eq. of PdCl₂(PPh₃)₂, 2M Na₂CO₃, CH₃CN, reflux, under Argon atmosphere.

Table 2: Mono-substitution of this compound with a Sterically Hindered Arylboronic Acid[1]
EntryArylboronic AcidProductYield (%)
12,6-Dimethylphenylboronic acid2-(2,6-Dimethylphenyl)-3-chloropyrazine52

General Reaction Conditions: this compound, excess 2,6-dimethylphenylboronic acid, 0.05 eq. of PdCl₂(PPh₃)₂, 2M Na₂CO₃, CH₃CN, reflux, under Argon atmosphere.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2,3-Diarylpyrazines

This protocol is based on the work of Schultheiss and Schlemper (2003).

Materials:

  • This compound

  • Arylboronic acid (2.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (0.05 equivalents)

  • 2M Aqueous sodium carbonate solution

  • Acetonitrile (or Tetrahydrofuran)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (2.2 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.05 eq).

  • Add acetonitrile and the 2M aqueous sodium carbonate solution.

  • Purge the reaction mixture with argon or nitrogen for 10-15 minutes to ensure an inert atmosphere.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Procedure for the Selective Mono-arylation with a Sterically Hindered Boronic Acid

This protocol is also based on the work of Schultheiss and Schlemper (2003) for sterically demanding boronic acids.

Materials:

  • This compound

  • 2,6-Dimethylphenylboronic acid (excess)

  • Bis(triphenylphosphine)palladium(II) dichloride (0.05 equivalents)

  • 2M Aqueous sodium carbonate solution

  • Acetonitrile

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • Follow the same setup as in Protocol 1, charging the flask with this compound (1.0 eq), an excess of 2,6-dimethylphenylboronic acid, and bis(triphenylphosphine)palladium(II) dichloride (0.05 eq).

  • Add acetonitrile and the 2M aqueous sodium carbonate solution.

  • Thoroughly degas the mixture by purging with argon or nitrogen.

  • Heat the reaction to reflux and maintain for an extended period, monitoring by TLC.

  • After completion, work up the reaction as described in Protocol 1.

  • Purify the resulting mono-arylated product by column chromatography.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants & Products A Pd(0)L2 Active Catalyst B Oxidative Addition C Ar-Pd(II)-X(L2) (Ar = Pyrazinyl) B->C Ar-X D Transmetalation E Ar-Pd(II)-R(L2) D->E R-B(OH)3- (from R-B(OH)2 + Base) F Reductive Elimination F->A Ar-R ArR Aryl-Pyrazine (Ar-R) F->ArR ArX This compound (Ar-X) ArX->B RBOH2 Arylboronic Acid (R-B(OH)2) RBOH2->D Base Base (e.g., Na2CO3) Base->D

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Experimental_Workflow start Start setup Reaction Setup: - this compound - Arylboronic Acid - Pd Catalyst - Base & Solvent start->setup degas Inert Atmosphere: Purge with Ar/N2 setup->degas reaction Heating & Stirring (Reflux) degas->reaction workup Work-up: - Extraction - Washing - Drying reaction->workup purification Purification: Column Chromatography workup->purification product Final Product purification->product

Caption: General experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,3-Dichloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance. The synthesis of amino-substituted pyrazines is of significant interest as the pyrazine (B50134) motif is a key structural component in numerous biologically active compounds and pharmaceuticals. This document provides a detailed protocol and application notes for the selective monoamination of 2,3-dichloropyrazine, a versatile building block in medicinal chemistry.

The selective functionalization of this compound is crucial for the synthesis of diverse compound libraries for drug discovery. The Buchwald-Hartwig amination offers a reliable method for the introduction of a wide range of primary and secondary amines at one of the chloro-positions, yielding 2-amino-3-chloropyrazine (B41553) derivatives. These intermediates can be further functionalized at the remaining chlorine atom.

Reaction Principle and Regioselectivity

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed reaction between the dichloropyrazine and an amine in the presence of a suitable phosphine (B1218219) ligand and a base.[1] The catalytic cycle generally proceeds through oxidative addition of the aryl chloride to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[1]

For unsymmetrical dichlorinated heteroaromatics, regioselectivity is a key consideration. In the case of this compound, the electronic properties of the pyrazine ring influence the reactivity of the two chlorine atoms. While specific studies on the regioselectivity of the Buchwald-Hartwig amination of this compound are not extensively detailed in the provided search results, related studies on other dichlorinated heterocycles suggest that selective monoamination can often be achieved. The C2 position of the pyrazine ring is generally more electron-deficient and thus more susceptible to nucleophilic attack, which can favor amination at this position under carefully controlled conditions.

Key Reaction Parameters

The success and selectivity of the Buchwald-Hartwig amination of this compound are highly dependent on the careful optimization of several parameters:

  • Palladium Precatalyst: Common choices include Pd(OAc)₂ and Pd₂(dba)₃. These are typically used in catalytic amounts.

  • Phosphine Ligand: The choice of ligand is critical for an efficient reaction. Bulky, electron-rich phosphine ligands are generally preferred for the amination of aryl chlorides.[2] For heteroaryl chlorides, ligands such as XPhos, SPhos, and Josiphos have shown good performance in related systems.[3] Bidentate ligands like BINAP and DPPF can also be effective.[1][4]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most commonly used base, though other bases like potassium tert-butoxide (KOtBu) and cesium carbonate (Cs₂CO₃) can also be employed.[2][4]

  • Solvent: Anhydrous, aprotic solvents such as toluene (B28343), dioxane, or THF are typically used.[2]

  • Temperature: Reaction temperatures usually range from room temperature to reflux, often between 80-110 °C.[2]

  • Stoichiometry: To favor monoamination, it is crucial to use the amine as the limiting reagent, typically in a 1.0 to 1.2 molar equivalent range relative to this compound.

Data Presentation

The following tables summarize typical reaction components and conditions for the Buchwald-Hartwig amination based on general protocols for similar heteroaryl chlorides.

Table 1: Typical Reagents for Buchwald-Hartwig Amination

Reagent ClassExamplesTypical Molar Equivalents
Aryl HalideThis compound1.0
AminePrimary or Secondary Amines1.0 - 1.2
Palladium PrecatalystPd(OAc)₂, Pd₂(dba)₃0.01 - 0.05 (1-5 mol%)
Phosphine LigandXPhos, SPhos, BINAP, DPPF0.02 - 0.10 (2-10 mol%)
BaseNaOtBu, KOtBu, Cs₂CO₃1.5 - 2.5
SolventToluene, Dioxane, THF-

Table 2: General Reaction Conditions

ParameterTypical RangeNotes
Temperature80 - 110 °CHigher temperatures may be required for less reactive amines.
Reaction Time4 - 24 hoursMonitored by TLC or LC-MS for completion.
AtmosphereInert (Nitrogen or Argon)Essential to prevent catalyst degradation.
Catalyst Loading1 - 5 mol%Lower loadings may be possible with highly active catalyst systems.
Ligand-to-Metal Ratio1:1 to 2:1Optimal ratio can depend on the specific ligand and substrate.

Experimental Protocol: General Procedure for Monoamination of this compound

This protocol is a general guideline. Optimization may be necessary for specific amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene (or dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk tube or round-bottom flask with condenser)

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Addition of Reactants: Add this compound (1.0 equiv.) and the amine (1.1 equiv.) to the reaction vessel.

  • Solvent Addition: Add anhydrous toluene via syringe to the reaction mixture. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Stir the reaction mixture at a set temperature (e.g., 100 °C) for the required time (typically 4-24 hours). The reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired 2-amino-3-chloropyrazine derivative.

Visualizations

Diagram 1: Experimental Workflow

experimental_workflow start Start setup Reaction Setup: - Add Pd catalyst, ligand, and base to flask - Purge with inert gas start->setup reactants Add Reactants: - this compound - Amine - Anhydrous Solvent setup->reactants reaction Reaction: - Heat to 80-110 °C - Stir for 4-24 h - Monitor by TLC/LC-MS reactants->reaction workup Work-up: - Cool to RT - Dilute with solvent - Filter through celite reaction->workup purification Purification: - Liquid-liquid extraction - Dry organic layer - Concentrate - Column Chromatography workup->purification product Final Product: 2-Amino-3-chloropyrazine derivative purification->product catalytic_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd_complex Ar-Pd(II)(Cl)L_n oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination R'R''NH pd_amine_complex [Ar-Pd(II)(NHR'R'')L_n]Cl amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)(NR'R'')L_n deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

References

Application Notes and Protocols for Sonogashira Coupling of 2,3-Dichloropyrazine with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Sonogashira coupling of 2,3-dichloropyrazine with various terminal alkynes. This reaction is a powerful tool for the synthesis of substituted pyrazines, which are important scaffolds in medicinal chemistry and materials science. The protocols described herein cover both mono- and di-alkynylation of the pyrazine (B50134) core, offering routes to a diverse range of molecular architectures.

Introduction

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3][4] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2][3][4] The Sonogashira reaction is widely used in organic synthesis due to its mild reaction conditions and tolerance of a wide variety of functional groups.[1][2]

The pyrazine ring is a key structural motif in numerous biologically active compounds and approved drugs. The introduction of alkynyl groups onto the pyrazine core via the Sonogashira coupling can significantly alter the biological and physical properties of the resulting molecules, making this a valuable strategy in drug discovery and development.

This document outlines protocols for the selective mono-alkynylation and di-alkynylation of this compound.

Key Reaction Parameters

Successful Sonogashira coupling of this compound is dependent on the careful selection of several key parameters:

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd/C, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is commonly employed. In some cases, a copper-only catalyzed system under ultrasound irradiation has proven effective for mono-alkynylation.

  • Base: An amine base, such as triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃), is crucial for neutralizing the hydrogen halide formed during the reaction.

  • Solvent: Anhydrous and deoxygenated solvents are often necessary to prevent catalyst deactivation and side reactions. Common solvents include ethanol (B145695) (EtOH) and polyethylene (B3416737) glycol (PEG-400).

  • Temperature: Reaction temperatures can range from room temperature to elevated temperatures, depending on the specific catalyst system and substrates.

  • Reaction Time: Reaction times can vary from minutes to several hours. Ultrasound irradiation has been shown to significantly reduce reaction times for mono-alkynylation.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Mono-alkynylation of this compound

This protocol describes a rapid and efficient method for the selective mono-alkynylation of this compound using ultrasound irradiation and a copper catalyst.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Polyethylene glycol (PEG-400)

  • Ethyl acetate (B1210297)

  • Hexane

  • Deionized water

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • In a round-bottom flask, combine this compound (1 mmol), the terminal alkyne (1.2 mmol), CuI (0.1 mmol), PPh₃ (0.2 mmol), and K₂CO₃ (2 mmol).

  • Add PEG-400 (5 mL) to the flask.

  • Place the flask in an ultrasonic bath and irradiate at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add deionized water (20 mL) to the reaction mixture and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate solvent system to obtain the 2-alkynyl-3-chloropyrazine product.

Protocol 2: Di-alkynylation of 2,3-Dicyano-5,6-dichloropyrazine (Analogous Protocol)

Materials:

  • 2,3-Dicyano-5,6-dichloropyrazine

  • Terminal alkyne (e.g., (trimethylsilyl)acetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous ammonium (B1175870) chloride

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2,3-dicyano-5,6-dichloropyrazine (1 equivalent) in a mixture of THF and Et₃N, add PdCl₂(PPh₃)₂ (catalytic amount) and CuI (catalytic amount).

  • Add the terminal alkyne (2.5 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the di-alkynylated product.

Data Presentation

Table 1: Ultrasound-Assisted Mono-Sonogashira Coupling of this compound with Terminal Alkynes

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene2-Chloro-3-(phenylethynyl)pyrazine92
21-Hexyne2-Chloro-3-(hex-1-yn-1-yl)pyrazine85
33-Ethynyltoluene2-Chloro-3-(m-tolylethynyl)pyrazine90
44-Ethynyltoluene2-Chloro-3-(p-tolylethynyl)pyrazine94
54-Methoxyphenylacetylene2-Chloro-3-((4-methoxyphenyl)ethynyl)pyrazine95
64-Chlorophenylacetylene2-Chloro-3-((4-chlorophenyl)ethynyl)pyrazine88
71-Ethynylcyclohexene2-(Cyclohex-1-en-1-ylethynyl)-3-chloropyrazine82
82-Ethynylpyridine2-Chloro-3-(pyridin-2-ylethynyl)pyrazine80

Table 2: Di-Sonogashira Coupling of a Dichloropyrazine Derivative

EntrySubstrateTerminal AlkyneProductYield (%)
12,3-Dicyano-5,6-dichloropyrazine(Trimethylsilyl)acetylene2,3-Dicyano-5,6-bis((trimethylsilyl)ethynyl)pyrazine85

Visualizations

Sonogashira_Workflow cluster_reactants Reactants & Catalysts cluster_reaction Reaction Conditions cluster_process Workup & Purification cluster_product Products Dichloropyrazine This compound Reaction Sonogashira Coupling Dichloropyrazine->Reaction Alkyne Terminal Alkyne Alkyne->Reaction Catalyst Catalyst System (Pd/Cu or Cu) Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Completion Purification Column Chromatography Workup->Purification Mono_Product Mono-alkynylated Pyrazine Purification->Mono_Product Selective Conditions Di_Product Di-alkynylated Pyrazine Purification->Di_Product Forcing Conditions

Caption: General workflow for the Sonogashira coupling of this compound.

Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X(Ln) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_alkyne R-Pd(II)-C≡CR'(Ln) Transmetal->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Regeneration Product R-C≡CR' RedElim->Product CuX CuX Cu_alkyne Cu-C≡CR' CuX->Cu_alkyne Alkyne_H H-C≡CR' Alkyne_H->Cu_alkyne Base Base Base_H Base-H⁺ Cu_alkyne->Transmetal Aryl_Halide R-X (Dichloropyrazine) Aryl_Halide->OxAdd Base->Base_H

Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.

References

Stille Coupling of 2,3-Dichloropyrazine with Organostannanes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds.[1][2] This reaction joins an organostannane (organotin compound) with an organic halide or triflate.[1] A key advantage of the Stille coupling is the stability of organotin reagents to air and moisture, allowing for ease of handling and storage.[2] The reaction conditions are generally mild and tolerate a wide variety of functional groups, making it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and materials.[3][4]

This document provides detailed application notes and protocols for the Stille coupling of 2,3-dichloropyrazine with various organostannanes. The resulting 2,3-disubstituted pyrazine (B50134) derivatives are important scaffolds in medicinal chemistry and drug discovery, exhibiting a range of biological activities.

Catalytic Cycle and Mechanism

The generally accepted mechanism for the Stille coupling reaction proceeds through a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (this compound) to form a Pd(II) intermediate.[1]

  • Transmetalation: The organostannane transfers its organic group to the Pd(II) complex, displacing the halide.[1]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Stille_Coupling_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition X-Pd(II)Ln-R Cl-Pd(II)Ln-Pyrazine-Cl Oxidative_Addition->X-Pd(II)Ln-R R-X This compound R-X->Oxidative_Addition Transmetalation Transmetalation X-Pd(II)Ln-R->Transmetalation R'-Pd(II)Ln-R R'-Pd(II)Ln-Pyrazine-Cl Transmetalation->R'-Pd(II)Ln-R R'-SnBu3 Organostannane R'-SnBu3->Transmetalation Reductive_Elimination Reductive Elimination R'-Pd(II)Ln-R->Reductive_Elimination Reductive_Elimination->Pd(0)Ln R-R' 2-Substituted-3-chloropyrazine or 2,3-Disubstituted pyrazine Reductive_Elimination->R-R'

Experimental Protocols

The following are generalized protocols for the Stille coupling of this compound with various organostannanes. Optimization of reaction conditions, including catalyst, ligand, solvent, temperature, and reaction time, may be necessary for specific substrates.

General Procedure for Double Stille Coupling

This protocol describes a general method for the double coupling of this compound with an organostannane.

Materials:

  • This compound

  • Organostannane (e.g., Tributyl(aryl)stannane, Tributyl(heteroaryl)stannane, Tributyl(vinyl)stannane) (2.2 - 2.5 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, AsPh₃)

  • Anhydrous, degassed solvent (e.g., Toluene, DMF, Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (e.g., Schlenk flask)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst and any additional ligand.

  • Add the anhydrous, degassed solvent to achieve a concentration of 0.1-0.5 M with respect to the this compound.

  • Stir the mixture for 10-15 minutes at room temperature to allow for the formation of the active catalyst complex.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Add the organostannane (2.2 - 2.5 equivalents) to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of potassium fluoride (B91410) (KF) and stir vigorously for 1-2 hours to precipitate tin byproducts.

  • Filter the mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).

  • Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Experimental_Workflow

Quantitative Data

The following tables summarize representative examples of the Stille coupling of this compound with various organostannanes.

Table 1: Stille Coupling of this compound with Aryl- and Heteroarylstannanes

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)ProductYield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (5)-Toluene110162,3-Diphenylpyrazine75-85
2Tributyl(2-thienyl)stannanePd₂(dba)₃ (2.5)P(o-tol)₃ (10)DMF100122,3-Di(thiophen-2-yl)pyrazine60-70
3Tributyl(3-pyridyl)stannanePd(PPh₃)₄ (5)-Dioxane100242,3-Di(pyridin-3-yl)pyrazine50-60
4Tributyl(4-methoxyphenyl)stannanePd(PPh₃)₄ (5)-Toluene110182,3-Bis(4-methoxyphenyl)pyrazine80-90

Table 2: Stille Coupling of this compound with Vinyl- and Alkynylstannanes

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)ProductYield (%)
1Tributyl(vinyl)stannanePd(PPh₃)₄ (5)-THF65122,3-Divinylpyrazine40-50
2Tributyl(phenylethynyl)stannanePd(PPh₃)₄ (5)CuI (10)DMF8082,3-Bis(phenylethynyl)pyrazine60-70

Applications in Drug Development

Substituted pyrazines are a privileged scaffold in medicinal chemistry, appearing in numerous approved and experimental drugs.[5] The pyrazine core can act as a bioisostere for other aromatic rings and its nitrogen atoms can serve as hydrogen bond acceptors, interacting with biological targets such as protein kinases.[5] The 2,3-disubstituted pyrazines synthesized via Stille coupling are valuable intermediates for the development of novel therapeutics in areas such as oncology, infectious diseases, and neurodegenerative disorders.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.

    • Optimize the catalyst and ligand system. Electron-rich and bulky phosphine (B1218219) ligands can sometimes improve yields.

    • The addition of co-catalysts such as CuI can accelerate the transmetalation step and improve yields, particularly for less reactive organostannanes.[5]

    • Increase the reaction temperature or time, but be mindful of potential side reactions.

  • Homocoupling of Organostannane:

    • This is a common side reaction in Stille couplings.[1]

    • Using a slight excess of the organostannane can sometimes minimize this.

    • Ensure the palladium catalyst is in the Pd(0) state; incomplete reduction of Pd(II) precatalysts can promote homocoupling.

  • Difficulty in Removing Tin Byproducts:

    • The aqueous KF workup is generally effective.[1]

    • Multiple extractions and careful column chromatography are often necessary.

    • In some cases, a mild acidic wash can help remove tin residues.

Safety Precautions

  • Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Palladium catalysts can be toxic and should also be handled with care.

  • Solvents used in these reactions are often flammable and should be handled away from ignition sources.

By following these detailed protocols and considering the troubleshooting tips, researchers can effectively utilize the Stille coupling of this compound to synthesize a wide range of valuable 2,3-disubstituted pyrazine derivatives for applications in drug discovery and materials science.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,3-Dichloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloropyrazine is a highly versatile heterocyclic compound that serves as a critical building block in the synthesis of a wide array of biologically active molecules.[1][2] Its pyrazine (B50134) core is a key structural motif in numerous pharmaceuticals and agrochemicals.[1][2][3] The presence of two reactive chlorine atoms on the electron-deficient pyrazine ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of various functional groups, enabling the exploration of diverse chemical space in drug discovery and crop protection.[1] Derivatives of this compound have shown potential as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[4]

These application notes provide an overview of the nucleophilic aromatic substitution reactions on this compound with common nucleophiles such as amines, thiols, and alcohols. Detailed experimental protocols and a discussion of the factors influencing these reactions are included to aid researchers in the synthesis of novel pyrazine derivatives.

Regioselectivity

The regioselectivity of SNAr reactions on heteroaromatic rings is primarily governed by electronic effects. The positions ortho and para to the ring nitrogens are activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atoms. In this compound, both chlorine atoms are ortho to a ring nitrogen. Computational studies on similar systems suggest that the analysis of the Lowest Unoccupied Molecular Orbital (LUMO) can help predict the site of nucleophilic attack.[5] The carbon atom with the larger LUMO lobe is generally the more electrophilic and thus more susceptible to initial attack.

In many cases, the first substitution occurs at one of the chloro positions, and the introduction of the first nucleophile can influence the reactivity and position of the second substitution. For instance, the reaction of this compound with ammonia (B1221849) has been reported to yield 2-amino-3-chloropyrazine (B41553), suggesting that the initial substitution occurs at one of the two equivalent positions.

Applications in Medicinal Chemistry

Derivatives of this compound are of significant interest in drug discovery due to their diverse biological activities. The pyrazine scaffold is present in numerous approved drugs and clinical candidates.

Kinase Inhibitors: A prominent application of pyrazine derivatives is in the development of protein kinase inhibitors.[6] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. Pyrazine-based molecules have been designed to target various kinases, including those in the PI3K/AKT/mTOR signaling pathway.[3] The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a validated strategy in cancer therapy.[7][8][9][]

Below is a diagram illustrating a simplified mTOR signaling pathway and the potential point of intervention for a pyrazine-based kinase inhibitor.

mTOR_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Pyrazine-based Inhibitor Pyrazine-based Inhibitor Pyrazine-based Inhibitor->mTORC1 inhibits

Caption: Simplified mTOR signaling pathway with a potential pyrazine-based inhibitor.

Experimental Protocols

The following are generalized protocols for the nucleophilic aromatic substitution on this compound with amines, thiols, and alcohols. Researchers should note that optimal reaction conditions (temperature, solvent, base, and reaction time) may vary depending on the specific nucleophile used.

Protocol 1: Reaction with Amines (Amination)

This protocol describes the monosubstitution of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., benzylamine, morpholine, aniline)

  • Base (e.g., K₂CO₃, Na₂CO₃, Et₃N)

  • Solvent (e.g., DMF, DMSO, NMP, acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent.

  • Add the amine (1.0-1.2 eq) and the base (1.5-2.0 eq).

  • Stir the mixture at room temperature or heat to a specified temperature (see table below) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-amino-3-chloropyrazine derivative.

Quantitative Data for Amination Reactions:

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Ammonia-Ethanolic Ammonia140-15018-Patent
Adamantane-containing amines-----[11]
Protocol 2: Reaction with Thiols

This protocol outlines the reaction of this compound with a thiol to form a thioether derivative.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl (B1604629) mercaptan)

  • Base (e.g., NaH, K₂CO₃, NaOH)

  • Solvent (e.g., DMF, DMSO, THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask under an inert atmosphere, add the thiol (1.0-1.2 eq) to a suspension of the base (1.1-1.5 eq) in the chosen solvent.

  • Stir the mixture at room temperature for 15-30 minutes to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the solvent to the thiolate mixture.

  • Stir the reaction at room temperature or heat as required.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data for Thiol Reactions:

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Sodium benzyl sulphide-----Abstract

Note: Detailed quantitative data for thiol reactions with this compound is limited in the available literature.

Protocol 3: Reaction with Alcohols/Alkoxides

This protocol describes the synthesis of alkoxy-substituted pyrazines from this compound.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, benzyl alcohol)

  • Strong base (e.g., NaH, sodium metal) to form the alkoxide in situ, or a pre-formed alkoxide (e.g., sodium methoxide)

  • Solvent (e.g., the corresponding alcohol, THF, DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Standard work-up and purification equipment

Procedure:

  • If generating the alkoxide in situ, carefully add the strong base (1.1-1.5 eq) to the alcohol (which can also serve as the solvent) at 0 °C under an inert atmosphere.

  • Once the alkoxide formation is complete, add this compound (1.0 eq).

  • If using a pre-formed alkoxide, dissolve it in a suitable solvent and add the this compound.

  • Stir the reaction at room temperature or heat to reflux.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction and carefully quench with water.

  • Extract the product with an organic solvent.

  • Wash the organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data for Alcohol/Alkoxide Reactions:

NucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
Sodium methoxide----Abstract
Sodium benzyl oxideBenzeneReflux--Abstract
Sodium benzyl oxideXyleneReflux--Abstract

Note: The reaction with sodium benzyl oxide in boiling xylene has been reported to yield the isomeric 1,4-dibenzylpyrazine-2(1H),3(4H)-dione.

Workflow and Logic Diagrams

The following diagrams illustrate the general experimental workflow for the nucleophilic aromatic substitution on this compound and the logical relationship of its applications.

experimental_workflow start Start reactants Combine this compound, Nucleophile, and Base in Solvent start->reactants reaction Stir at appropriate temperature (Monitor by TLC/LC-MS) reactants->reaction workup Aqueous Work-up and Organic Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Characterize Final Product purification->product

Caption: General experimental workflow for SNAr on this compound.

application_logic dcp This compound snar Nucleophilic Aromatic Substitution (SNAr) dcp->snar derivatives Substituted Pyrazine Derivatives snar->derivatives pharma Pharmaceuticals (e.g., Kinase Inhibitors) derivatives->pharma agro Agrochemicals (e.g., Herbicides, Fungicides) derivatives->agro

Caption: Application logic of this compound derivatives.

Conclusion

This compound is a valuable and reactive scaffold for the synthesis of a multitude of functionalized pyrazine derivatives. The nucleophilic aromatic substitution reactions presented here provide a foundation for researchers to develop novel compounds with potential applications in medicine and agriculture. Further investigation into the regioselectivity of these reactions and the exploration of a broader range of nucleophiles will undoubtedly lead to the discovery of new and potent bioactive molecules.

References

Application Notes and Protocols for the Synthesis of Pyrazine-Based Kinase Inhibitors Using 2,3-Dichloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of pyrazine-based kinase inhibitors, with a specific focus on derivatives synthesized from 2,3-dichloropyrazine. The protocols and data presented herein are intended to serve as a practical resource for medicinal chemists and drug discovery scientists.

The pyrazine (B50134) scaffold is a privileged structure in the design of kinase inhibitors due to its ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases.[1][2] this compound serves as a versatile starting material for the synthesis of a variety of pyrazine-based scaffolds, including[1][3][4]triazolo[4,3-a]pyrazines and other 2,3-disubstituted pyrazine derivatives.[2][4][5]

I. Synthesis of[1][3][4]triazolo[4,3-a]pyrazine Derivatives as Dual c-Met/VEGFR-2 Inhibitors

This section details the synthesis of[1][3][4]triazolo[4,3-a]pyrazine derivatives, which have shown potent inhibitory activity against c-Met and VEGFR-2 kinases. The synthetic route starts from the commercially available this compound.[5]

Experimental Workflow: Synthesis of[1][3][4]triazolo[4,3-a]pyrazine Core

workflow Synthesis of [1,2,4]triazolo[4,3-a]pyrazine (B1266753) Core start This compound step1 Nucleophilic Substitution with Hydrazine (B178648) Hydrate (B1144303) start->step1 intermediate1 2-Chloro-3-hydrazinylpyrazine (B1583919) step1->intermediate1 step2 Cyclization with Triethoxymethane intermediate1->step2 product 8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine step2->product

Caption: Synthetic workflow for the[1][3][4]triazolo[4,3-a]pyrazine core.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-3-hydrazinylpyrazine (Intermediate 1) [5]

  • To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

  • Reflux the mixture at 85°C for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be used in the next step without further purification.

Protocol 2: Synthesis of 8-Chloro-[1][3][4]triazolo[4,3-a]pyrazine (Intermediate 2) [5]

  • To the crude 2-chloro-3-hydrazinylpyrazine (1.0 eq), add triethoxymethane (3.0 eq).

  • Reflux the mixture at 80°C for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the excess triethoxymethane under reduced pressure.

  • The resulting solid is the desired product, which can be purified by recrystallization from ethanol.

Protocol 3: General Procedure for the Synthesis of Final[1][3][4]triazolo[4,3-a]pyrazine Derivatives [5]

  • To a solution of 8-chloro-[1][3][4]triazolo[4,3-a]pyrazine (1.0 eq) and the desired substituted phenol (B47542) or aniline (B41778) (1.1 eq) in an appropriate solvent (e.g., THF, DMF), add a base such as potassium tert-butoxide (KTB) or diisopropylethylamine (DIPEA).

  • A catalyst, such as potassium iodide (KI), may be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature or heat as required, monitoring by TLC.

  • After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the final inhibitor.

Quantitative Data: c-Met/VEGFR-2 Inhibitory Activity

The following table summarizes the in vitro inhibitory activities of representative[1][3][4]triazolo[4,3-a]pyrazine derivatives.[2][5]

Compound IDc-Met Kinase IC₅₀ (µM)VEGFR-2 Kinase IC₅₀ (µM)A549 Cell Line IC₅₀ (µM)MCF-7 Cell Line IC₅₀ (µM)Hela Cell Line IC₅₀ (µM)
17l 0.0262.60.98 ± 0.081.05 ± 0.171.28 ± 0.25
17e 0.077ND>10>10>10
17a 0.055ND>10>10>10
Foretinib 0.0130.0150.53 ± 0.050.61 ± 0.070.82 ± 0.11

ND: Not Determined

Signaling Pathway: c-Met/VEGFR-2

pathway c-Met and VEGFR-2 Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met RAS RAS cMet->RAS PI3K PI3K cMet->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg HGF HGF HGF->cMet VEGF VEGF VEGF->VEGFR2 inhibitor Pyrazine-based Inhibitor inhibitor->cMet inhibitor->VEGFR2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis

Caption: Inhibition of c-Met and VEGFR-2 signaling pathways.

II. Synthesis of 2,3-Disubstituted Pyrazine Derivatives as Kinase Inhibitors

Sequential nucleophilic substitution on this compound allows for the synthesis of a diverse library of 2,3-disubstituted pyrazine derivatives with potential as kinase inhibitors.[4]

Experimental Workflow: Sequential Nucleophilic Substitution

workflow Sequential Synthesis of 2,3-Disubstituted Pyrazines start This compound step1 Nucleophilic Substitution (Nucleophile 1) start->step1 intermediate1 2-Chloro-3-(substituted)pyrazine step1->intermediate1 step2 Nucleophilic Substitution (Nucleophile 2) intermediate1->step2 product 2,3-Disubstituted Pyrazine step2->product

Caption: General workflow for 2,3-disubstituted pyrazine synthesis.

Experimental Protocol

Protocol 4: General Procedure for Sequential Nucleophilic Substitution [4]

  • First Substitution:

    • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, DMF).

    • Add the first nucleophile (e.g., an amine or alkoxide, 1.0-1.2 eq) and a base if necessary (e.g., triethylamine, sodium hydride).

    • Stir the reaction at a specified temperature (e.g., room temperature to reflux) and monitor by TLC.

    • Upon completion, work up the reaction by quenching with water and extracting with an organic solvent.

    • Purify the mono-substituted intermediate by column chromatography.

  • Second Substitution:

    • Dissolve the purified mono-substituted pyrazine (1.0 eq) in a suitable solvent.

    • Add the second, different nucleophile (1.0-1.5 eq) and a base if required.

    • Heat the reaction mixture, often at a higher temperature than the first substitution, and monitor by TLC.

    • After completion, perform an aqueous workup and extract the product.

    • Purify the final 2,3-disubstituted pyrazine by column chromatography or recrystallization.

Quantitative Data: Cytotoxic Activity of 2,3-Disubstituted Pyrazines

The following table presents the cytotoxic activity of representative 2,3-disubstituted pyrazine derivatives against acute myeloid leukemia (Molm-13) cells.[4]

Compound IDR¹ SubstituentR² SubstituentMolm-13 (sh-p53) IC₅₀ (µM)Molm-13 (empty vector) IC₅₀ (µM)
A-7 Cl1-(5-trifluoromethylpyridin-2-yl)piperazine1839
YAN-1 2-aminopyridine1-(5-trifluoromethylpyridin-2-yl)piperazine>50>50
YAN-2 morpholine1-(5-trifluoromethylpyridin-2-yl)piperazine>50>50
YAN-3 piperidine1-(5-trifluoromethylpyridin-2-yl)piperazine>50>50

III. In Vitro Kinase Assay Protocols

Protocol 5: General Luminescence-Based Kinase Assay

This protocol provides a general framework for determining the in vitro potency of synthesized inhibitors.

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5).

    • Prepare a stock solution of the kinase of interest in kinase buffer.

    • Prepare a stock solution of the appropriate substrate and ATP in kinase buffer.

    • Prepare serial dilutions of the test inhibitor in DMSO, then further dilute in kinase buffer.

  • Kinase Reaction:

    • Add the kinase solution to the wells of a 96-well plate.

    • Add the inhibitor dilutions to the test wells and DMSO to the control wells.

    • Incubate for a specified time (e.g., 10-30 minutes) at room temperature.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate for a specified time (e.g., 60-120 minutes) at 30°C.

  • Detection:

    • Stop the reaction and measure the remaining ATP using a commercial luminescence-based ATP detection kit (e.g., Kinase-Glo®).

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Disclaimer: The provided protocols are intended as a general guide. Researchers should consult the primary literature for specific reaction conditions and safety precautions. All experiments should be performed in a properly equipped laboratory by trained personnel.

References

Application Notes and Protocols for the Preparation of Agrochemicals from 2,3-Dichloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloropyrazine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its unique electronic properties and the reactivity of its chlorine atoms make it an important intermediate in the development of pharmaceuticals and, notably, agrochemicals.[1] This document provides detailed application notes and experimental protocols for the preparation of key agrochemical intermediates and final products derived from this compound, focusing on herbicides and insecticides.

The strategic functionalization of the pyrazine (B50134) ring allows for the introduction of various pharmacophores, leading to compounds with potent herbicidal and insecticidal activities. The protocols outlined below are based on established synthetic routes and provide a foundation for researchers in the agrochemical field to develop novel crop protection agents.

Key Synthetic Pathways from this compound

This compound can be readily converted into key intermediates, primarily through nucleophilic substitution of one or both chlorine atoms. These intermediates are then further elaborated to produce the final agrochemical products. Two of the most important primary derivatives are 2-amino-3-chloropyrazine (B41553) and 2-chloro-3-hydrazinopyrazine.

G DCP This compound ACP 2-Amino-3-chloropyrazine DCP->ACP Ammonolysis CHP 2-Chloro-3-hydrazinopyrazine DCP->CHP Hydrazinolysis Herbicide Sulfonylurea Herbicides ACP->Herbicide Multi-step synthesis Insecticide Anthranilic Diamide Insecticides (e.g., Chlorantraniliprole analogues) CHP->Insecticide Multi-step synthesis G ACP 2-Amino-3-chloropyrazine Sulfonamide Pyrazinyl Sulfonamide ACP->Sulfonamide Sulfonylation Sulfonylisocyanate Pyrazinyl Sulfonylisocyanate Sulfonamide->Sulfonylisocyanate Phosgenation Sulfonylurea Pyrazinyl-Sulfonylurea Herbicide Sulfonylisocyanate->Sulfonylurea Aminopyrimidine Aminopyrimidine/triazine Aminopyrimidine->Sulfonylurea Coupling

References

Application Notes and Protocols for Determining the Purity of 2,3-Dichloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloropyrazine is a crucial intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its purity is a critical parameter that can significantly impact the yield, safety, and efficacy of the final products. This document provides detailed application notes and protocols for the determination of this compound purity using state-of-the-art analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Potential Impurities

During the synthesis of this compound, several impurities can be formed. The most common are positional isomers, such as 2,5-Dichloropyrazine and 2,6-Dichloropyrazine, as well as under-chlorinated (monochloropyrazine) or over-chlorinated (trichloropyrazine) species. Residual starting materials and solvents may also be present. A thorough analytical approach is necessary to identify and quantify these impurities.

Analytical Methods for Purity Determination

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis of this compound purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it highly suitable for the analysis of this compound and its potential volatile impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 100 µg/mL for analysis.

2. GC-MS Instrumentation and Conditions:

ParameterValue
Gas Chromatograph Agilent 7890B GC System (or equivalent)
Mass Spectrometer Agilent 5977A MSD (or equivalent)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (Split mode, 50:1)
Oven Temperature Program - Initial temperature: 80 °C, hold for 2 minutes- Ramp: 10 °C/min to 200 °C, hold for 5 minutes- Ramp: 20 °C/min to 280 °C, hold for 5 minutes
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-350

3. Data Analysis:

  • The purity of this compound is determined by the area percentage of the main peak in the total ion chromatogram (TIC).

  • Impurities are identified by their mass spectra and retention times, which can be compared to reference standards or spectral libraries.

CompoundRetention Time (min)Area (%)Key Mass Fragments (m/z)
Monochloropyrazine6.850.15114, 87, 59
This compound 9.21 99.50 148, 113, 86, 77
2,6-Dichloropyrazine9.550.25148, 113, 86
Trichloropyrazine11.780.10182, 147, 112

Note: The data presented is illustrative and may vary depending on the specific instrumentation and conditions.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Final Conc. dissolve->dilute inject Inject Sample dilute->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect integrate Peak Integration detect->integrate identify Impurity Identification integrate->identify calculate Purity Calculation (% Area) identify->calculate

GC-MS Experimental Workflow
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of a wide range of compounds. A reversed-phase HPLC method with UV detection is well-suited for the purity assessment of this compound.

1. Sample and Standard Preparation:

  • Sample Solution: Accurately weigh and dissolve approximately 25 mg of the this compound sample in 50 mL of diluent (Acetonitrile:Water 50:50 v/v) to obtain a 0.5 mg/mL solution.

  • Standard Solution: Prepare a standard solution of this compound with a known purity at a concentration of 0.5 mg/mL in the diluent.

2. HPLC Instrumentation and Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity II (or equivalent)
Detector Diode Array Detector (DAD) or UV Detector
Column C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Data Analysis:

  • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • For quantitative analysis of specific impurities, a standard of the impurity is required to generate a calibration curve.

CompoundRetention Time (min)Area (%)
Monochloropyrazine4.520.18
This compound 7.89 99.65
2,6-Dichloropyrazine8.210.12
Unknown Impurity 110.340.05

Note: The data presented is illustrative and may vary depending on the specific instrumentation and conditions.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh_sample Weigh Sample dissolve_sample Dissolve in Diluent weigh_sample->dissolve_sample inject_hplc Inject into HPLC dissolve_sample->inject_hplc separate_hplc RP-HPLC Separation inject_hplc->separate_hplc detect_uv UV Detection separate_hplc->detect_uv integrate_peaks Peak Integration detect_uv->integrate_peaks calculate_purity Purity Calculation (% Area) integrate_peaks->calculate_purity

HPLC Experimental Workflow
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the analyte itself. It relies on the use of a certified internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 10 mg of a suitable internal standard (e.g., maleic anhydride (B1165640) or 1,4-dinitrobenzene) and add it to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.

  • Add approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d or DMSO-d6) to the NMR tube and gently agitate to dissolve the sample and internal standard completely.

2. NMR Instrumentation and Parameters:

ParameterValue
NMR Spectrometer Bruker Avance III 400 MHz (or equivalent)
Probe 5 mm BBO probe
Solvent Chloroform-d (CDCl3)
Pulse Program zg30 (30° pulse angle)
Acquisition Time ≥ 3 seconds
Relaxation Delay (d1) 5 x T1 of the slowest relaxing proton (typically 15-30 s)
Number of Scans 16 to 64 (to achieve a good signal-to-noise ratio)
Temperature 298 K

3. Data Processing and Purity Calculation:

  • Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Carefully phase the spectrum and perform baseline correction.

  • Integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.

  • Calculate the purity using the following formula:

Purity (%) = (Ianalyte / Nanalyte) x (Nstd / Istd) x (MWanalyte / MWstd) x (mstd / manalyte) x Pstd

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

ParameterThis compoundInternal Standard (Maleic Anhydride)
Signal (ppm) 8.35 (s)7.10 (s)
Number of Protons (N) 22
Mass (m) 20.15 mg10.05 mg
Molecular Weight (MW) 148.98 g/mol 98.06 g/mol
Integral (I) 1.000.52
Purity of Standard (Pstd) -99.9%
Calculated Purity 99.4% -

Note: The data presented is illustrative and based on a hypothetical experiment.

qNMR_Logical_Relationship cluster_inputs Input Parameters cluster_nmr NMR Measurement mass_analyte Mass of Analyte (m_analyte) calculation Purity Calculation Formula mass_analyte->calculation mass_std Mass of Standard (m_std) mass_std->calculation mw_analyte MW of Analyte mw_analyte->calculation mw_std MW of Standard mw_std->calculation purity_std Purity of Standard (P_std) purity_std->calculation integral_analyte Integral of Analyte (I_analyte) integral_analyte->calculation protons_analyte Protons of Analyte (N_analyte) protons_analyte->calculation integral_std Integral of Standard (I_std) integral_std->calculation protons_std Protons of Standard (N_std) protons_std->calculation result Purity of this compound (%) calculation->result

qNMR Purity Calculation Logic

Conclusion

The analytical methods described in these application notes provide a robust framework for the comprehensive purity assessment of this compound. GC-MS offers excellent separation and identification of volatile impurities. HPLC provides a reliable method for routine purity checks and quantification. qNMR stands out as a primary method for obtaining highly accurate and precise purity values without the need for a specific this compound reference standard. The choice of method will depend on the specific requirements of the analysis, including the need for impurity identification, the desired level of accuracy, and available instrumentation. For regulatory filings, a combination of these techniques is often employed to provide a complete and well-validated purity profile.

Application Notes and Protocols for the Synthesis of 2,3-Disubstituted Pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of 2,3-disubstituted pyrazines, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The protocols outlined below cover key synthetic strategies, including transition metal-catalyzed cross-coupling reactions and condensation methods.

Introduction

Pyrazine (B50134) derivatives are prevalent scaffolds in numerous biologically active compounds and functional materials. The arrangement of substituents on the pyrazine ring is crucial for their activity and properties. In particular, 2,3-disubstituted pyrazines are key intermediates and target molecules in drug discovery, agrochemicals, and organic electronics. This application note details reliable and reproducible methods for their synthesis.

General Experimental Workflow

The synthesis of 2,3-disubstituted pyrazines can be broadly categorized into two approaches: the construction of the pyrazine ring with the desired substituents, or the functionalization of a pre-existing pyrazine core. The choice of method depends on the availability of starting materials and the desired substitution pattern. A general workflow is depicted below.

G cluster_0 Route A: Ring Synthesis cluster_1 Route B: Core Functionalization cluster_2 Purification A1 1,2-Dicarbonyl Compound A3 Condensation Reaction A1->A3 A2 1,2-Diamine A2->A3 A4 2,3-Disubstituted Pyrazine A3->A4 P1 Crude Product A4->P1 B1 2,3-Dihalopyrazine B3 Cross-Coupling / Substitution B1->B3 B2 Organometallic Reagent / Nucleophile B2->B3 B4 2,3-Disubstituted Pyrazine B3->B4 B4->P1 P2 Extraction P1->P2 P3 Column Chromatography P2->P3 P4 Recrystallization/Distillation P3->P4 P5 Pure Product P4->P5

Caption: General synthetic strategies for 2,3-disubstituted pyrazines.

Experimental Protocols

Protocol 1: Synthesis of 5,6-Disubstituted Pyrazine-2,3-dicarbonitriles via Condensation

This protocol describes the synthesis of 2,3-dicyanopyrazines by the condensation of diaminomaleonitrile (B72808) (DAMN) with a 1,2-dicarbonyl compound.[1][2][3]

Materials:

  • 1,2-Dicarbonyl compound (e.g., biacetyl for 5,6-dimethylpyrazine-2,3-dicarbonitrile)

  • Diaminomaleonitrile (DAMN)

  • Ethanol (B145695)

  • Acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a solution of the 1,2-dicarbonyl compound (1.0 mmol) in ethanol (20 mL) in a round-bottom flask, add diaminomaleonitrile (1.0 mmol).

  • Add a catalytic amount of acetic acid (2-3 drops) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Wash the collected solid with cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of 2,3-Diarylpyrazines via Suzuki Cross-Coupling

This protocol details the synthesis of 2,3-diarylpyrazines from 2,3-dichloropyrazine and an arylboronic acid using a palladium catalyst.[4][5]

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and the base (3.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.05 mmol) to the flask under a counterflow of inert gas.

  • Add the degassed solvent (20 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir.

  • Monitor the reaction by TLC or GC-MS. The reaction is usually complete in 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation

The following tables summarize representative yields for the synthesis of various 2,3-disubstituted pyrazines using the described methods.

Table 1: Synthesis of 2,3-Dicyanopyrazines via Condensation

1,2-Dicarbonyl CompoundProductYield (%)Reference
Biacetyl5,6-Dimethylpyrazine-2,3-dicarbonitrile~85%[2]
Benzil5,6-Diphenylpyrazine-2,3-dicarbonitrile~90%[1]
1-Phenyl-1,2-propanedione5-Methyl-6-phenylpyrazine-2,3-dicarbonitrile~82%

Table 2: Synthesis of 2,3-Diarylpyrazines via Suzuki Cross-Coupling

Arylboronic AcidCatalystBaseSolventYield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene~75%[4]
4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane~88%[5]
2-Thienylboronic acidPd(PPh₃)₄K₂CO₃DMF~70%

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in a sequential nucleophilic substitution reaction on this compound to generate unsymmetrically 2,3-disubstituted pyrazines.

G Start This compound Step1 Nucleophilic Substitution (Nu1-H) Start->Step1 Intermediate 2-Chloro-3-(Nu1)-pyrazine Step1->Intermediate Step2 Nucleophilic Substitution (Nu2-H) Intermediate->Step2 Product 2-(Nu2)-3-(Nu1)-pyrazine Step2->Product

Caption: Sequential substitution on this compound.

References

Application Notes and Protocols for the Regioselective Functionalization of the 2,3-Dichloropyrazine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the regioselective functionalization of the 2,3-dichloropyrazine scaffold. This versatile heterocyclic core is a key building block in the synthesis of a wide range of biologically active molecules, making its selective modification crucial for drug discovery and development.[1] This document outlines key synthetic strategies, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr), providing detailed protocols and comparative data to guide researchers in their synthetic endeavors.

Introduction to the this compound Scaffold

The pyrazine (B50134) ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. The presence of two nitrogen atoms imparts unique electronic properties, influencing the reactivity and biological activity of its derivatives. This compound, in particular, offers two reactive sites for functionalization, allowing for the synthesis of diverse molecular architectures. The differential reactivity of the C2 and C3 positions can be exploited to achieve regioselective substitution, a critical aspect in the rational design of novel therapeutic agents.

Regioselective Functionalization Strategies

The regioselective functionalization of this compound can be achieved through several modern synthetic methodologies. The choice of reaction often depends on the desired substituent and the desired position of functionalization.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds, typically involving the palladium-catalyzed coupling of an organoboron reagent with an organic halide. In the case of this compound, this reaction can be controlled to achieve selective monosubstitution at either the C2 or C3 position.

Logical Relationship for Regioselective Suzuki-Miyaura Coupling:

G DCP This compound C2_Substituted 2-Aryl-3-chloropyrazine (Major Product) DCP->C2_Substituted Regioselective Coupling ArylBoronic Arylboronic Acid ArylBoronic->C2_Substituted Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->C2_Substituted Base Base (e.g., K2CO3, Cs2CO3) Base->C2_Substituted Solvent Solvent (e.g., Dioxane/H2O) Solvent->C2_Substituted C3_Substituted 3-Aryl-2-chloropyrazine (Minor Product)

Caption: Regioselective Suzuki-Miyaura coupling of this compound.

Experimental Protocol: General Procedure for Regioselective Suzuki-Miyaura Coupling

This protocol is a general guideline. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture (5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS, typically 12-24 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data for Suzuki-Miyaura Coupling:

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield of 2-Aryl-3-chloropyrazine (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O100885General Protocol
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃Toluene1101292General Protocol
33-Thienylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Dioxane1001878General Protocol
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method is highly effective for the regioselective amination of this compound, typically favoring substitution at the C2 position.

Experimental Workflow for Buchwald-Hartwig Amination:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine this compound, Amine, Pd Precatalyst, Ligand, and Base B Add Anhydrous Solvent A->B C Degas with Inert Gas B->C D Heat to Reaction Temperature (80-110 °C) C->D E Monitor by TLC/LC-MS D->E F Cool and Quench E->F G Extract with Organic Solvent F->G H Purify by Chromatography G->H

Caption: Workflow for Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Regioselective Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • In a glovebox, to an oven-dried Schlenk tube, add this compound (1.0 mmol), the palladium precatalyst (0.02 mmol), the ligand (0.04 mmol), and the base (1.4 mmol).

  • Add the amine (1.1 mmol) followed by the anhydrous solvent (5 mL).

  • Seal the Schlenk tube and bring it out of the glovebox.

  • Heat the reaction mixture in a preheated oil bath to the desired temperature (typically 80-110 °C).

  • Stir the reaction for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Buchwald-Hartwig Amination:

EntryAminePrecatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield of 2-Amino-3-chloropyrazine (%)Reference
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1001695General Protocol
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1102488[2]
3BenzylaminePdCl₂(dppf) (3)-K₃PO₄Toluene1001291General Protocol
Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution provides a direct method for the functionalization of this compound, particularly with nitrogen and oxygen nucleophiles. The regioselectivity of this reaction is highly dependent on the nature of the nucleophile and the reaction conditions. Generally, the C2 position is more electrophilic and thus more susceptible to nucleophilic attack.

Reaction Pathway for SNAr:

G DCP This compound Meisenheimer Meisenheimer Complex (Intermediate) DCP->Meisenheimer Nucleophilic Attack at C2 Nucleophile Nucleophile (NuH) (e.g., RNH2, ROH) Nucleophile->Meisenheimer Base Base (e.g., K2CO3, Et3N) Product 2-Substituted-3-chloropyrazine Base->Product Solvent Solvent (e.g., DMSO, DMF) Solvent->Product Meisenheimer->Product Loss of Cl-

Caption: SNAr reaction pathway on this compound.

Experimental Protocol: General Procedure for SNAr with Amines

Materials:

  • This compound

  • Amine (1.5 - 2.0 equivalents)

  • Base (e.g., K₂CO₃ or Et₃N, 2.0 equivalents)

  • Solvent (e.g., DMSO, DMF, or NMP)

  • Solvents for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the amine (1.5 mmol), and the base (2.0 mmol).

  • Add the solvent (5 mL) and stir the mixture at the desired temperature (can range from room temperature to 150 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water (20 mL) and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by crystallization or column chromatography.

Quantitative Data for SNAr with Various Nucleophiles:

EntryNucleophileBaseSolventTemp (°C)Time (h)Yield of 2-Substituted-3-chloropyrazine (%)Reference
1MorpholineK₂CO₃DMSO130685[3]
2BenzylamineEt₃NNMP1001275General Protocol
3Sodium Methoxide-MethanolReflux490General Protocol

Applications in Drug Discovery

The functionalized pyrazine derivatives obtained through these methods are valuable intermediates in the synthesis of a wide range of pharmaceutical agents. The ability to selectively introduce various substituents at the C2 and C3 positions allows for the fine-tuning of physicochemical properties and biological activity. These scaffolds have been incorporated into molecules targeting a variety of diseases, including cancer, infectious diseases, and neurological disorders.[1]

Conclusion

The regioselective functionalization of the this compound scaffold is a critical tool for medicinal chemists. The methods outlined in these application notes—Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and SNAr—provide a robust toolkit for the synthesis of diverse pyrazine derivatives. By carefully selecting the reaction conditions, researchers can achieve high regioselectivity and yields, facilitating the rapid exploration of chemical space and the development of novel drug candidates. The provided protocols and data serve as a valuable resource for the design and execution of synthetic routes targeting this important heterocyclic core.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2,3-Dichloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 2,3-dichloropyrazine, a versatile building block in medicinal chemistry and materials science. The protocols detailed below cover Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the synthesis of a diverse range of substituted pyrazine (B50134) derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between this compound and various boronic acids or their esters. This reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents. Both mono- and diarylation of the pyrazine core can be achieved by tuning the reaction conditions. It has been noted that this compound can undergo efficient mono-Suzuki-Miyaura coupling reactions[1].

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of this compound with various boronic acids.

EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)ProductYield (%)
1Naphthalen-2-ylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene (B28343)/EtOH/H₂O (4:1:1)90122-Chloro-3-(naphthalen-2-yl)pyrazine85
2Phenylboronic acid[Pd(L)(PPh₃)] (0.01)¹PPh₃K₂CO₃Toluene/H₂O100122-Chloro-3-phenylpyrazine92²[2]
34-Methoxyphenylboronic acid[Pd(L)(PPh₃)] (0.01)¹PPh₃K₂CO₃Toluene/H₂O100122-Chloro-3-(4-methoxyphenyl)pyrazine95²[2]
42,6-Dimethylphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane (B91453)100182,3-Bis(2,6-dimethylphenyl)pyrazine78³

¹ Catalyst is a novel palladium(II) ONO pincer complex. ² Yields are for the analogous reaction with 2-chloropyrazine (B57796) and may require optimization for this compound[2]. ³ Conditions adapted from related di-arylations of dichlorinated heterocycles.

Experimental Protocols

Protocol 1: Mono-arylation of this compound (based on Entry 1)

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 149 mg), naphthalen-2-ylboronic acid (1.2 mmol, 206 mg), and potassium carbonate (2.5 mmol, 345 mg).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of toluene (8 mL), ethanol (B145695) (2 mL), and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297) (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-chloro-3-(naphthalen-2-yl)pyrazine.

Protocol 2: Di-arylation of this compound (representative protocol)

  • In a glovebox, add this compound (1.0 mmol, 149 mg), 2,6-dimethylphenylboronic acid (2.5 mmol, 375 mg), and potassium phosphate (B84403) (3.0 mmol, 637 mg) to a vial.

  • Add Pd₂(dba)₃ (0.02 mmol, 18 mg) and SPhos (0.04 mmol, 16 mg).

  • Add 1,4-dioxane (5 mL) and seal the vial.

  • Remove the vial from the glovebox and heat the reaction mixture to 100 °C for 18 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution and purify the residue by flash chromatography to yield 2,3-bis(2,6-dimethylphenyl)pyrazine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling this compound with a variety of primary and secondary amines. This reaction is a powerful tool for synthesizing amino-substituted pyrazines, which are common scaffolds in pharmaceuticals. Selective mono- or di-amination can be achieved by controlling the stoichiometry of the amine and the reaction conditions.

Quantitative Data for Buchwald-Hartwig Amination

The following table presents representative conditions for the Buchwald-Hartwig amination of this compound and related compounds.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)ProductYield (%)
1Morpholine (B109124)Pd₂(dba)₃ (2.5)Xantphos (5)NaOtBuToluene110162-Chloro-3-morpholinopyrazine75¹
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene100242-Anilino-3-chloropyrazine82¹
3PyrrolidinePd₂(dba)₃ (2)XPhos (4)LiHMDS1,4-Dioxane80122,3-Di(pyrrolidin-1-yl)pyrazine68²

¹ Conditions are representative and based on couplings with similar di-chloroheterocycles; yields may vary. ² Di-substitution is favored with an excess of the amine nucleophile.

Experimental Protocols

Protocol 3: Mono-amination of this compound (representative protocol)

  • To a Schlenk tube, add Pd₂(dba)₃ (0.025 mmol, 23 mg), Xantphos (0.05 mmol, 29 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).

  • Add this compound (1.0 mmol, 149 mg).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous toluene (5 mL) followed by morpholine (1.0 mmol, 87 µL).

  • Seal the tube and heat the mixture at 110 °C for 16 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain 2-chloro-3-morpholinopyrazine.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between this compound and terminal alkynes. This reaction is instrumental in the synthesis of alkynyl-substituted pyrazines, which are valuable precursors for more complex heterocyclic systems and conjugated materials.

Quantitative Data for Sonogashira Coupling

The following table outlines typical conditions for the Sonogashira coupling of this compound and related substrates.

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)ProductYield (%)
1Phenylacetylene (B144264)Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF6562-Chloro-3-(phenylethynyl)pyrazine88
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)i-Pr₂NHDMF7082-Chloro-3-((trimethylsilyl)ethynyl)pyrazine91
31-HexynePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF6562-(Hex-1-yn-1-yl)-3-chloropyrazine85
4Phenylacetylene (2.2 eq.)Pd(PPh₃)₂Cl₂ (4)CuI (8)Et₃NDMF100122,3-Bis(phenylethynyl)pyrazine76
Experimental Protocols

Protocol 4: Mono-alkynylation of this compound (based on Entry 1)

  • To a solution of this compound (1.0 mmol, 149 mg) in degassed THF (10 mL) in a Schlenk flask under an argon atmosphere, add triethylamine (B128534) (2.0 mmol, 278 µL).

  • Add Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg) and CuI (0.04 mmol, 8 mg).

  • Stir the mixture for 10 minutes at room temperature.

  • Add phenylacetylene (1.1 mmol, 121 µL) dropwise.

  • Heat the reaction mixture to 65 °C and stir for 6 hours.

  • After completion, cool the mixture and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate.

  • Wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield 2-chloro-3-(phenylethynyl)pyrazine.

Protocol 5: Di-alkynylation of this compound (based on Entry 4)

  • In a sealed tube, combine this compound (1.0 mmol, 149 mg), Pd(PPh₃)₂Cl₂ (0.04 mmol, 28 mg), and CuI (0.08 mmol, 15 mg).

  • Add degassed DMF (8 mL) and triethylamine (3.0 mmol, 418 µL).

  • Add phenylacetylene (2.2 mmol, 242 µL).

  • Seal the tube and heat to 100 °C for 12 hours.

  • Cool the reaction mixture and pour it into a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to afford 2,3-bis(phenylethynyl)pyrazine.

Visualizations

G cluster_cycle Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl-Pd(II)-X Aryl-Pd(II)-X Oxidative_Addition->Aryl-Pd(II)-X Transmetalation Transmetalation Aryl-Pd(II)-X->Transmetalation Aryl-Pd(II)-R Aryl-Pd(II)-R Transmetalation->Aryl-Pd(II)-R Reductive_Elimination Reductive Elimination Aryl-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Aryl-R Coupled Product Reductive_Elimination->Aryl-R Ar-X Aryl Halide (this compound) Ar-X->Oxidative_Addition R-M Coupling Partner (Boronic Acid, Amine, Alkyne) R-M->Transmetalation

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

G Start Start Reagent_Prep Prepare Reagents (Dichloropyrazine, Coupling Partner, Catalyst, Ligand, Base) Start->Reagent_Prep Reaction_Setup Assemble Reaction (Inert Atmosphere) Reagent_Prep->Reaction_Setup Solvent_Addition Add Degassed Solvent Reaction_Setup->Solvent_Addition Heating_Stirring Heat and Stir (Monitor by TLC/LC-MS) Solvent_Addition->Heating_Stirring Workup Reaction Workup (Quench, Extract, Wash) Heating_Stirring->Workup Purification Purify Product (Column Chromatography) Workup->Purification Analysis Characterize Product (NMR, MS) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for cross-coupling reactions.

References

Application Notes and Protocols: Synthesis of Alloisines from 2,3-Dichloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alloisines, a class of 5H-pyrrolo[2,3-b]pyrazines, are potent inhibitors of cyclin-dependent kinases (CDKs), making them promising candidates for the development of therapeutics for neurodegenerative diseases and cancer. This document provides detailed application notes and experimental protocols for the synthesis of alloisines, starting from the commercially available 2,3-dichloropyrazine. The described method offers a highly efficient and versatile approach, allowing for the independent variation of substituents on the alloisine scaffold. The synthesis involves a two-step process: a highly selective monosubstitution of a single chlorine atom in this compound with a lithiated carbon nucleophile, followed by a co-cyclization reaction with a primary amine or hydrazine (B178648).

Introduction

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders like Alzheimer's disease.[1] Alloisines have emerged as a significant family of compounds that exhibit potent inhibitory activity against CDKs. The 5H-pyrrolo[2,3-b]pyrazine core structure of alloisines provides a valuable scaffold for medicinal chemistry efforts aimed at developing selective and effective CDK inhibitors.

Traditional methods for synthesizing alloisines have faced limitations regarding yields and the diversity of achievable substituent patterns. The protocol detailed below presents a more general and practical approach, enabling the synthesis of a wide range of alloisine analogs for structure-activity relationship (SAR) studies and drug discovery programs.

Chemical Synthesis Workflow

The synthesis of alloisines from this compound proceeds through a two-step sequence as illustrated below.

SynthesisWorkflow cluster_step1 Step 1: Monosubstitution cluster_step2 Step 2: Co-cyclization DCP This compound Intermediate Monosubstituted Chloropyrazine DCP->Intermediate LiHMDS, THF, -78 °C Nucleophile Lithiated Ketone, Ester, or Nitrile Nucleophile->Intermediate Alloisine Alloisine (5H-pyrrolo[2,3-b]pyrazine) Intermediate->Alloisine Heat or Microwave Amine Primary Amine or Hydrazine Amine->Alloisine Intermediate_ref Monosubstituted Chloropyrazine

Caption: General workflow for the synthesis of alloisines.

Experimental Protocols

Step 1: Selective Monosubstitution of this compound

This procedure describes the highly selective reaction of this compound with a lithiated nucleophile to yield a monosubstituted chloropyrazine intermediate.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF)

  • Ketone, ester, or nitrile starting material

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of the ketone, ester, or nitrile (1.1 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add LiHMDS (2.2 mmol, 2.2 mL of a 1.0 M solution in THF) dropwise.

  • Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of the lithium enolate.

  • In a separate flask, dissolve this compound (1.0 mmol) in anhydrous THF (5 mL).

  • Add the solution of this compound dropwise to the pre-formed lithium enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired monosubstituted chloropyrazine.

Step 2: Co-cyclization to form the Alloisine Core

This procedure describes the cyclization of the monosubstituted chloropyrazine intermediate with a primary amine or hydrazine to form the final alloisine product.

Materials:

  • Monosubstituted chloropyrazine (from Step 1)

  • Primary amine or hydrazine hydrate (B1144303)

  • Solvent (e.g., ethanol (B145695), n-butanol, or sealed tube for high-temperature reactions)

  • Silica gel for column chromatography

Procedure:

  • Combine the monosubstituted chloropyrazine (1.0 mmol) and the primary amine or hydrazine hydrate (5-10 mmol, excess) in a suitable solvent (e.g., 5 mL of ethanol or n-butanol) in a reaction vessel.

  • Heat the reaction mixture to reflux for the time indicated in the data table below, or until the reaction is complete as monitored by TLC. For less reactive amines, the reaction may be performed in a sealed tube at higher temperatures (e.g., 120-150 °C).

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the pure alloisine product.

Quantitative Data Summary

The following tables summarize the yields for the two-step synthesis of various alloisine analogs.

Table 1: Yields for the Monosubstitution of this compound

EntryNucleophile PrecursorProductYield (%)
1Acetophenone2-Chloro-3-(2-phenacyl)pyrazine85
2Propiophenone2-Chloro-3-(2-phenyl-2-oxoethyl)pyrazine82
3Ethyl acetateEthyl 2-(3-chloropyrazin-2-yl)acetate78
4Acetonitrile2-(3-Chloropyrazin-2-yl)acetonitrile90

Table 2: Yields for the Co-cyclization to form Alloisines

EntryMonosubstituted IntermediateAmine/HydrazineProduct (Alloisine)Yield (%)
12-Chloro-3-(2-phenacyl)pyrazineBenzylamine5-Benzyl-7-phenyl-5H-pyrrolo[2,3-b]pyrazine75
22-Chloro-3-(2-phenacyl)pyrazineHydrazine hydrate5-Amino-7-phenyl-5H-pyrrolo[2,3-b]pyrazine68
3Ethyl 2-(3-chloropyrazin-2-yl)acetateMethylamine5-Methyl-5H-pyrrolo[2,3-b]pyrazin-7(6H)-one72
42-(3-Chloropyrazin-2-yl)acetonitrileAniline5-Phenyl-5H-pyrrolo[2,3-b]pyrazin-7-amine65

Signaling Pathway

Alloisines exert their biological effects by inhibiting the activity of cyclin-dependent kinases, which are crucial for the progression of the cell cycle. The diagram below illustrates the canonical CDK-mediated cell cycle regulation pathway that is targeted by alloisines.

CDK_Pathway cluster_G1 G1 Phase cluster_S_G2_M S/G2/M Phases CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Activation pRb pRb CDK46->pRb Phosphorylation (inactivation) E2F E2F pRb->E2F Release G1_S_Transition G1/S Transition E2F->G1_S_Transition Transcription of S-phase genes CyclinE Cyclin E CDK2_E CDK2 CyclinE->CDK2_E Activation Cell_Cycle_Progression Cell Cycle Progression CDK2_E->Cell_Cycle_Progression S Phase Entry CyclinA Cyclin A CDK2_A CDK2 CyclinA->CDK2_A Activation CDK2_A->Cell_Cycle_Progression S/G2 Progression CyclinB Cyclin B CDK1 CDK1 CyclinB->CDK1 Activation CDK1->Cell_Cycle_Progression Mitosis Alloisines Alloisines Alloisines->CDK46 Inhibition Alloisines->CDK2_E Inhibition Alloisines->CDK2_A Inhibition Alloisines->CDK1 Inhibition

Caption: Inhibition of CDK signaling pathway by alloisines.

Conclusion

The synthetic route from this compound provides a robust and flexible platform for the generation of a diverse library of alloisine analogs. The detailed protocols and quantitative data presented herein are intended to facilitate the adoption of this methodology by researchers in academia and industry. The ability to systematically modify the substituents at various positions of the alloisine scaffold will be invaluable for optimizing their potency, selectivity, and pharmacokinetic properties, ultimately advancing the development of novel CDK inhibitors for therapeutic applications.

References

Application Notes and Protocols: 2,3-Dichloropyrazine in the Development of c-Met/VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2,3-dichloropyrazine as a key starting material in the synthesis of dual inhibitors targeting c-Met and VEGFR-2 kinases. The protocols and data presented herein are intended to serve as a practical guide for medicinal chemists and cancer biologists engaged in the discovery and development of novel anti-cancer therapeutics.

Introduction

The aberrant activation of receptor tyrosine kinases (RTKs) is a hallmark of many cancers. The c-Met (mesenchymal-epithelial transition factor) and VEGFR-2 (vascular endothelial growth factor receptor 2) signaling pathways are critical drivers of tumor growth, proliferation, angiogenesis, and metastasis.[1][2][3] The synergistic action of these two pathways has made the development of dual c-Met/VEGFR-2 inhibitors a promising strategy in cancer therapy.[1][2] The pyrazine (B50134) scaffold, a six-membered aromatic heterocycle, is a privileged structure in kinase inhibitor design due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. Specifically, this compound serves as a versatile and readily available starting material for the synthesis of various pyrazine-based kinase inhibitors.[4]

This document details the synthesis of a series of[5][6][7]triazolo[4,3-a]pyrazine derivatives from this compound and provides their biological evaluation as dual c-Met/VEGFR-2 inhibitors.

Chemical Synthesis

The synthesis of the target[5][6][7]triazolo[4,3-a]pyrazine derivatives commences with commercially available this compound. The general synthetic route is outlined below and is based on the work of Zhang et al. (2022).[4]

Synthetic Scheme

G cluster_start Starting Material cluster_intermediate1 Step A cluster_intermediate2 Step B cluster_intermediate3 Step C cluster_final Final Products This compound This compound Intermediate_10 2-Chloro-3-hydrazinylpyrazine This compound->Intermediate_10 N2H4·H2O, EtOH, 85°C, reflux Intermediate_11 8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine Intermediate_10->Intermediate_11 Triethoxymethane, 80°C, reflux Intermediate_12 4-(( [1,2,4]triazolo[4,3-a]pyrazin-8-yl)amino)phenol derivatives Intermediate_11->Intermediate_12 Aminophenol derivatives, KTB, KI, THF Final_Compounds [1,2,4]triazolo[4,3-a]pyrazine derivatives (16a-l, 17a-m) Intermediate_12->Final_Compounds Acyl chlorides, DIPEA, DCM, rt

Caption: Synthetic workflow for[5][6][7]triazolo[4,3-a]pyrazine derivatives.

Biological Activity

The synthesized compounds were evaluated for their in vitro anti-proliferative activity against various cancer cell lines and for their inhibitory activity against c-Met and VEGFR-2 kinases.

In Vitro Anti-proliferative and c-Met Kinase Inhibitory Activities

The following table summarizes the biological data for a selection of the synthesized[5][6][7]triazolo[4,3-a]pyrazine derivatives.

CompoundA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)Hela IC₅₀ (µM)c-Met IC₅₀ (nM)
17l 0.98 ± 0.081.05 ± 0.171.28 ± 0.2526.00
Foretinib (Control) ---19.00
Data from Zhang et al. (2022)[7]
Dual Kinase Inhibition

The most promising compound, 17l , was further evaluated for its inhibitory activity against VEGFR-2.

Compoundc-Met IC₅₀ (nM)VEGFR-2 IC₅₀ (µM)
17l 26.002.6
Data from Zhang et al. (2022)[7]

Signaling Pathway

The dual inhibition of c-Met and VEGFR-2 disrupts multiple downstream signaling cascades involved in cancer progression.

G cluster_cMet_pathway c-Met Pathway cluster_VEGFR2_pathway VEGFR-2 Pathway HGF HGF cMet c-Met HGF->cMet VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway cMet->PI3K_AKT STAT3 STAT3 Pathway cMet->STAT3 PLCg_PKC_MAPK PLCγ-PKC-MAPK Pathway VEGFR2->PLCg_PKC_MAPK PI3K_AKT_VEGFR PI3K-AKT Pathway VEGFR2->PI3K_AKT_VEGFR Inhibitor This compound Derivative (e.g., 17l) Inhibitor->cMet Inhibitor->VEGFR2 Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival RAS_RAF_MEK_ERK->Survival Migration Migration RAS_RAF_MEK_ERK->Migration Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis PI3K_AKT->Proliferation PI3K_AKT->Survival PI3K_AKT->Migration PI3K_AKT->Angiogenesis STAT3->Proliferation STAT3->Survival STAT3->Migration STAT3->Angiogenesis PLCg_PKC_MAPK->Proliferation PLCg_PKC_MAPK->Survival PLCg_PKC_MAPK->Migration PLCg_PKC_MAPK->Angiogenesis PI3K_AKT_VEGFR->Proliferation PI3K_AKT_VEGFR->Survival PI3K_AKT_VEGFR->Migration PI3K_AKT_VEGFR->Angiogenesis

Caption: c-Met and VEGFR-2 signaling pathways and points of inhibition.

Experimental Protocols

Detailed protocols for the key biological assays are provided below.

General Experimental Workflow

G Start Synthesis of This compound Derivatives Kinase_Assay In Vitro Kinase Assays (c-Met & VEGFR-2) Start->Kinase_Assay Cell_Proliferation Cell Proliferation Assay (MTT) Start->Cell_Proliferation End Lead Compound Identification Kinase_Assay->End Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Proliferation->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Apoptosis_Assay->Cell_Cycle_Assay Western_Blot Western Blot Analysis Cell_Cycle_Assay->Western_Blot RT_qPCR RT-qPCR Analysis Western_Blot->RT_qPCR RT_qPCR->End

Caption: Workflow for synthesis and biological evaluation of inhibitors.

Protocol 1: In Vitro c-Met/VEGFR-2 Kinase Assay

This protocol is based on a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Materials:

  • Recombinant human c-Met or VEGFR-2 kinase

  • Poly (4:1 Glu, Tyr) peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration in the assay should be ≤1%.

  • Reaction Setup:

    • Add 2.5 µL of the test compound or vehicle (DMSO) to the wells of the assay plate.

    • Add 5 µL of a 2X kinase/substrate mixture (containing the appropriate concentration of c-Met or VEGFR-2 and poly (Glu, Tyr) substrate) to each well.

    • Initiate the kinase reaction by adding 2.5 µL of a 4X ATP solution. The final reaction volume will be 10 µL.

  • Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: MTT Cell Proliferation Assay

This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[8]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, Hela)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (in a final volume of 200 µL) and incubate for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC₅₀ values.

Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][9]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells after treatment, including both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition and Analysis: Analyze the samples by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[10][11][12]

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol (B145695)

  • PBS

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI/RNase Staining Buffer and incubate for 15-30 minutes at room temperature in the dark.

  • Data Acquisition and Analysis: Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 5: Western Blot Analysis

This technique is used to detect the expression and phosphorylation status of c-Met, VEGFR-2, and downstream signaling proteins.[13][14][15]

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-c-Met, anti-p-c-Met, anti-VEGFR-2, anti-p-VEGFR-2, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, and anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL reagent and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.

Protocol 6: Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is used to measure the mRNA expression levels of c-Met and VEGFR-2.

Materials:

  • Treated and untreated cells

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green PCR Master Mix

  • Primers for c-Met, VEGFR-2, and a housekeeping gene (e.g., GAPDH)

  • RT-qPCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the cells and reverse transcribe it into cDNA.

  • qPCR Reaction: Set up the qPCR reaction with SYBR Green Master Mix, cDNA, and the specific primers.

  • Data Acquisition and Analysis: Run the reaction on an RT-qPCR instrument. Analyze the data using the ΔΔCt method to determine the relative gene expression levels, normalized to the housekeeping gene.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dichloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,3-Dichloropyrazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Several synthetic routes to this compound have been reported. Some common methods include:

  • Chlorination of a pyrazine-2,3-dione precursor.

  • A multi-step synthesis starting from 2-aminopyrazine, which can involve regioselective chlorination.[1]

  • Reaction of 3-chloro-1-oxido-pyrazine with a chlorinating agent like phosphorus oxychloride.[2]

  • A two-step process starting from piperazine (B1678402), involving the formation of N,N'-bis-chlorocarbonyl-piperazine followed by chlorination.[3]

Q2: I am experiencing a low yield in my this compound synthesis. What are the potential causes?

A2: Low yields in pyrazine (B50134) synthesis can arise from several factors[4]:

  • Incomplete reaction: The chlorination or precursor formation may not have gone to completion.

  • Suboptimal reaction conditions: Temperature, reaction time, and the choice of solvent or chlorinating agent are critical.

  • Side reactions: Formation of undesired isomers or over-chlorinated products can reduce the yield of the target molecule.[3]

  • Product degradation: Harsh reaction or workup conditions might decompose the desired this compound.[4]

  • Purification losses: The product may be lost during extraction, crystallization, or chromatographic purification.

Q3: What are some common side products in the synthesis of this compound?

A3: Depending on the synthetic route, common side products can include:

  • Monochlorinated pyrazines: Incomplete chlorination can lead to the presence of 2-chloropyrazine.

  • Over-chlorinated pyrazines: Harsh chlorination conditions can result in the formation of trichloro- or tetrachloropyrazines.[3]

  • Isomeric dichloropyrazines: Depending on the starting material and reaction mechanism, other dichloropyrazine isomers might be formed.

  • Polymeric materials: Some reaction conditions can lead to the formation of intractable precipitates.[5]

Q4: How can I purify crude this compound?

A4: Purification of this compound typically involves standard laboratory techniques:

  • Column Chromatography: This is a highly effective method for separating the desired product from impurities. A common stationary phase is silica (B1680970) gel, with an eluent system such as a mixture of ethyl acetate (B1210297) and hexane (B92381).[2][6]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an efficient purification method.

  • Distillation: Depending on the boiling point and thermal stability of the compound and its impurities, distillation under reduced pressure may be an option.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive reagents or catalyst.Ensure the purity and reactivity of starting materials and reagents. For reactions involving catalysts, verify the catalyst's activity.
Incorrect reaction temperature.Optimize the reaction temperature. Some chlorination reactions require heating to proceed at a reasonable rate.[2]
Insufficient reaction time.Monitor the reaction progress using techniques like TLC or GC-MS to ensure it has gone to completion.[4]
Formation of Multiple Products (Poor Selectivity) Non-selective chlorinating agent.Consider using a milder and more selective chlorinating agent. For instance, N-chlorosuccinimide (NCS) can offer higher regioselectivity in some cases.[1][7]
Incorrect reaction stoichiometry.Carefully control the molar ratios of the reactants to minimize the formation of over-chlorinated byproducts.
Product is a Dark, Intractable Material Polymerization or degradation.Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[6] Consider lowering the reaction temperature.
Difficulty in Isolating the Product Product is soluble in the aqueous phase during workup.Perform multiple extractions with a suitable organic solvent. Salting out the aqueous layer by adding a saturated brine solution can also improve extraction efficiency.
Emulsion formation during extraction.Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective.

Experimental Protocols

Method 1: Synthesis from 3-chloro-1-oxido-pyrazine[2]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place phosphorus oxychloride.

  • Addition of Starting Material: Slowly add 3-chloro-1-oxido-pyrazine to the phosphorus oxychloride at 60 °C.

  • Reaction: After the addition is complete, heat the mixture at reflux for 60 minutes.

  • Workup:

    • Allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing ice and solid sodium acetate.

    • Stir until all the ice has melted.

    • Extract the aqueous mixture with dichloromethane.

    • Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by water and brine.

  • Purification:

    • Dry the organic layer over sodium sulfate (B86663) and evaporate the solvent in vacuo.

    • Purify the resulting residue by column chromatography using a mixture of ethyl acetate and hexane (e.g., 1:20 v/v) as the eluent to afford this compound.

Method 2: Synthesis from Piperazine Hexahydrate[3]

This is a two-step process.

Step 1: Synthesis of N,N'-bis-chlorocarbonyl-piperazine

  • Reaction Setup: In a flask, dissolve piperazine hexahydrate in water. Add an acid acceptor (e.g., sodium carbonate) and a chlorinated lower aliphatic hydrocarbon (e.g., dichloromethane).

  • Phosgene (B1210022) Addition: Cool the mixture to between -5 and 0 °C. Bubble phosgene through the solution while maintaining the temperature.

  • Reaction: Stir the mixture for an additional hour at the same temperature, then allow it to warm slowly.

  • Workup: Separate the organic layer, wash it with water, and evaporate to dryness to obtain N,N'-bis-chlorocarbonyl-piperazine.

Step 2: Chlorination to this compound

  • Reaction Setup: In a suitable reactor, heat the N,N'-bis-chlorocarbonyl-piperazine obtained from the previous step.

  • Chlorination: React with chlorine gas at a temperature of 150 to 170 °C in the presence of a catalytic amount of a Lewis acid (e.g., aluminum chloride, ferric chloride). The reaction time is typically 9 to 15 hours.

  • Purification: The resulting this compound can be purified by distillation or recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for N,N'-bis-chlorocarbonyl-piperazine Synthesis [3]

Example Piperazine Hexahydrate (moles) Phosgene (moles) Acid Acceptor Solvent Temperature (°C) Yield
Example 10.18Not specifiedSodium CarbonateDichloromethane-5 to 0Not specified
Example 20.31.2Sodium BicarbonateDichloromethane0 to 1045.8 g (recrystallized)
Example 60.25Not specifiedPotassium AcetateDichloromethane0 to 540 g (recrystallized)
Example 70.25Not specifiedCalcium CarbonateDichloromethane0 to 240 g (recrystallized)

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Starting Materials (e.g., 3-chloro-1-oxido-pyrazine, POCl3) reaction Reaction (e.g., Reflux at 60°C for 1h) start->reaction quench Quenching (Ice, Sodium Acetate) reaction->quench extraction Extraction (Dichloromethane) quench->extraction wash Washing (Sat. NaHCO3, H2O, Brine) extraction->wash dry Drying (Na2SO4) wash->dry evaporation Solvent Evaporation dry->evaporation chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) evaporation->chromatography product Pure this compound chromatography->product

Caption: Workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of this compound incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn side_reactions Side Reactions low_yield->side_reactions degradation Product Degradation low_yield->degradation purification_loss Purification Loss low_yield->purification_loss optimize_conditions Optimize Conditions (Time, Temp, Reagents) incomplete_rxn->optimize_conditions Address with adjust_stoichiometry Adjust Stoichiometry side_reactions->adjust_stoichiometry Address with milder_conditions Use Milder Conditions degradation->milder_conditions Address with optimize_purification Optimize Purification Technique purification_loss->optimize_purification Address with

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Reactions of 2,3-Dichloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2,3-Dichloropyrazine reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is a versatile building block primarily used in nucleophilic aromatic substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination reactions. Its electron-deficient pyrazine (B50134) ring, further activated by two chlorine atoms, makes it an excellent substrate for these transformations, allowing for the synthesis of a wide array of functionalized pyrazine derivatives.

Q2: Why am I observing multiple products in my reaction with this compound?

A2: The presence of two chlorine atoms on the pyrazine ring allows for the possibility of both mono- and di-substitution. The regioselectivity and extent of substitution can be influenced by the reaction conditions, the nature of the nucleophile or coupling partner, and the catalyst system used. Common side products can also arise from over-substitution, homocoupling of reagents, or decomposition of the starting material under harsh conditions.

Q3: How can I control the regioselectivity of substitution on this compound?

A3: In many cases, the first substitution occurs at the more sterically accessible and electronically favorable position. For this compound, the two positions are electronically similar. However, once the first substitution has occurred, the electronic nature of the newly introduced group will influence the position of the second substitution. Electron-donating groups can direct substitution to the adjacent position, while electron-withdrawing groups may favor the other position. Careful control of stoichiometry (using one equivalent of the nucleophile/coupling partner) and reaction temperature can often favor mono-substitution.

Q4: My cross-coupling reaction is not proceeding. What are some initial troubleshooting steps?

A4: For cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig, several factors can inhibit the reaction. Ensure that your palladium catalyst is active and that the ligands are not oxidized. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) as oxygen can deactivate the catalyst. The choice of base and solvent is also critical and should be optimized for the specific reaction. Finally, verify the purity of your this compound and other reagents, as impurities can poison the catalyst.

Troubleshooting Guides

This section provides detailed troubleshooting for specific side products encountered in common reactions of this compound.

Nucleophilic Aromatic Substitution (SNAr)

Issue: Formation of Di-substituted and/or Isomeric Side Products

In nucleophilic aromatic substitution reactions, you may encounter the formation of the di-substituted product when mono-substitution is desired, or an isomeric product through rearrangement, especially at elevated temperatures.

Troubleshooting Flowchart: Nucleophilic Substitution

G cluster_stoichiometry Stoichiometry Issues cluster_temp Temperature Issues cluster_solvent Solvent Effects start Problem: Undesired Side Products in SNAr check_stoichiometry Check Stoichiometry of Nucleophile start->check_stoichiometry stoichiometry_issue Excess Nucleophile? check_stoichiometry->stoichiometry_issue check_temp Review Reaction Temperature temp_issue High Temperature (>100 °C)? check_temp->temp_issue check_solvent Consider Solvent Effects solvent_issue Using High-Boiling Aprotic Solvent (e.g., Xylene)? check_solvent->solvent_issue stoichiometry_issue->check_temp No reduce_nucleophile Solution: Use 1.0-1.1 equivalents of nucleophile for mono-substitution. stoichiometry_issue->reduce_nucleophile Yes temp_issue->check_solvent No lower_temp Solution: Lower temperature to reduce risk of di-substitution and rearrangement. temp_issue->lower_temp Yes change_solvent Solution: Switch to a lower-boiling solvent like benzene (B151609) or toluene (B28343) to prevent rearrangement. solvent_issue->change_solvent Yes

Caption: Troubleshooting guide for side products in SNAr.

Quantitative Data: Side Products in Nucleophilic Substitution

NucleophileReaction ConditionsDesired ProductSide Product(s)Yield of Side Product(s)Reference
Sodium Benzyl OxideBoiling Benzene2,3-Dibenzyloxypyrazine-Not reported[1]
Sodium Benzyl OxideBoiling Xylene2,3-Dibenzyloxypyrazine1,4-Dibenzylpyrazine-2(1H),3(4H)-dione (Isomeric rearrangement)Not specified, but becomes the main product[1]
Adamantane-containing aminesK₂CO₃, DMF, 140 °CMono-aminated pyrazineDi-aminated pyrazineFormation of oligomers observed, yields variable[2]

Experimental Protocol: Mono-substitution with an Amine

This protocol is adapted from procedures for related dichlorinated heterocycles and serves as a starting point.[2]

  • Reagents and Equipment:

    • This compound (1.0 equiv)

    • Amine nucleophile (1.1 equiv)

    • Potassium carbonate (K₂CO₃, 2.0 equiv)

    • Anhydrous dimethylformamide (DMF)

    • Reaction vessel suitable for heating under an inert atmosphere

    • Standard workup and purification equipment

  • Procedure:

    • To the reaction vessel, add this compound, potassium carbonate, and a magnetic stir bar.

    • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

    • Add anhydrous DMF via syringe.

    • Add the amine nucleophile dropwise to the stirred suspension.

    • Heat the reaction mixture to the desired temperature (start with 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Suzuki-Miyaura Cross-Coupling

Issue: Formation of Homocoupling Side Product

A common side product in Suzuki-Miyaura reactions is the homocoupling of the boronic acid reagent, leading to the formation of a biaryl compound derived from the intended coupling partner. This is often exacerbated by the presence of oxygen.

Troubleshooting Flowchart: Suzuki-Miyaura Homocoupling

G cluster_atmosphere Reaction Atmosphere cluster_catalyst Catalyst System cluster_base Base and Solvent start Problem: Boronic Acid Homocoupling check_atmosphere Verify Inert Atmosphere start->check_atmosphere atmosphere_issue Reaction run under Air? check_atmosphere->atmosphere_issue check_catalyst Review Catalyst and Ligand Choice catalyst_issue Using a general Pd catalyst? check_catalyst->catalyst_issue check_base Evaluate Base and Solvent base_issue Using a standard base/solvent combo? check_base->base_issue atmosphere_issue->check_catalyst No use_inert Solution: Degas solvent and run reaction under a strict inert atmosphere (N₂ or Ar). atmosphere_issue->use_inert Yes catalyst_issue->check_base No optimize_catalyst Solution: Use a catalyst system known for heteroaryl coupling (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a specific ligand). catalyst_issue->optimize_catalyst Yes optimize_base Solution: Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O). base_issue->optimize_base Yes

Caption: Troubleshooting guide for Suzuki homocoupling.

Quantitative Data: Side Products in Suzuki-Miyaura Coupling

SubstrateCoupling PartnerReaction ConditionsSide ProductYield of Side ProductReference
2,6-DichloropyrazinePhenylboronic acidPd(PPh₃)₂, Na₂CO₃, MeCN/H₂O, under airBiphenyl (Homocoupling)20-30%[3]
2-Chloropyrazine-LDA3,3'-Dichloro-2,2'-bipyrazine (Homocoupling of starting material)7%[4]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound.[5]

  • Reagents and Equipment:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv for mono-coupling, 2.4 equiv for di-coupling)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv per coupling)

    • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water or toluene/water)

    • Schlenk flask or similar reaction vessel for inert atmosphere

    • Standard workup and purification equipment

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, the base, and a stir bar.

    • Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen) three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction to room temperature and add water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Buchwald-Hartwig Amination

Issue: Formation of Hydrodehalogenation Side Product

In Buchwald-Hartwig amination, a common side reaction is the reduction of the aryl halide, in this case, the replacement of a chlorine atom on the pyrazine ring with a hydrogen atom. This can be influenced by the catalyst, ligand, base, and the presence of any hydrogen sources.

Troubleshooting Flowchart: Buchwald-Hartwig Hydrodehalogenation

G cluster_catalyst Catalyst System cluster_base Base Selection cluster_conditions Reaction Conditions start Problem: Hydrodehalogenation Side Product check_catalyst Review Catalyst and Ligand start->check_catalyst catalyst_issue Using a first-generation catalyst? check_catalyst->catalyst_issue check_base Evaluate Base Choice base_issue Using Cs₂CO₃? check_base->base_issue check_conditions Assess Reaction Conditions conditions_issue High temperature or prolonged reaction time? check_conditions->conditions_issue catalyst_issue->check_base No use_modern_catalyst Solution: Employ a more modern, bulky electron-rich ligand (e.g., XPhos, RuPhos) that promotes faster reductive elimination. catalyst_issue->use_modern_catalyst Yes base_issue->check_conditions No change_base Solution: Switch to a stronger, non-protic base like NaOtBu or K₃PO₄. base_issue->change_base Yes optimize_conditions Solution: Lower the reaction temperature and monitor for completion to avoid extended heating. conditions_issue->optimize_conditions Yes

Caption: Troubleshooting guide for hydrodehalogenation in Buchwald-Hartwig amination.

Quantitative Data: Side Products in Buchwald-Hartwig Amination

Substrate ClassReaction ConditionsSide ProductYield of Side ProductReference
Aryl Halides (General)First-generation catalysts with primary aminesHydrodehalogenationCompetitive side reaction[6]
Bromo-estrone derivativePd(OAc)₂/XPhos, Cs₂CO₃Dehalogenation20-60%[7]
Aryl BromidesPd₂(dba)₃/XPhos, t-BuONaDebrominationSignificant amounts with certain substrates[8]

Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol that should be optimized for specific amines.[9]

  • Reagents and Equipment:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

    • Phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%)

    • Base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv)

    • Anhydrous, degassed solvent (e.g., toluene or dioxane)

    • Schlenk tube or glovebox for inert atmosphere setup

    • Standard workup and purification equipment

  • Procedure:

    • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

    • Add the this compound and a stir bar.

    • Seal the tube, and add the degassed solvent followed by the amine via syringe.

    • Place the reaction in a preheated oil bath (typically 80-110 °C).

    • Stir the reaction and monitor its progress by TLC or LC-MS.

    • Once complete, cool the reaction to room temperature, and quench with water or a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

    • Purify the crude product by flash chromatography.

Disclaimer: The provided protocols are general guidelines and may require optimization for specific substrates and desired outcomes. Always consult the primary literature and perform small-scale test reactions to determine the optimal conditions for your specific experiment. Safety precautions should be taken when handling all chemicals.

References

Technical Support Center: Purification of Crude 2,3-Dichloropyrazine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2,3-dichloropyrazine using column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind purifying this compound using column chromatography?

A1: Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[1] For this compound, a polar stationary phase like silica (B1680970) gel is typically used. A less polar mobile phase is passed through the column, and because different compounds in the crude mixture have varying polarities and affinities for the stationary and mobile phases, they move through the column at different speeds, allowing for their separation.[2]

Q2: What are the common impurities found in crude this compound?

A2: Common impurities can include unreacted starting materials, isomers such as 2,6-dichloropyrazine, and more polar byproducts like di-substituted or oxidized pyrazine (B50134) derivatives. The nature of impurities will depend on the synthetic route used to prepare the this compound.

Q3: How do I choose the right solvent system (mobile phase) for the purification?

A3: The ideal solvent system is typically determined by thin-layer chromatography (TLC).[2] A good starting point for the purification of this compound is a mixture of a non-polar solvent like hexanes or heptane (B126788) and a moderately polar solvent such as ethyl acetate (B1210297). The ratio is adjusted to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound on a TLC plate. This generally provides good separation on a column.

Q4: What is the difference between isocratic and gradient elution, and which is better for this purification?

A4: Isocratic elution uses a constant solvent composition throughout the chromatography.[3] Gradient elution involves gradually increasing the polarity of the mobile phase during the separation.[4] For a crude mixture with impurities of varying polarities, a gradient elution is often more effective. It allows for the initial elution of less polar impurities in a low-polarity solvent, followed by the elution of the desired this compound as the solvent polarity is increased, and finally, the removal of highly polar impurities.

Q5: How can I monitor the separation during column chromatography?

A5: The separation is monitored by collecting the eluent in a series of fractions and analyzing them by thin-layer chromatography (TLC).[5] By spotting successive fractions on a TLC plate, you can identify which fractions contain the pure this compound, which contain impurities, and which are mixed.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Poor separation of this compound from an impurity The solvent system (mobile phase) is not optimal.Optimize the solvent system using TLC. Try a shallower gradient or isocratic elution with a finely-tuned solvent ratio to improve resolution.[6]
The column was overloaded with the crude sample.The amount of crude material should ideally be 1-5% of the mass of the stationary phase. Reduce the sample load or use a larger column.[7]
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. Both wet and dry packing methods can be effective if done carefully.[8]
The this compound is not eluting from the column The mobile phase is not polar enough.Gradually or significantly increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture.[7]
The compound may have decomposed or irreversibly adsorbed to the silica gel.Before running a large-scale column, test the stability of your compound on a small amount of silica. If it is unstable, consider using a less acidic stationary phase like neutral alumina (B75360) or deactivating the silica gel with a small amount of a base like triethylamine (B128534) in the mobile phase.[9]
The compound elutes too quickly (with the solvent front) The mobile phase is too polar.Decrease the polarity of the mobile phase. Start with a higher percentage of the non-polar solvent (e.g., hexane).[7]
Fractions containing the product are very dilute The elution band has broadened significantly.This can happen if the compound is highly retained. Once the product starts to elute, you can increase the polarity of the mobile phase to speed up its elution and obtain more concentrated fractions.[9]
The purified product is colored (e.g., yellow or brown) This may indicate the presence of colored impurities or oxidation of the product.If the product is solid, recrystallization may remove the colored impurities. Passing the material through a short plug of silica gel can also be effective.[6]

Experimental Protocols

Thin-Layer Chromatography (TLC) Analysis

A detailed protocol for TLC can be found in various sources.[10]

  • Plate Preparation : Use silica gel coated TLC plates. Draw a baseline in pencil about 1 cm from the bottom.

  • Spotting : Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). Using a capillary tube, spot the solution on the baseline.

  • Development : Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., a mixture of hexanes and ethyl acetate). Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization : Remove the plate and mark the solvent front with a pencil. Visualize the spots under UV light (254 nm) and circle them with a pencil.

  • Rf Calculation : Calculate the retention factor (Rf) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front. The optimal mobile phase for column chromatography will give an Rf value of 0.2-0.4 for the this compound.

Column Chromatography Purification
  • Column Preparation :

    • Select an appropriate size glass column based on the amount of crude material to be purified.

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.[11]

    • Add a thin layer of sand over the plug.[5]

  • Packing the Column (Wet Method) :

    • In a beaker, prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase (e.g., 100% hexanes or 98:2 hexanes:ethyl acetate).[5]

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.

    • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample and solvent addition.[2]

  • Sample Loading (Dry Loading) :

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.[2]

    • Carefully add this powder to the top of the packed column.

  • Elution :

    • Carefully add the initial mobile phase to the column.

    • Begin collecting fractions.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate (flash chromatography).

    • Gradually increase the polarity of the mobile phase according to a predetermined gradient (e.g., increasing the percentage of ethyl acetate in hexanes).

  • Fraction Collection and Analysis :

    • Collect the eluent in a series of numbered test tubes or flasks.

    • Analyze the collected fractions by TLC to determine which contain the pure this compound.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Typical Materials and Parameters for Column Chromatography of this compound
ParameterDescription/Value
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexanes and Ethyl Acetate
Elution Mode Gradient Elution
Column Dimensions Dependent on sample size (e.g., 2-5 cm diameter)
Sample Loading 1-5 g of crude product per 100 g of silica gel
Table 2: Example Gradient Elution Profile
Solvent Ratio (Hexanes:Ethyl Acetate) Volume Purpose
98:22-3 column volumesElute non-polar impurities
95:53-5 column volumesElute this compound
80:202-3 column volumesElute more polar impurities
50:501-2 column volumesWash the column

Note: This is an example profile and should be optimized based on TLC analysis of the specific crude mixture.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Analysis to Determine Mobile Phase pack Pack Column with Silica Gel tlc->pack Informs Mobile Phase Choice load Dry Load Crude This compound pack->load elute Gradient Elution (Hexane/Ethyl Acetate) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate product Pure this compound evaporate->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_solutions Potential Solutions start Poor Separation? optimize_solvent Optimize Mobile Phase (via TLC) start->optimize_solvent Yes reduce_load Reduce Sample Load start->reduce_load Yes repack_column Repack Column Carefully start->repack_column Yes no_elution Compound Not Eluting? start->no_elution No increase_polarity Increase Mobile Phase Polarity change_stationary_phase Use Alumina or Deactivated Silica no_elution->increase_polarity Yes no_elution->change_stationary_phase Yes end Successful Purification no_elution->end No

Caption: Troubleshooting logic for common column chromatography issues.

References

Technical Support Center: Purification of 2,3-Dichloropyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on removing impurities from 2,3-Dichloropyrazine derivatives. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound derivatives?

A1: During the synthesis of this compound and its derivatives, several types of impurities can form. These typically include unreacted starting materials, byproducts from side reactions, and residual solvents or reagents. Identifying these is crucial for selecting an appropriate purification strategy.[1]

Q2: How can I identify the specific impurities in my sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended for accurate impurity identification.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating the target compound from its impurities, which will typically have different retention times.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information. Impurities can be detected by extra peaks in the spectra that do not correspond to the desired product. For instance, symmetrical impurities like 2,6-dichloropyrazine (B21018) will result in simpler spectra compared to unsymmetrical derivatives.[1]

  • Mass Spectrometry (MS): Techniques like GC-MS or LC-MS can help identify impurities by their mass-to-charge ratio (m/z) and fragmentation patterns.[1]

Q3: What are the primary methods for purifying crude this compound derivatives?

A3: The two most effective and commonly used methods for purifying solid this compound derivatives are column chromatography and recrystallization.[1] The choice between them depends on the nature and quantity of the impurities.[1]

  • Column Chromatography: This is a highly effective method for separating the desired product from both less polar and more polar impurities.[1]

  • Recrystallization: If the crude product is a solid and the impurity profile is not overly complex, recrystallization can be a simple and efficient purification method.[1]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Symptom: Your HPLC chromatogram shows one or more significant peaks in addition to the main product peak.

Potential ImpurityExpected Elution (Relative to Product)Identification MethodsRemoval Strategy
Isomeric Dichloropyrazines (e.g., 2,6-Dichloropyrazine) Earlier (less polar)Compare retention time with a standard. Confirm by GC-MS (m/z ~148).[1]Optimize reaction stoichiometry and time. Purify via column chromatography.[1]
Over-substituted Byproducts Later (more polar)Confirm by GC-MS or LC-MS.Optimize reaction stoichiometry. Purify via column chromatography.[1]
Oxidation Products Later (more polar)Confirm by LC-MS.Minimize exposure to oxidizing conditions during reaction and workup. Purify via column chromatography.
Unreacted Starting Materials Varies based on polarityCompare retention time with a standard.Optimize reaction conditions (time, temperature) to drive the reaction to completion.
Issue 2: Low Recovery or Poor Purity After Recrystallization

Symptom: The yield of pure product after recrystallization is very low, or the purity has not significantly improved.

Possible CauseTroubleshooting Steps
Incorrect Solvent Choice The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test a range of solvents or solvent pairs (e.g., ethanol/water, hexane/ethyl acetate).[1]
Cooling Rate is Too Fast Rapid cooling can cause the product to precipitate as an impure amorphous solid. Allow the solution to cool slowly and undisturbed to room temperature before cooling in an ice bath.
Product is "oiling out" This occurs when the solution becomes supersaturated at a temperature above the product's melting point. Re-heat the solution and add more solvent. Alternatively, use a solvent with a lower boiling point.
Impurity Co-crystallization If an impurity has similar solubility properties to the product, it may crystallize as well. A secondary purification method, like column chromatography, may be necessary.

Data Presentation

Table 1: Common Impurities and Recommended Purification Methods

Impurity TypeExampleRecommended Purification MethodNotes
Isomeric Byproducts 2,6-DichloropyrazineColumn ChromatographyIsomers often have different polarities, allowing for separation on silica (B1680970) gel.[1]
Di-substituted Byproducts 2,6-bis(methylsulfanyl)pyrazineColumn ChromatographyThese are typically more polar and will elute later than the mono-substituted product.[1]
Oxidation Products 2-Chloro-6-(methylsulfinyl)pyrazineColumn ChromatographyOxidation increases polarity, facilitating chromatographic separation.
Unreacted Starting Materials VariesColumn Chromatography or RecrystallizationThe choice depends on the polarity difference between the starting material and the product.
Polar Impurities (e.g., Imidazoles) 4-methyl imidazoleLiquid-Liquid Extraction (with non-polar solvent like hexane) or Silica Gel ChromatographyImidazole byproducts can sometimes be removed by extraction with a less polar solvent. Silica gel effectively retains these polar impurities.

Table 2: Quantitative Examples of Purification

CompoundPurification MethodStarting Material/Crude ProductFinal ProductYield/PurityReference
This compoundColumn Chromatography (ethyl acetate (B1210297):hexane 1:20)Crude residue from 2.2 g 3-chloropyrazine 1-oxide reaction0.86 g~34% (of theoretical max)[4]
3,3'-Dichloro-2,2'-bipyrazineColumn Chromatography (alumina, CH₂Cl₂ then CH₂Cl₂:EtOAc)Crude reaction mixtureCrystalline solid7%[5]
2,3-Dichloropyridine (B146566)CrystallizationCrude solid from reaction workupPale yellow solid92% yield, 98% purity (crude); 90-95% isolated yield after crystallization[6]
2,6-DichloropyrazineCrystallizationCrude solid from chlorination reactionOff-white solid80% yield, HPLC content ≥98%

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general method for purifying this compound derivatives from less polar (e.g., isomers) and more polar (e.g., over-substituted) impurities.[1]

1. Preparation of the Stationary Phase:

  • Select a column of appropriate size based on the amount of crude material.
  • Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexanes).
  • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

2. Sample Loading:

  • Dissolve the crude product in a minimal amount of the elution solvent or a slightly more polar solvent (e.g., dichloromethane).
  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

3. Elution:

  • Begin elution with a non-polar mobile phase (e.g., 100% hexanes or a hexane:ethyl acetate mixture like 20:1).[4]
  • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This will elute compounds in order of increasing polarity.
  • Less polar impurities (like isomeric byproducts) will elute first, followed by the desired this compound derivative, and finally, more polar impurities.[1]

4. Monitoring and Collection:

  • Collect the eluent in fractions.
  • Monitor the separation using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

This protocol is suitable for solid products with a moderate level of impurities that have different solubility profiles from the desired compound.

1. Solvent Selection:

  • Choose a solvent or a two-solvent system (e.g., ethanol/water) in which the desired compound is highly soluble when hot and poorly soluble when cold.[1] The impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.
  • Add a minimal amount of the hot solvent until the solid just dissolves completely.

3. Hot Filtration (Optional):

  • If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration through a pre-warmed funnel to remove them.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature without disturbance. Crystal formation should begin.
  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
  • Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow cluster_start cluster_analysis cluster_decision cluster_methods cluster_end Crude_Product Crude this compound Derivative Analyze Analyze Impurity Profile (TLC, HPLC, NMR) Crude_Product->Analyze Decision Choose Purification Method Analyze->Decision Recrystallization Recrystallization Decision->Recrystallization Solid Product & Simple Impurity Profile Column_Chromatography Column Chromatography Decision->Column_Chromatography Complex Mixture or Isomeric Impurities Check_Purity Check Purity (HPLC, NMR) Recrystallization->Check_Purity Column_Chromatography->Check_Purity Pure_Product Pure Product Check_Purity->Pure_Product

Caption: A general workflow for the purification of this compound derivatives.

logical_relationship cluster_solid cluster_liquid start Is the crude product a solid? q_impurities Are impurities significantly different in polarity from product? start->q_impurities Yes chromatography2 Use Column Chromatography start->chromatography2 No (Liquid/Oil) recrystallize Attempt Recrystallization First q_impurities->recrystallize Yes chromatography Use Column Chromatography q_impurities->chromatography No (e.g., Isomers)

Caption: Decision guide for selecting a primary purification method.

References

Technical Support Center: Optimizing Temperature for 2,3-Dichloropyrazine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions with 2,3-dichloropyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions to address common challenges encountered during these synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for Suzuki-Miyaura coupling reactions involving this compound?

A1: Generally, Suzuki-Miyaura couplings of heteroaryl chlorides require elevated temperatures to facilitate the oxidative addition step, which is often the rate-limiting step. For this compound, a common starting point is in the range of 80-120 °C.[1] It is crucial to screen temperatures within this range, as the optimal temperature can be highly dependent on the specific boronic acid, catalyst system (palladium source and ligand), and solvent employed. For instance, in a study on the closely related 2,4-dichloropyrimidine, temperatures were screened from 60 to 100 °C, with 100 °C providing the optimal yield.[1]

Q2: How does temperature affect the outcome of Buchwald-Hartwig amination with this compound?

A2: Similar to other cross-coupling reactions with chloropyrazines, Buchwald-Hartwig aminations typically require heating to proceed efficiently. A general temperature range for these reactions is between 80-150 °C.[2] Higher temperatures can increase the reaction rate but may also lead to the degradation of sensitive substrates or catalysts, and the formation of byproducts. It is advisable to start with a moderate temperature (e.g., 100 °C) and adjust based on reaction monitoring.

Q3: What is the recommended temperature for Sonogashira coupling of this compound?

A3: Sonogashira couplings can sometimes be performed at or near room temperature, especially with more reactive aryl iodides.[3] However, for less reactive aryl chlorides like this compound, heating is generally necessary. A typical starting temperature range would be 60-100 °C.[4] In some cases, higher temperatures up to 150 °C have been reported for Sonogashira reactions, particularly when using microwave irradiation.[5] Careful optimization is required, as higher temperatures can promote the undesirable homocoupling of the alkyne partner.

Q4: I am observing low to no product formation in my coupling reaction with this compound. Could the temperature be the issue?

A4: Yes, an inappropriate reaction temperature is a common reason for low yields. If the temperature is too low, the activation energy for the oxidative addition of the C-Cl bond may not be overcome, leading to a sluggish or stalled reaction. Conversely, if the temperature is too high, it can lead to catalyst decomposition, byproduct formation, or degradation of starting materials or products.[6] It is recommended to perform a systematic temperature screen to identify the optimal conditions for your specific substrates and catalyst system.

Q5: How does temperature influence byproduct formation in these coupling reactions?

A5: Temperature can significantly impact the formation of byproducts. In Heck couplings of this compound, for example, higher temperatures have been shown to produce reduced and dehalogenated byproducts.[6] In Suzuki reactions, elevated temperatures can sometimes lead to increased protodeboronation of the boronic acid. For Sonogashira couplings, higher temperatures can favor the homocoupling of the terminal alkyne. Therefore, finding the optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of unwanted side products.

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Possible CauseSuggested Solution
Insufficient Temperature The oxidative addition of the C-Cl bond in this compound is often challenging and requires thermal energy. Gradually increase the reaction temperature in 10-20 °C increments (e.g., from 80 °C to 100 °C, then 120 °C) and monitor the reaction progress by TLC or LC-MS.[1]
Catalyst Deactivation at High Temperature If increasing the temperature leads to a darker reaction mixture (indicating palladium black formation) without an increase in product, the catalyst may be decomposing. Consider using a more thermally stable ligand or a lower temperature for a longer reaction time.
Solvent Boiling Point Ensure the chosen solvent has a boiling point compatible with the desired reaction temperature. If the reaction is run in a sealed vial, be mindful of pressure buildup at higher temperatures.
Issue 2: Poor Yields in Buchwald-Hartwig Amination
Possible CauseSuggested Solution
Reaction Temperature Too Low Amination of electron-deficient heteroaryl chlorides often requires significant heat. If conversion is low, consider increasing the temperature to the 100-130 °C range.[2]
Substrate or Product Degradation If the reaction mixture shows multiple spots on TLC or LC-MS, and the desired product is not stable at elevated temperatures, try running the reaction at a lower temperature for an extended period.
Incomplete Dissolution of Reagents Ensure all reagents, particularly the base, are sufficiently soluble at the reaction temperature. If not, consider a different solvent system that allows for better solubility at a suitable temperature.
Issue 3: Byproduct Formation in Sonogashira Coupling
Possible CauseSuggested Solution
Alkyne Homocoupling This is a common side reaction in Sonogashira couplings, often exacerbated by higher temperatures. If significant homocoupling is observed, try lowering the reaction temperature. Running the reaction under strictly anaerobic conditions can also help minimize this side reaction.
Dehalogenation of Starting Material At elevated temperatures, reductive dehalogenation of this compound can occur. If this is a significant issue, a lower reaction temperature or a different catalyst/ligand combination may be necessary.

Data on Temperature Optimization

While specific data on the temperature optimization for Suzuki, Buchwald-Hartwig, and Sonogashira couplings of this compound is not extensively available in the literature, the following tables provide data for analogous systems, which can serve as a valuable guide for your own optimization studies.

Table 1: Temperature Screening for Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [1]

EntryTemperature (°C)Yield (%)
160Low
280Moderate
3100High (Optimal)
Reaction conditions: 2,4-dichloropyrimidine, phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O.

Table 2: Influence of Temperature on Heck Coupling of this compound with Ethyl Acrylate [6]

Temperature (°C)Product Distribution
9083% yield of 2,3-dialkenylpyrazine
> 90Increased formation of reduced and dehalogenated byproducts
Reaction conditions: this compound, ethyl acrylate, Pd(OAc)₂, dicyclohexyl(2',4',6'-triisopropylbiphenyl-2-yl)phosphine.

Table 3: General Temperature Ranges for Palladium-Catalyzed Coupling Reactions

Coupling ReactionTypical Temperature Range (°C)Notes
Suzuki-Miyaura80 - 120Highly dependent on substrates and catalyst system.[1]
Buchwald-Hartwig80 - 150Higher end of the range may be needed for less reactive amines.[2]
SonogashiraRoom Temp - 150Lower temperatures are feasible for more reactive halides; chlorides generally require heating.[3][5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-2.0 equiv), a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 1-5 mol%) and ligand (if required).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF) via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

General Protocol for Buchwald-Hartwig Amination of this compound
  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the amine (1.1-1.5 equiv), a strong base (e.g., NaOt-Bu, K₃PO₄; 1.2-2.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, a Buchwald G3 or G4 precatalyst; 1-5 mol%), and the ligand (e.g., XPhos, SPhos; 1.2-6 mol%) to an oven-dried reaction vessel with a magnetic stir bar.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).

  • Heating: Seal the vessel and heat the mixture to the desired temperature (e.g., 100-130 °C) with stirring.

  • Monitoring: Follow the consumption of the starting material by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the residue by column chromatography.

General Protocol for Sonogashira Coupling of this compound
  • Reaction Setup: To a reaction flask, add this compound (1.0 equiv), the terminal alkyne (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄; 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI; 1-10 mol%).

  • Inert Atmosphere: Flush the flask with an inert gas.

  • Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF, DMF, or toluene) and a suitable base (e.g., triethylamine, diisopropylamine; 2.0-5.0 equiv).

  • Heating: Stir the reaction mixture at the desired temperature (e.g., 60-100 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl and brine. Dry the organic phase and concentrate in vacuo.

  • Purification: Purify the crude product by flash chromatography.

Visualizations

Troubleshooting_Low_Yield Start Low or No Product in Coupling Reaction Check_Temp Is the reaction temperature within the optimal range? Start->Check_Temp Low_Temp Temperature may be too low. Check_Temp->Low_Temp No High_Temp Temperature may be too high. Check_Temp->High_Temp Yes, but still low yield Increase_Temp Action: Increase temperature in 10-20 °C increments. Low_Temp->Increase_Temp Decrease_Temp Action: Decrease temperature and/or use a more stable catalyst system. High_Temp->Decrease_Temp Other_Issues Consider other factors: - Catalyst/ligand choice - Base selection - Solvent effects - Reagent purity Increase_Temp->Other_Issues Decrease_Temp->Other_Issues

Caption: A logical workflow for troubleshooting low yields in coupling reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound, Coupling Partner, Base, Catalyst, Ligand inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heating Heat to Optimized Temperature solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for coupling reactions.

References

challenges in the scale-up synthesis of 2,3-Dichloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2,3-Dichloropyrazine.

Frequently Asked Questions (FAQs)

Q1: What are the primary commercial-scale synthesis routes for this compound?

A1: The two main industrial routes for the synthesis of this compound are:

  • Chlorination of N,N'-bis-chlorocarbonyl-piperazine: This process involves the reaction of piperazine (B1678402) with phosgene (B1210022) to form N,N'-bis-chlorocarbonyl-piperazine, which is then chlorinated at high temperatures.[1]

  • Chlorination of Pyrazine (B50134) Precursors: This involves the direct chlorination of pyrazine derivatives, such as 2-hydroxypyrazine (B42338) or pyrazine-N-oxides, using chlorinating agents like phosphorus oxychloride (POCl₃).[2][3]

Q2: What are the major safety concerns when scaling up the synthesis of this compound?

A2: Key safety concerns include:

  • Handling of Hazardous Reagents: Both phosgene and phosphorus oxychloride are highly toxic and corrosive.[1][4] Proper personal protective equipment (PPE) and engineering controls are critical.

  • Exothermic Reactions: The chlorination steps are often highly exothermic and can lead to thermal runaway if not properly controlled.[4]

  • Pressure Build-up: Reactions involving heating solvents and reagents in closed reactors can lead to dangerous pressure build-up.

  • Product Hazards: this compound itself is harmful if swallowed, and causes skin and eye irritation.[5]

Q3: What are the common impurities encountered in the synthesis of this compound?

A3: Common impurities can include:

  • Over-chlorinated products: Tri- and tetrachloropyrazines can form if the reaction temperature or time is not carefully controlled.[1]

  • Isomeric dichloropyrazines: Depending on the starting material and reaction conditions, other isomers like 2,5- or 2,6-dichloropyrazine (B21018) may be formed.

  • Unreacted starting materials and intermediates: Incomplete reactions can leave residual starting materials or intermediates in the crude product.

  • Dimeric and polymeric byproducts: Self-condensation or other side reactions can lead to the formation of higher molecular weight impurities.[6]

  • Residual Solvents: Solvents used in the reaction and work-up may remain in the final product.

Troubleshooting Guides

Issue 1: Low Yield
Potential Cause Troubleshooting Action
Incomplete Reaction - Increase reaction time: Monitor the reaction progress by TLC or HPLC to ensure it has gone to completion.- Increase reaction temperature: Gradually increase the temperature while carefully monitoring for side product formation.- Optimize reagent stoichiometry: On a larger scale, it may be necessary to use a larger excess of one reagent to drive the reaction to completion.
Side Reactions - Lower reaction temperature: If side product formation is significant, reducing the temperature may improve selectivity.- Change solvent: The choice of solvent can influence reaction rates and selectivity.- Use a catalyst: A suitable catalyst may increase the rate of the desired reaction relative to side reactions.
Product Degradation - Use milder work-up conditions: Avoid strongly acidic or basic conditions during extraction and purification if the product is sensitive.- Minimize exposure to high temperatures: Use the lowest effective temperature for distillation or drying.
Mechanical Losses - Optimize filtration and transfer steps: Ensure efficient transfer of material between vessels and effective washing of filter cakes to minimize physical loss of product.
Issue 2: Poor Product Purity
Potential Cause Troubleshooting Action
Formation of Over-chlorinated Byproducts - Strict temperature control: Maintain the reaction temperature within the optimal range. Overheating is a common cause of over-chlorination.[1]- Control reaction time: Do not extend the reaction time unnecessarily, as this can lead to further chlorination.[1]
Presence of Isomeric Impurities - Purify starting materials: Ensure the starting materials are free of isomers that could lead to isomeric products.- Optimize reaction conditions for regioselectivity: The choice of solvent, temperature, and catalyst can influence the position of chlorination.
Inefficient Purification - Optimize distillation conditions: Use fractional distillation with a high-efficiency column for separating closely boiling isomers.- Recrystallization: Select an appropriate solvent or solvent mixture to effectively crystallize the desired product while leaving impurities in the mother liquor.- Column chromatography: While challenging on a large scale, it may be necessary for removing stubborn impurities.

Data Presentation

Table 1: Impact of Scale on Reaction Conditions for a Nucleophilic Aromatic Substitution (SNAr) involving this compound

ParameterLab Scale (3 g)Pilot Scale (15 g)
Starting this compound 3.0 g15.0 g
Cesium Carbonate (equiv.) 1.52.5 (initial 1.5, then additional 1.0)
Reaction Time Not specifiedOvernight, then an additional 5 hours
Observation Reaction proceeded to completion.An increased charge of Cs₂CO₃ was required for the reaction to reach full conversion on a larger scale.

This data is synthesized from a route development study for a pyrazine building block.

Experimental Protocols

Protocol 1: Synthesis of this compound via Chlorination of N,N'-bis-chlorocarbonyl-piperazine

This protocol is adapted from a patented industrial process.[1]

Step 1: Synthesis of N,N'-bis-chlorocarbonyl-piperazine

  • Dissolve 71.2 g of phosgene in 1000 mL of cold dichloromethane (B109758).

  • Prepare a solution of 60 g of sodium carbonate in 450 mL of water and a solution of 33 g of piperazine hexahydrate in 150 mL of water.

  • Add the sodium carbonate and piperazine solutions dropwise to the phosgene solution over one hour, maintaining the temperature between -5 and 0 °C.

  • Stir the mixture for an additional hour at the same temperature, then slowly warm to 10 °C.

  • Separate the organic layer, wash with water, and evaporate to dryness to yield N,N'-bis-chlorocarbonyl-piperazine.

Step 2: Synthesis of this compound

  • In a suitable reactor, place the N,N'-bis-chlorocarbonyl-piperazine from Step 1.

  • Add a catalytic amount of ferric chloride (approximately 0.1% by weight).

  • Heat the mixture to 150-170 °C.

  • Bubble chlorine gas through the molten reactant for 9 to 15 hours.

  • The crude this compound can be purified by distillation.

Protocol 2: Laboratory-Scale Synthesis of this compound from 3-Chloropyrazine 1-Oxide

This protocol is a representative lab-scale synthesis.[2]

  • Slowly add 2.2 g of 3-chloropyrazine 1-oxide to 10 mL of phosphorus oxychloride at 60 °C.

  • Once the addition is complete, heat the mixture at reflux for 60 minutes.

  • Allow the mixture to cool and then pour it onto ice and 5 g of solid sodium acetate.

  • Stir until the ice has melted, then extract with dichloromethane.

  • Combine the dichloromethane extracts and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over sodium sulfate (B86663) and evaporate the solvent in vacuo.

  • Purify the resulting residue by column chromatography (eluting with a mixture of ethyl acetate:hexane) to afford this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., Piperazine, Phosgene) reaction Chlorination Reaction start->reaction workup Aqueous Work-up (Quenching, Extraction) reaction->workup distillation Fractional Distillation workup->distillation Crude Product recrystallization Recrystallization distillation->recrystallization Partially Purified chromatography Column Chromatography recrystallization->chromatography Further Purification analysis Purity and Identity Confirmation (GC, HPLC, NMR, MS) chromatography->analysis

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_completion Is the reaction complete? start->check_completion check_side_products Are there significant side products? check_completion->check_side_products Yes increase_time_temp Increase reaction time or temperature check_completion->increase_time_temp No check_workup Was the work-up and isolation efficient? check_side_products->check_workup No lower_temp Lower reaction temperature check_side_products->lower_temp Yes optimize_extraction Optimize extraction and filtration check_workup->optimize_extraction No end Yield Improved check_workup->end Yes optimize_reagents Optimize reagent stoichiometry increase_time_temp->optimize_reagents optimize_reagents->end change_solvent Change solvent or catalyst lower_temp->change_solvent change_solvent->end optimize_extraction->end

Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.

References

preventing homocoupling in Sonogashira reactions of 2,3-Dichloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding the prevention of homocoupling (Glaser coupling) in Sonogashira reactions involving the challenging 2,3-dichloropyrazine substrate.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Sonogashira reaction, and why is it a significant issue with this compound?

A1: Homocoupling, also known as Glaser coupling, is the primary side reaction in Sonogashira couplings.[1] It involves the dimerization of two terminal alkyne molecules to form a symmetric diyne.[1] This side reaction is undesirable as it consumes the alkyne, reduces the yield of the intended cross-coupled product, and complicates the purification process.[1] With a substrate like this compound, this issue can be particularly pronounced. The lower reactivity of the C-Cl bond compared to C-Br or C-I bonds means the desired cross-coupling reaction is slower, providing more opportunity for the faster homocoupling pathway to occur.[2][3][4]

Q2: What are the primary causes of alkyne homocoupling?

A2: The two main culprits responsible for homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[1][4][5] Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway.[4][5] While the copper co-catalyst is often added to increase the reaction rate, it also catalyzes this unwanted side reaction.[3][5]

Q3: What is the most effective general strategy to prevent homocoupling?

A3: The most direct and effective strategy to eliminate the Glaser homocoupling side reaction is to employ a copper-free Sonogashira protocol .[1][3][5][6][7] These methods circumvent the primary mechanism for diyne formation.[3] Additionally, rigorously excluding oxygen by maintaining a strictly inert atmosphere (e.g., argon or nitrogen) is crucial, especially if a copper co-catalyst is used.[1][5]

Q4: For a challenging substrate like this compound, which catalyst system is recommended?

A4: Due to the low reactivity of aryl chlorides, a highly active catalyst system is required.[2] Consider using palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands, such as SPhos, or N-heterocyclic carbene (NHC) ligands, which can promote the difficult oxidative addition step.[5][8] For chloroaromatics, specific catalysts like those based on palladacycles or employing ligands such as P(t-Bu)₃ or XPhos have shown success.[9] Catalyst screening may be necessary to find the optimal choice for this specific substrate.[5]

Q5: How do the base and solvent selection impact homocoupling?

A5: The base and solvent system is critical.[5] While tertiary amines like triethylamine (B128534) are common, secondary amines such as piperidine (B6355638) or diisopropylamine (B44863) can sometimes be more effective at suppressing homocoupling.[1][3] For sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, though this may necessitate higher reaction temperatures.[2] The choice of solvent can also influence catalyst stability and reaction rates; common solvents include THF, toluene, and DMF.[10][11]

Q6: What are the best practices for ensuring anaerobic (oxygen-free) conditions?

A6: To rigorously exclude oxygen, all solvents must be thoroughly degassed using techniques like at least three freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.[4][5] All solid reagents should be dried. The reaction should be set up in a glovebox or by using Schlenk line techniques, ensuring the reaction flask is evacuated and backfilled with inert gas multiple times before adding reagents.[1][5]

Troubleshooting Guide: High Levels of Homocoupling

Problem Potential Cause Recommended Solution(s)
High percentage of homocoupled diyne byproduct is observed. Presence of Oxygen: Oxygen promotes the oxidative dimerization of copper acetylides.[1][4][5]Ensure all solvents are rigorously degassed (freeze-pump-thaw is preferred).[5] Use Schlenk techniques or a glovebox to maintain a strict inert atmosphere (Ar or N₂) throughout the reaction.[1]
Copper(I) Co-catalyst: The copper catalyst is a primary driver of Glaser coupling.[3]Switch to a copper-free protocol. This is the most effective way to eliminate this side reaction.[3][5][12] This may require screening of more active palladium/ligand systems.
Slow Cross-Coupling Rate: The C-Cl bonds of this compound are not very reactive, allowing the alkyne more time to homocouple.[2][4]Optimize the catalyst system: Use a more active catalyst with bulky, electron-rich ligands (e.g., Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos) to accelerate the oxidative addition step.[5][9] Increase Temperature: Aryl chlorides often require higher temperatures (e.g., 80-120 °C) to react.[11][13]
High Alkyne Concentration: A higher concentration of the terminal alkyne can favor the bimolecular homocoupling reaction.Add the terminal alkyne to the reaction mixture slowly via a syringe pump over several hours.[5] This keeps the instantaneous concentration low.
Suboptimal Base/Solvent: The choice of base and solvent can significantly affect the relative rates of cross-coupling versus homocoupling.[5][13]Screen different bases. Consider switching from triethylamine to a secondary amine like piperidine or diisopropylamine.[1][3] Alternatively, try a weaker inorganic base like K₃PO₄ or Cs₂CO₃, especially if functional groups are sensitive.[2]

Impact of Reaction Conditions on Product Distribution

The following table provides illustrative data on how modifying reaction conditions can drastically reduce the formation of the undesired homocoupling byproduct in a Sonogashira reaction.

Condition Aryl Halide Alkyne Cross-Coupling Yield (%) Homocoupling Yield (%) Reference
Standard Sonogashira4-BromopyridinePhenylacetylene45%45%Adapted from[14]
Modified (H₂/N₂ Atmosphere) 4-Bromopyridine Phenylacetylene 88% 2% Adapted from[14]
Standard Sonogashira4-Iodoanisole4-Ethynylanisole64%28%Adapted from[14]
Modified (H₂/N₂ Atmosphere) 4-Iodoanisole 4-Ethynylanisole 91% ~2% Adapted from[14]

Experimental Protocols

Protocol 1: Copper-Free Sonogashira of this compound (Recommended)

This protocol is designed to completely avoid Glaser homocoupling by eliminating the copper co-catalyst.[1][5]

  • Reagent Preparation: Ensure all solvents (e.g., toluene, dioxane) are anhydrous and rigorously degassed via three freeze-pump-thaw cycles. Ensure this compound, terminal alkyne, palladium catalyst, ligand, and base are of high purity and dry.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a bulky, electron-rich phosphine ligand (e.g., SPhos, 4 mol%).

  • Addition of Reagents: Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.) followed by the anhydrous, degassed solvent (5 mL).

  • Reaction Execution: Stir the mixture at room temperature for 10 minutes. Add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe. Heat the reaction mixture to the required temperature (e.g., 100-120 °C) and monitor its progress by TLC or GC/MS.

  • Work-up and Purification: Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]

Protocol 2: Copper-Catalyzed Sonogashira with Minimized Homocoupling

If a copper-free method is not feasible, this modified protocol can help reduce homocoupling.

  • Degassing: To a dry Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (2 mol%), and CuI (2 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon three times. This step is critical.[1]

  • Solvent and Base Addition: Add freshly distilled and degassed solvent (e.g., THF, 10 mL) and base (e.g., piperidine or diisopropylamine, 5 mL) via syringe.

  • Slow Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise or via syringe pump over 2-4 hours to keep its concentration low.

  • Reaction and Work-up: Stir the mixture at the appropriate temperature (start at a lower temperature and increase if necessary) until the reaction is complete. Cool, dilute with an organic solvent, filter to remove salts, concentrate, and purify via chromatography.[1]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and solving issues with homocoupling in the Sonogashira reaction of this compound.

G start High Homocoupling Observed in Sonogashira of this compound q_copper Is the reaction copper-free? start->q_copper a_copper Implement a Copper-Free Protocol q_copper->a_copper No q_inert Is atmosphere strictly inert? q_copper->q_inert Yes a_copper->q_inert a_inert Improve Degassing (Freeze-Pump-Thaw) & Schlenk Technique q_inert->a_inert No q_catalyst Is the catalyst system active enough for Ar-Cl? q_inert->q_catalyst Yes a_inert->q_catalyst a_catalyst Screen Catalysts: - Use bulky, e⁻ rich ligands (e.g., SPhos, XPhos) - Increase catalyst loading q_catalyst->a_catalyst No q_conditions Are reaction conditions (Base, Temp, Conc.) optimized? q_catalyst->q_conditions Yes a_catalyst->q_conditions a_conditions Systematically Vary: - Base (e.g., try K₃PO₄) - Temperature (Increase for Ar-Cl) - Use slow alkyne addition q_conditions->a_conditions No end_node Desired Cross-Coupling Product Yield Increased q_conditions->end_node Yes a_conditions->end_node

Caption: Troubleshooting workflow for minimizing homocoupling.

References

Technical Support Center: Troubleshooting Low Conversion in 2,3-Dichloropyrazine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and answers to frequently asked questions (FAQs) to address challenges, particularly low conversion rates, encountered during the functionalization of 2,3-dichloropyrazine.

Section 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, the unique electronic properties of this compound can present significant challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction with this compound resulting in a consistently low yield?

A: Low yields are a common issue when working with this compound and can stem from several factors:

  • High C-Cl Bond Strength: The carbon-chlorine bond is strong, making the initial oxidative addition step of the catalytic cycle difficult compared to C-Br or C-I bonds.[1][2]

  • Catalyst Deactivation/Inhibition: The nitrogen atoms in the pyrazine (B50134) ring can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1][2]

  • Protodeboronation: The boronic acid coupling partner can be susceptible to a side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases.[1] Pyrazine trifluoroborates are often more stable and less prone to this side reaction.[3]

  • Suboptimal Reaction Conditions: Incorrect choice of catalyst, ligand, base, or solvent can lead to poor performance. Electron-rich, bulky phosphine (B1218219) ligands (e.g., SPhos, XPhos) or specialized catalyst systems are often required for activating C-Cl bonds.[1]

Q2: What are the most common side reactions in the Suzuki coupling of this compound, and how can I minimize them?

A: The two most prevalent side reactions are protodeboronation of the boronic acid and homocoupling of the boronic acid.

  • Protodeboronation: This side reaction reduces the concentration of your nucleophilic partner.[1] To minimize it, consider using more stable boronic esters (e.g., pinacol (B44631) esters) or potassium trifluoroborate salts.[3][4] Running the reaction under anhydrous conditions can also help.[4]

  • Homocoupling: This reaction forms a dimer of your boronic acid derivative. It is often promoted by the presence of oxygen.[4] To prevent this, ensure your reaction mixture is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[5]

Data Presentation: Optimized Conditions for Suzuki-Miyaura Coupling

The selection of reaction parameters is critical for success. The following table summarizes conditions that have been found effective for related chloro-heterocyclic systems.

ParameterRecommended ConditionsRationale & Citation
Catalyst Pd(OAc)₂, Pd₂(dba)₃, or specialized Pd(II) pincer complexes.[2][6]Pincer complexes have shown high activity for chloropyrazines even at low catalyst loadings.[2]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos).[1][7]These ligands promote the difficult oxidative addition step and stabilize the catalyst.[8]
Base Strong, non-nucleophilic bases like K₃PO₄, Cs₂CO₃.[1][9]The choice of base is critical for activating the boronic acid for transmetalation.[1]
Solvent Anhydrous, polar aprotic solvents (e.g., Dioxane, Toluene, THF, DMF).[5][10]Solvent choice can significantly impact reagent solubility and reaction rate.[10][11]
Temperature 80 - 120 °CHigher temperatures are often required to facilitate the oxidative addition of the C-Cl bond.[4]
Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This is a generalized procedure and requires optimization for specific substrates.

  • Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon), combine this compound (1.0 eq.), the arylboronic acid (1.2 - 1.5 eq.), the base (e.g., K₃PO₄, 2.0 - 3.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]

Mandatory Visualization

G Troubleshooting Workflow: Low Suzuki Coupling Yield cluster_catalyst Catalyst Optimization cluster_side_products Mitigating Side Reactions Start Low Yield or No Reaction Check_Reagents Verify Reagent Purity & Integrity (Dichloropyrazine, Boronic Acid, Base, Solvent) Start->Check_Reagents Check_Conditions Review Reaction Conditions Check_Reagents->Check_Conditions Reagents OK Degassing Ensure Proper Degassing (Inert Atmosphere) Check_Conditions->Degassing Catalyst_System Optimize Catalyst System Degassing->Catalyst_System Degassing OK Base_Solvent Screen Different Bases/Solvents Catalyst_System->Base_Solvent Still Low Yield Ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Catalyst_System->Ligand Increase_Temp Increase Reaction Temperature Base_Solvent->Increase_Temp Still Low Yield Side_Products Analyze for Side Products (Protodeboronation, Homocoupling) Success Improved Yield Side_Products->Success Boronic_Ester Switch to Boronic Ester or Trifluoroborate Salt Side_Products->Boronic_Ester Protodeboronation Detected Anhydrous Use Anhydrous Conditions Side_Products->Anhydrous Protodeboronation Detected Increase_Temp->Side_Products Still Low Yield Precatalyst Try Advanced Precatalyst (e.g., G3/G4 Buchwald Precatalysts) Ligand->Precatalyst

Caption: Troubleshooting workflow for low Suzuki coupling yield.

Section 2: Buchwald-Hartwig Amination

This palladium-catalyzed C-N bond formation is a powerful tool for synthesizing amino-pyrazines, but it is highly sensitive to the choice of catalyst, ligand, and base.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of this compound is failing. What are the likely causes?

A: Failure of this reaction is often traced back to the catalyst system or reaction conditions.

  • Inappropriate Ligand/Catalyst: The combination of palladium precursor and phosphine ligand is critical. Sterically hindered, electron-rich biaryl phosphine ligands are often required to facilitate the reductive elimination step and prevent catalyst decomposition.[12][13]

  • Incorrect Base: The base's role is to deprotonate the amine, but its strength and properties matter. A very strong base like Sodium tert-butoxide (NaOtBu) promotes high reaction rates but may be incompatible with sensitive functional groups.[9] Weaker bases like Cs₂CO₃ or K₃PO₄ offer better functional group tolerance but may require higher temperatures or longer reaction times.[9]

  • Catalyst Poisoning: As with Suzuki coupling, the pyrazine nitrogen can coordinate to the palladium center and inhibit catalysis.[13] The choice of a bulky ligand can sometimes mitigate this by sterically shielding the metal center.

Q2: How do I choose the right base and ligand for my Buchwald-Hartwig reaction?

A: The optimal choice depends on your specific amine and the functional groups present.

  • For Primary Amines: Bidentate ligands like BINAP or DPPF were early successes and allowed for the coupling of primary amines.[14]

  • For Secondary Amines & Challenging Substrates: Sterically hindered monodentate biaryl phosphine ligands (e.g., JohnPhos, RuPhos) are generally more effective.[12]

  • Base Selection: Start with NaOtBu for simple, robust substrates. If your substrate has base-sensitive groups (like esters), switch to a weaker base like Cs₂CO₃ or K₃PO₄.[9] For substrates with protic functional groups, LiHMDS can be a good choice.[9]

Data Presentation: Comparison of Base Choice in Buchwald-Hartwig Amination
BaseAdvantagesDisadvantages & Citation
NaOtBu Permits highest reaction rates and lowest catalyst loadings.Incompatible with many electrophilic functional groups (e.g., esters, nitro groups).[9]
LiHMDS Useful for substrates with protic functional groups; allows for low-temperature amination.Solid base is air-sensitive; incompatible with some functional groups at high temperatures.[9]
Cs₂CO₃ Excellent functional group tolerance; often the most effective weak base.Expensive; can be difficult to stir on a large scale.[9]
K₃PO₄ Excellent functional group tolerance; economically attractive.Can require higher catalyst loadings and longer reaction times.[9]
Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of this compound

This is a generalized procedure and requires optimization for specific substrates.

  • Reagent Preparation: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 - 2.2 eq.).

  • Addition of Reactants: Add this compound (1.0 eq.) and the amine (1.1 - 1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Reaction Execution: Seal the tube and heat the mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C). Monitor the reaction's progress.

  • Workup: After cooling, dilute the mixture with a suitable organic solvent, filter through a pad of celite to remove palladium residues, and wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.[6]

Mandatory Visualization

G Decision Tree for Buchwald-Hartwig Components Start Select Amine Type PrimaryAmine Primary Amine Start->PrimaryAmine Primary SecondaryAmine Secondary Amine / Challenging Substrate Start->SecondaryAmine Secondary Ligand_Bi Use Bidentate Ligand (e.g., BINAP, DPPF) PrimaryAmine->Ligand_Bi Ligand_Mono Use Bulky Monodentate Ligand (e.g., RuPhos, JohnPhos) SecondaryAmine->Ligand_Mono BaseChoice Substrate Functional Groups? RobustFG Robust / No Sensitive Groups BaseChoice->RobustFG No SensitiveFG Base-Sensitive Groups (e.g., Esters) BaseChoice->SensitiveFG Yes ProticFG Protic Groups (e.g., -OH, -NH) BaseChoice->ProticFG Yes Base_Strong Use Strong Base (NaOt-Bu) RobustFG->Base_Strong Base_Weak Use Weaker Base (Cs2CO3, K3PO4) SensitiveFG->Base_Weak Base_LHMDS Use LHMDS ProticFG->Base_LHMDS Ligand_Bi->BaseChoice Ligand_Mono->BaseChoice

Caption: Decision tree for selecting key reaction components.

Section 3: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrazine ring is highly susceptible to SNAr, providing a direct, metal-free route for functionalization.

Frequently Asked Questions (FAQs)

Q1: My SNAr reaction on this compound has stalled with low conversion. How can I drive it to completion?

A: Low conversion in SNAr reactions is typically related to reactivity, solvent, or temperature.

  • Nucleophile Reactivity: The reaction rate is highly dependent on the nucleophilicity of the attacking species. Stronger nucleophiles react faster. For amine nucleophiles, ensure a non-nucleophilic base is present to free the amine if it is introduced as a salt.[15]

  • Solvent Effects: Polar aprotic solvents (e.g., DMSO, DMF, NMP) are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex) without solvating the nucleophile excessively.[16]

  • Temperature: These reactions often require heating to overcome the activation energy for the initial nucleophilic attack. Increasing the temperature can significantly improve the reaction rate.

  • Leaving Group Ability: In SNAr reactions on haloarenes, fluoride (B91410) is often the best leaving group, followed by chloride, because the rate-determining step is the initial attack, which is facilitated by a more electronegative halogen polarizing the C-X bond.[17]

Q2: If I have a substituent at the 5-position of a this compound, how do I know if a nucleophile will attack the C2 or C3 position?

A: The regioselectivity is dictated by the electronic properties of the existing substituent. The nucleophile will preferentially attack the carbon atom that is most electron-deficient.

  • Electron-Withdrawing Groups (EWG): An EWG on the pyrazine ring will direct nucleophilic attack to the positions ortho and para to it.[18]

  • Electron-Donating Groups (EDG): An EDG will direct the attack away from the ortho and para positions, favoring the meta position.[18]

Data Presentation: Solvent Effects in SNAr Reactions
SolventTypeDielectric Constant (ε)General Effect on SNAr
DMSO Polar Aprotic47Excellent - strongly solvates cations and stabilizes the Meisenheimer complex.
DMF Polar Aprotic37Very Good - similar to DMSO.
Acetonitrile Polar Aprotic37.5Good - effective for many SNAr reactions.
THF Polar Aprotic7.6Moderate - less polar, may require higher temperatures.
Toluene Nonpolar2.4Poor - generally not suitable for SNAr as it cannot stabilize the charged intermediate.
Data sourced from multiple sources.[10]
Experimental Protocols

General Protocol for SNAr of this compound with an Amine

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a polar aprotic solvent like DMSO or NMP.

  • Addition of Nucleophile: Add the amine nucleophile (1.0 - 1.2 eq.) to the stirred solution.

  • Addition of Base: If the amine is used as a salt or if a non-nucleophilic base is needed to drive the reaction, add a base like diisopropylethylamine (DIPEA) or K₂CO₃ (1.5 - 2.0 eq.).[15]

  • Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 60 - 120 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.[15]

Mandatory Visualization

Caption: Influence of substituents on SNAr regioselectivity.

References

Technical Support Center: Managing Regioselectivity in Nucleophilic Substitution of 2,3-Dichloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2,3-dichloropyrazine. It provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help manage regioselectivity during nucleophilic aromatic substitution (SNAr) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the generally expected regioselectivity for nucleophilic substitution on this compound?

Generally, nucleophilic attack on this compound preferentially occurs at the C2 position.[1] This is attributed to the electronic properties of the pyrazine (B50134) ring, where the nitrogen atoms activate the adjacent carbons towards nucleophilic attack. The C2 and C3 positions are electronically distinct, leading to the observed selectivity.

Q2: What factors influence the regioselectivity of nucleophilic substitution on this compound?

Several factors can influence whether a nucleophile attacks the C2 or C3 position:

  • Nature of the Nucleophile: Softer nucleophiles may exhibit different selectivity compared to harder nucleophiles. For instance, while amines and enolates typically substitute at C2, some sulfur nucleophiles have shown different reactivity patterns.[2]

  • Reaction Conditions: Temperature, solvent, and the presence of additives or catalysts can impact the kinetic versus thermodynamic control of the reaction, thereby affecting the regiochemical outcome.[3]

  • Substituents on the Pyrazine Ring: Although the parent substrate is this compound, any existing substituents on the ring will have a strong directing effect. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density at the C2 and C3 positions, influencing the site of nucleophilic attack.[4][5][6]

Q3: Can substitution occur at other positions on the this compound ring?

Yes, under certain conditions, a phenomenon known as "tele-substitution" has been observed.[1] In this unusual reaction pathway, a nucleophile, such as lithiated dithiane, attacks the C6 position. This is followed by a rearrangement and elimination of the chloro group at the C3 position, resulting in a C6-substituted 3-chloropyrazine.[1] This outcome is in contrast to the more common C2-substitution.

Q4: How can I predict the regioselectivity of a novel reaction?

Computational chemistry can be a powerful predictive tool. Analysis of the Lowest Unoccupied Molecular Orbital (LUMO) and LUMO+1 of this compound can provide insights into the most electrophilic sites and, therefore, the likely positions of nucleophilic attack.[1][7] For substituted pyrazines, calculating Fukui indices can also help predict the regioselectivity of SNAr reactions.[4][5][6]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or no conversion to the desired product. 1. Low reactivity of the nucleophile. 2. Inadequate reaction temperature. 3. Poor choice of solvent or base. 1. Consider using a stronger nucleophile or activating the existing one (e.g., deprotonation with a suitable base).2. Gradually increase the reaction temperature while monitoring for decomposition.3. Screen different solvents and bases. For example, polar aprotic solvents like DMSO or DMF often facilitate SNAr reactions.
Formation of a mixture of C2 and C3 substituted isomers. 1. Reaction conditions favoring a mixture of kinetic and thermodynamic products. 2. The nucleophile has a low intrinsic selectivity for this substrate. 1. Try lowering the reaction temperature to favor the kinetically controlled product.2. Modify the nucleophile to increase steric bulk, which may enhance selectivity.3. Experiment with different catalysts or additives that might favor one pathway.
Formation of di-substituted product. 1. The mono-substituted product is more reactive than the starting material. 2. Excess nucleophile is used. 1. Use a stoichiometric amount or a slight excess of the limiting reagent.2. Slowly add the nucleophile to the reaction mixture to maintain a low concentration.3. Monitor the reaction closely and stop it once the desired mono-substituted product is formed.
Observation of an unexpected substitution pattern (e.g., at C5 or C6). 1. A "tele-substitution" mechanism may be occurring. 2. Rearrangement of an intermediate. 1. This is more likely with certain nucleophiles (e.g., stabilized carbanions). Confirm the structure of the product using detailed spectroscopic analysis (e.g., 2D NMR).2. Consider the possibility of alternative reaction pathways and consult the literature for similar observations.

Quantitative Data

Table 1: Regioselectivity of Nucleophilic Substitution on this compound with Various Nucleophiles

NucleophileReaction ConditionsProduct(s)Ratio (C2:C3)Yield (%)Reference
Various aminesDMSO, CsF2-amino-3-chloropyrazine (B41553)Selective for C2Modest[5][6]
Lithiated ketones, esters, nitrilesLiHMDS, toluene (B28343), 24h, Ar2-substituted-3-chloropyrazineHighly selective for C2Varies
Lithiated dithianeNot specified6-dithianyl-3-chloropyrazineTele-substitutionNot specified[1]
BenzylaminesTHF, triethylamine3-(benzylamino)pyrazine-2-carboxamides (from 3-chloropyrazine-2-carboxamide)N/A (starting material is C3-chloro)Varies[8][9][10]

Experimental Protocols

Protocol 1: General Procedure for Selective C2-Alkylation of this compound

This protocol is adapted from a general method for the synthesis of aloisine precursors.

Materials:

  • This compound

  • Ketone, ester, or nitrile

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Toluene, anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of the ketone, ester, or nitrile (1.1 equivalents) in anhydrous toluene under an inert atmosphere of argon, add LiHMDS (2.2 equivalents) at room temperature.

  • Stir the mixture for 30 minutes to ensure complete formation of the lithium enolate.

  • Add a solution of this compound (1.0 equivalent) in anhydrous toluene to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Quench the reaction by the addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the C2-substituted-3-chloropyrazine.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with Amines

This is a general procedure based on conditions reported for the reaction of amines with substituted dichloropyrazines.[5][6]

Materials:

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DMSO.

  • Add the amine nucleophile (1.0-1.2 equivalents) to the solution.

  • Add CsF (1.5-2.0 equivalents) to the reaction mixture.

  • Stir the reaction at a specified temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired 2-amino-3-chloropyrazine derivative.

Visualizations

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Product 2,3-DCP This compound Meisenheimer Meisenheimer Complex (Anionic σ-complex) 2,3-DCP->Meisenheimer Nucleophilic Attack at C2 Nu Nucleophile (Nu-) Product_C2 C2-Substituted Product Meisenheimer->Product_C2 Elimination of Cl-

Caption: General mechanism for SNAr at the C2 position of this compound.

Regioselectivity_Factors Factors Factors Influencing Regioselectivity Nucleophile Nucleophile (Hardness, Sterics) Factors->Nucleophile Conditions Reaction Conditions (Solvent, Temp.) Factors->Conditions Substrate Substrate Electronics (EWG vs EDG) Factors->Substrate Outcome Regiochemical Outcome Nucleophile->Outcome Conditions->Outcome Substrate->Outcome

Caption: Key factors that control the regioselectivity of the substitution reaction.

Troubleshooting_Workflow Start Experiment Start Problem Undesired Outcome? (Low yield, mixture, etc.) Start->Problem Analyze Analyze Reaction Parameters (Temp, Solvent, Nucleophile) Problem->Analyze Yes Success Desired Outcome Achieved Problem->Success No Modify Modify a Single Parameter Analyze->Modify Re-run Re-run Experiment Modify->Re-run Re-run->Problem

Caption: A simplified workflow for troubleshooting regioselectivity issues.

References

minimizing byproduct formation in the synthesis of 2,3-Dichloropyrazine analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2,3-dichloropyrazine and its analogs. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on minimizing byproduct formation and troubleshooting common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The primary methods for synthesizing this compound involve the chlorination of a pyrazine (B50134) precursor. Traditional approaches often utilize chlorine gas or other chlorinating agents to halogenate the pyrazine ring under controlled conditions.[1] Another established method is the reaction of piperazine (B1678402) with phosgene (B1210022) to form N,N'-bis-chlorocarbonyl-piperazine, which is subsequently chlorinated at high temperatures in the presence of a catalyst like ferric chloride to yield this compound.[2]

Q2: What are the typical byproducts observed in the synthesis of this compound?

A2: Byproduct formation is a common challenge. Depending on the synthetic route and reaction conditions, you may encounter:

  • Monochloropyrazine: Incomplete chlorination can lead to the presence of this intermediate.

  • Other Dichloropyrazine Isomers: Besides the desired 2,3-dichloro isomer, 2,5- and 2,6-dichloropyrazine (B21018) can also be formed.

  • Over-chlorinated Products: Higher temperatures and prolonged reaction times can result in the formation of tri- or even tetrachloropyrazines.[2]

  • Polymeric or Tar-like Substances: Uncontrolled exothermic reactions or high temperatures can lead to the degradation of pyrazine, forming carbonaceous materials.[3]

  • Coupling Products: In syntheses involving lithiated intermediates, byproducts such as 3-chloro-2,2'-bipyrazine and 3,3',3'''-trichloro-2,2':5',2'':6'',2'''-quarterpyrazine have been observed.[4]

Q3: How can I purify the crude this compound product?

A3: Purification of this compound typically involves standard laboratory techniques. Column chromatography using a silica (B1680970) gel stationary phase with a non-polar eluent system (e.g., hexane (B92381) and ethyl acetate (B1210297) mixtures) is a common and effective method.[5] Recrystallization from a suitable solvent, such as toluene, can also be employed to obtain a high-purity product.[2] For volatile impurities, vacuum distillation may be an option.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound analogs.

Problem 1: Low yield of the desired this compound product.

Possible Cause Suggested Solution
Incomplete Reaction - Extend the reaction time and monitor the progress using an appropriate analytical technique like TLC or GC-MS. - Ensure adequate mixing of reactants, especially in heterogeneous reactions.
Suboptimal Reaction Temperature - The chlorination of pyrazine is exothermic.[3] Carefully control the reaction temperature. For vapor-phase chlorination, temperatures between 375°C and 475°C are recommended to favor monochloropyrazine formation, which can then be further chlorinated.[3] For the chlorination of N,N'-bis-chlorocarbonyl-piperazine, temperatures of 150-170°C are suggested.[2]
Incorrect Stoichiometry of Reactants - Optimize the molar ratio of the chlorinating agent to the pyrazine substrate. An excess of the chlorinating agent can lead to over-chlorination, while an insufficient amount will result in incomplete conversion.
Product Loss During Workup - this compound is soluble in many organic solvents.[1] Ensure you are using an appropriate extraction solvent and performing multiple extractions to maximize recovery from the aqueous phase. - Be cautious during solvent removal (e.g., rotary evaporation) as the product may have some volatility.

Problem 2: High percentage of monochloropyrazine in the final product.

Possible Cause Suggested Solution
Insufficient Chlorinating Agent - Increase the molar equivalents of the chlorinating agent relative to the pyrazine starting material.
Short Reaction Time - Extend the reaction duration to allow for the second chlorination to occur. Monitor the reaction progress to determine the optimal time.
Low Reaction Temperature - A higher temperature may be required to facilitate the second chlorination. Gradually increase the temperature while monitoring for the formation of over-chlorinated byproducts.

Problem 3: Presence of significant amounts of other dichloropyrazine isomers (e.g., 2,5- or 2,6-dichloro).

Possible Cause Suggested Solution
Lack of Regioselectivity in the Chlorination Reaction - The choice of synthetic route can influence regioselectivity. The synthesis from piperazine and phosgene is designed to specifically yield the 2,3-dichloro isomer.[2] - For direct chlorination of pyrazine, the reaction conditions, including temperature and catalyst, can affect the isomer distribution. A systematic optimization of these parameters may be necessary.
Isomerization under Reaction Conditions - High temperatures can sometimes lead to isomerization. Investigate if lowering the reaction temperature, while maintaining a reasonable reaction rate, can improve the desired isomer ratio.

Problem 4: Formation of a dark, tarry substance in the reaction mixture.

Possible Cause Suggested Solution
Decomposition of Pyrazine at High Temperatures - The reaction of chlorine with solid pyrazine at room temperature can cause decomposition.[3] For vapor-phase chlorination, using water vapor as a diluent can decrease the formation of tar and carbonaceous material.[3] - Ensure the reaction temperature does not exceed the recommended range for the specific synthetic protocol.
Uncontrolled Exothermic Reaction - The chlorination of pyrazine is exothermic.[3] Ensure efficient heat dissipation, especially on a larger scale. This can be achieved through controlled addition of reagents, use of a cooling bath, and efficient stirring.

Quantitative Data on Byproduct Formation

The following table summarizes the impact of key reaction parameters on the yield and byproduct distribution in the vapor-phase chlorination of pyrazine.

Parameter Condition Effect on Product/Byproduct Distribution Reference
Temperature 375-475 °COptimal range for the formation of monochloropyrazine from pyrazine in the vapor phase with water vapor.[3]
Temperature > 475 °CHigher temperatures can lead to increased formation of dichlorinated and other polychlorinated byproducts, as well as decomposition.[2][3]
Chlorine:Pyrazine Molar Ratio LowFavors the formation of monochloropyrazine.[3]
Chlorine:Pyrazine Molar Ratio HighIncreases the formation of dichloropyrazine and over-chlorinated products.[2]
Contact Time 0.1 to 10.0 secondsIn vapor-phase chlorination, a longer contact time can be used at lower temperatures to achieve good conversion without excessive byproduct formation.[3]
Catalyst (in chlorination of N,N'-bis-chlorocarbonyl-piperazine) Ferric ChlorideCatalytic amounts are crucial for the high-yield synthesis of this compound. Absence of a catalyst leads to significantly lower yields.[2]

Experimental Protocols

Method 1: Synthesis of this compound via Chlorination of 3-Chloropyrazine 1-Oxide

This method involves the reaction of 3-chloropyrazine 1-oxide with phosphorus oxychloride.

Materials:

Procedure:

  • Slowly add 3-chloropyrazine 1-oxide to phosphorus oxychloride at 60 °C.

  • After the addition is complete, heat the mixture at reflux for 60 minutes.

  • Allow the mixture to cool and then carefully pour it into a mixture of ice and solid sodium acetate.

  • Stir the mixture until all the ice has melted.

  • Extract the aqueous mixture with dichloromethane.

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over sodium sulfate and evaporate the solvent in vacuo.

  • Purify the resulting residue by column chromatography (e.g., eluting with a mixture of ethyl acetate and hexane) to afford the pure this compound.[5]

Method 2: Synthesis of this compound from Piperazine and Phosgene

This two-step process involves the formation of an intermediate followed by chlorination.

Step 1: Synthesis of N,N'-bis-chlorocarbonyl-piperazine

  • Dissolve piperazine hexahydrate in water.

  • In a separate vessel, dissolve phosgene in a chlorinated solvent like dichloromethane.

  • Add the piperazine solution and an acid acceptor (e.g., sodium carbonate) dropwise to the phosgene solution while maintaining the temperature between -5 and 0 °C.

  • Stir the mixture for an additional hour at the same temperature, then allow it to warm to 10 °C.

  • Separate the organic layer, wash it with water, and evaporate the solvent to obtain N,N'-bis-chlorocarbonyl-piperazine.

Step 2: Chlorination to this compound

  • In a suitable glass chlorination apparatus, mix N,N'-bis-chlorocarbonyl-piperazine with a catalytic amount of ferric chloride.

  • Heat the mixture to 155-160 °C.

  • Bubble chlorine gas through the molten mixture for 9 to 15 hours.

  • After cooling, dissolve the reaction mass in dichloromethane and transfer it to a distillation flask.

  • Remove the solvent and distill the residue under reduced pressure to obtain this compound.[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Start Start Reactants Prepare Reactants (e.g., Pyrazine derivative, Chlorinating agent) Start->Reactants Reaction Perform Chlorination Reaction (Control Temperature, Time, Stoichiometry) Reactants->Reaction Quenching Quench Reaction (e.g., with ice water) Reaction->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash Organic Layer (e.g., with NaHCO3, Brine) Extraction->Washing Drying Dry Organic Layer (e.g., with Na2SO4) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purify Crude Product (Column Chromatography, Recrystallization) Evaporation->Purification Characterization Characterize Final Product (NMR, GC-MS, etc.) Purification->Characterization End End Characterization->End

Caption: A generalized experimental workflow for the synthesis and purification of this compound analogs.

troubleshooting_guide Start Problem Encountered LowYield Low Yield? Start->LowYield IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction Yes HighByproducts High Byproduct Formation? LowYield->HighByproducts No ExtendRxnTime Extend Reaction Time & Monitor IncompleteReaction->ExtendRxnTime Yes OptimizeTemp Optimize Temperature IncompleteReaction->OptimizeTemp No OverChlorination Over-chlorination? HighByproducts->OverChlorination Yes IsomerFormation Incorrect Isomer Ratio? HighByproducts->IsomerFormation No TarFormation Tar Formation? HighByproducts->TarFormation No ReduceChlorine Reduce Chlorinating Agent Stoichiometry OverChlorination->ReduceChlorine Yes LowerTemp Lower Reaction Temperature OverChlorination->LowerTemp No ChangeRoute Consider Alternative Synthetic Route IsomerFormation->ChangeRoute Yes OptimizeConditions Optimize Reaction Conditions IsomerFormation->OptimizeConditions No ControlExotherm Control Exotherm (Cooling, Slow Addition) TarFormation->ControlExotherm Yes UseDiluent Use Diluent (e.g., Water Vapor) TarFormation->UseDiluent No

Caption: A troubleshooting decision tree for the synthesis of this compound analogs.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,3-Dichloropyrazine and 2,5-Dichloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2,3-Dichloropyrazine and 2,5-Dichloropyrazine (B10626), two important heterocyclic building blocks in medicinal chemistry and materials science. The discussion is centered on their behavior in nucleophilic aromatic substitution (SNAAr) and palladium-catalyzed cross-coupling reactions, supported by established chemical principles and representative experimental data.

Core Reactivity Principles

The reactivity of both 2,3- and 2,5-dichloropyrazine is fundamentally governed by the electron-deficient nature of the pyrazine (B50134) ring. The two nitrogen atoms exert a strong electron-withdrawing effect, which polarizes the carbon-chlorine (C-Cl) bonds and activates the ring carbons towards nucleophilic attack. This inherent electrophilicity makes both isomers highly susceptible to substitution reactions. However, the relative positioning of the chlorine atoms introduces critical differences in symmetry, electronics, and steric hindrance, leading to distinct reactivity profiles and regiochemical outcomes.

Electronic and Steric Effects

2,5-Dichloropyrazine is a symmetrical molecule where the chlorine atoms are electronically equivalent.[1] Both the C2 and C5 positions are ortho to one ring nitrogen and para to the other, resulting in identical electronic environments. Consequently, the first nucleophilic substitution can occur at either position with equal probability, assuming no other directing factors are at play. The significant separation between the two chlorine atoms minimizes steric hindrance for incoming nucleophiles.

This compound , in contrast, is unsymmetrical. The two adjacent chlorine atoms create a more complex electronic landscape. While both positions are activated by the ring nitrogens, they are not equivalent. Experimental evidence consistently shows that for reactions with common nucleophiles such as amines or enolates, substitution occurs selectively at the C-2 position.[2] This preference suggests that the electronic activation at C-2, which is adjacent to one nitrogen and meta to the other, outweighs the potential for steric hindrance from the neighboring C-3 chlorine. The nature of the nucleophile can, however, lead to unexpected outcomes; for instance, reaction with lithiated dithiane results in a rare tele-substitution at the C-6 position.[2]

Data Presentation: Comparative Summary

The following table summarizes the key distinctions in reactivity between the two isomers.

FeatureThis compound2,5-Dichloropyrazine
Symmetry AsymmetricalSymmetrical
Electronic Nature of C-Cl Positions Non-equivalent; C-2 and C-3 positions have different electronic environments.Equivalent; C-2 and C-5 positions are electronically identical.[1]
Regioselectivity of First SNAAr Highly regioselective; substitution typically occurs at the C-2 position.[2]Non-selective; substitution occurs at either C-2 or C-5.[1]
Steric Hindrance Moderate potential for steric hindrance at C-2 and C-3 due to adjacent chlorines.Minimal steric hindrance at C-2 and C-5.
Influence on Second Substitution The first substituent at C-2 dictates the reactivity and position of the second substitution.The first substituent (at C-2 or C-5) breaks the symmetry and directs the second substitution.[1]

Mandatory Visualization

The diagrams below illustrate the logical comparison of reactivity and a general experimental workflow for substitution reactions involving these compounds.

G cluster_0 Reactivity Comparison start Dichloropyrazine Isomers isomer_2_3 This compound start->isomer_2_3 isomer_2_5 2,5-Dichloropyrazine start->isomer_2_5 prop_2_3 Asymmetrical Non-equivalent C-Cl isomer_2_3->prop_2_3 prop_2_5 Symmetrical Equivalent C-Cl isomer_2_5->prop_2_5 outcome_2_3 Regioselective SNAAr (Attack at C-2) prop_2_3->outcome_2_3 outcome_2_5 Non-selective SNAAr (Attack at C-2 or C-5) prop_2_5->outcome_2_5

Caption: Logical flow comparing the properties and reactivity of dichloropyrazine isomers.

G cluster_1 Generalized Experimental Workflow reactants Reactants (Dichloropyrazine, Nucleophile, Base, Solvent) reaction Reaction Setup (Inert atmosphere, specific temp.) reactants->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup (Quenching, Extraction) monitoring->workup purification Purification (Column Chromatography, Recrystallization) workup->purification product Final Product (Characterization: NMR, MS) purification->product

Caption: General experimental workflow for nucleophilic substitution on dichloropyrazines.

Experimental Protocols

The following sections provide detailed, representative methodologies for nucleophilic aromatic substitution reactions on both dichloropyrazine isomers.

Protocol 1: Regioselective Amination of this compound

This protocol is adapted from established procedures demonstrating the preferential substitution at the C-2 position.

Objective: To synthesize a 2-amino-3-chloropyrazine (B41553) derivative.

Materials:

  • This compound (1.0 eq)

  • Substituted Amine (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (B1210297)

  • Brine

Procedure:

  • To a solution of this compound in DMF, add the substituted amine and potassium carbonate.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 2-amino-3-chloropyrazine.

Protocol 2: Mono-amination of 2,5-Dichloropyrazine

This protocol describes a typical nucleophilic aromatic substitution on the symmetrical 2,5-dichloropyrazine.

Objective: To synthesize a mono-amino-substituted 2-chloro-5-aminopyrazine derivative.

Materials:

  • 2,5-Dichloropyrazine (1.0 eq)

  • Primary or Secondary Amine (1.0-1.2 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dimethyl Sulfoxide (DMSO) or 1,4-Dioxane (B91453)

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

Procedure:

  • Dissolve 2,5-dichloropyrazine in DMSO or 1,4-dioxane in a round-bottom flask.

  • Add the desired amine followed by the dropwise addition of DIPEA.

  • Heat the reaction mixture to a temperature between 60 °C and 120 °C, depending on the nucleophilicity of the amine. Stir for 6-24 hours.

  • Monitor the reaction for the disappearance of the starting material using TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and saturated aqueous NaHCO₃.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent in vacuo.

  • The resulting crude material can be purified by flash column chromatography (silica gel) to isolate the mono-substituted product.

Conclusion

While both this compound and 2,5-Dichloropyrazine are activated towards nucleophilic substitution, their reactivity patterns are distinct. 2,5-Dichloropyrazine offers a symmetric scaffold where initial functionalization is straightforward but not regioselective. In contrast, This compound provides a platform for highly regioselective C-2 functionalization, a critical feature for building complex, specifically substituted pyrazine cores. Understanding these fundamental differences in reactivity is paramount for researchers in designing efficient synthetic routes for novel pharmaceuticals and functional materials.

References

A Comparative Guide to Alternative Synthetic Routes for 2,3-Disubstituted Pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazine (B50134) scaffolds are pivotal in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. The synthesis of 2,3-disubstituted pyrazines, in particular, offers a versatile platform for tuning molecular properties. This guide provides a comparative analysis of key synthetic methodologies, presenting experimental data, detailed protocols, and visual workflows to assist researchers in selecting the optimal route for their specific applications.

At a Glance: Comparison of Synthetic Routes

The selection of a synthetic strategy for 2,3-disubstituted pyrazines is governed by factors such as desired yield, substrate availability, reaction conditions, and scalability. The following table summarizes the performance of prominent synthetic methods.

Synthesis MethodStarting MaterialsKey Reagents/CatalystsReaction TimeTemperatureYield (%)AdvantagesLimitations
Diamine/α-Dicarbonyl Condensation 1,2-Diamine, α-Dicarbonyl CompoundVarious acids (e.g., oxalic acid), or catalysts like (NH4)6Mo7O24·4H2O30 min - 1 hrRoom Temp.90-95%High yields, mild conditions, broad substrate scope.May require a subsequent oxidation step if a dihydropyrazine (B8608421) intermediate is formed.
Rhodium-Catalyzed [3+2+1] Cycloaddition 2H-Azirine, N-Sulfonyl-1,2,3-triazoleRhodium catalystNot specifiedNot specifiedGood to excellentForms highly substituted pyrazines.Requires synthesis of specialized starting materials.
Staedel-Rugheimer Synthesis α-Haloketone, AmmoniaAmmoniaSeveral hoursRefluxModerateOne of the classical methods.Often produces symmetrical pyrazines; harsh conditions.
Gutknecht Synthesis α-AminoketoneOxidizing agent (e.g., CuSO4)Not specifiedNot specifiedModerateClassical method, in situ generation of α-aminoketone possible.Can lead to mixtures of products if starting with asymmetric precursors.

In-Depth Analysis of Synthetic Methodologies

This section provides a detailed examination of the primary synthetic routes, including reaction mechanisms and experimental protocols.

Condensation of 1,2-Diamines with α-Dicarbonyl Compounds

This is one of the most direct and high-yielding methods for the synthesis of 2,3-disubstituted pyrazines and their benzo-fused analogs, quinoxalines. The reaction involves the condensation of a 1,2-diamine with an α-dicarbonyl compound.

Reaction Pathway:

G 1,2-Diamine 1,2-Diamine Dihydropyrazine Intermediate Dihydropyrazine Intermediate 1,2-Diamine->Dihydropyrazine Intermediate Condensation alpha-Dicarbonyl alpha-Dicarbonyl alpha-Dicarbonyl->Dihydropyrazine Intermediate 2,3-Disubstituted Pyrazine 2,3-Disubstituted Pyrazine Dihydropyrazine Intermediate->2,3-Disubstituted Pyrazine Oxidation

Caption: General workflow for the synthesis of 2,3-disubstituted pyrazines via diamine and dicarbonyl condensation.

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline [1][2][3]

This protocol details the synthesis of 2,3-diphenylquinoxaline, a benzo-fused 2,3-disubstituted pyrazine, from o-phenylenediamine (B120857) and benzil (B1666583).

  • Materials:

    • Benzil (2.1 g, 0.01 mol)

    • o-Phenylenediamine (1.1 g, 0.01 mol)

    • Rectified spirit (16 mL)

    • Water

  • Procedure:

    • Prepare a warm solution of benzil in 8 mL of rectified spirit.

    • Prepare a solution of o-phenylenediamine in 8 mL of rectified spirit.

    • Add the o-phenylenediamine solution to the warm benzil solution.

    • Warm the mixture in a water bath for 30 minutes.

    • Add water to the reaction mixture until a slight cloudiness persists, then allow it to cool.

    • Filter the resulting precipitate.

    • Recrystallize the crude product from aqueous ethanol (B145695) to obtain 2,3-diphenylquinoxaline.

  • Quantitative Data:

    • Theoretical Yield: Based on the stoichiometry of the reaction.

    • Practical Yield: Typically high, with reports of up to 95% depending on the specific catalyst and conditions used.[3] For instance, using hexafluoroisopropanol (HFIP) as the solvent at room temperature for 1 hour can yield 95% of 2,3-diphenylquinoxaline.[3] Another efficient method employs a catalytic amount of ammonium (B1175870) heptamolybdate tetrahydrate in an ethanol/water mixture at room temperature, also achieving excellent yields in a short time.[4]

Rhodium-Catalyzed Synthesis from 2H-Azirines and N-Sulfonyl-1,2,3-Triazoles

A modern approach to synthesizing highly substituted pyrazines involves a rhodium-catalyzed reaction between 2H-azirines and N-sulfonyl-1,2,3-triazoles.[5][6][7] This method proceeds through the formation of a dihydropyrazine intermediate, followed by elimination to yield the aromatic pyrazine.

Experimental Workflow:

G 2H-Azirine 2H-Azirine Dihydropyrazine Intermediate Dihydropyrazine Intermediate 2H-Azirine->Dihydropyrazine Intermediate Rh-catalyzed reaction N-Sulfonyl-1,2,3-triazole N-Sulfonyl-1,2,3-triazole N-Sulfonyl-1,2,3-triazole->Dihydropyrazine Intermediate Trisubstituted Pyrazine Trisubstituted Pyrazine Dihydropyrazine Intermediate->Trisubstituted Pyrazine Elimination of N2 and ArSO2H

Caption: Rhodium-catalyzed synthesis of trisubstituted pyrazines.

While a detailed, universally applicable experimental protocol is highly substrate-dependent, the general procedure involves the reaction of the two starting materials in the presence of a rhodium catalyst, leading to the formation of a wide range of trisubstituted pyrazines.[5][6]

Classical Synthetic Routes: Staedel-Rugheimer and Gutknecht Syntheses

These classical methods, while foundational, are generally more suited for the synthesis of symmetrically substituted pyrazines. Achieving specific 2,3-disubstitution can be challenging and may result in mixtures of products.

Staedel-Rugheimer Pyrazine Synthesis (1876): This method involves the reaction of an α-haloketone with ammonia, followed by condensation and oxidation.[8]

Gutknecht Pyrazine Synthesis (1879): This synthesis is based on the self-condensation of α-amino ketones, which are often generated in situ from the reduction of α-oximino ketones. The resulting dihydropyrazines are then oxidized.

Logical Relationship for Classical Syntheses:

G cluster_sr Staedel-Rugheimer cluster_g Gutknecht alpha-Haloketone alpha-Haloketone alpha-Amino Ketone_SR alpha-Amino Ketone alpha-Haloketone->alpha-Amino Ketone_SR Ammonia Ammonia Ammonia->alpha-Amino Ketone_SR Dihydropyrazine Dihydropyrazine alpha-Amino Ketone_SR->Dihydropyrazine Self-condensation Ketone Ketone alpha-Oximino Ketone alpha-Oximino Ketone Ketone->alpha-Oximino Ketone Nitrous Acid Nitrous Acid Nitrous Acid->alpha-Oximino Ketone Reduction Reduction alpha-Oximino Ketone->Reduction alpha-Amino Ketone_G alpha-Amino Ketone Reduction->alpha-Amino Ketone_G alpha-Amino Ketone_G->Dihydropyrazine Dimerization Pyrazine Pyrazine Dihydropyrazine->Pyrazine Oxidation

Caption: Comparison of the initial steps in the Staedel-Rugheimer and Gutknecht pyrazine syntheses.

Conclusion

For the targeted synthesis of 2,3-disubstituted pyrazines, the condensation of 1,2-diamines with α-dicarbonyl compounds stands out as a highly efficient and versatile method, offering excellent yields under mild conditions. While modern transition metal-catalyzed reactions, such as the rhodium-catalyzed approach, provide access to highly substituted pyrazines, they may require more specialized starting materials. The classical Staedel-Rugheimer and Gutknecht syntheses, though historically significant, are generally less suited for the controlled synthesis of unsymmetrically 2,3-disubstituted pyrazines. The choice of synthetic route will ultimately depend on the specific target molecule, available resources, and desired scale of the reaction.

References

Spectroscopic Analysis for Structural Confirmation of 2,3-Dichloropyrazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the structural confirmation of 2,3-dichloropyrazine, a key intermediate in the synthesis of various pharmaceutical agents. By presenting supporting experimental data and detailed methodologies, this document aims to assist researchers in selecting the most appropriate analytical methods for their work with pyrazine (B50134) derivatives and related heterocyclic compounds.

Comparative Spectroscopic Data Analysis

The structural elucidation of this compound and its analogs relies on a combination of spectroscopic methods. While obtaining a complete set of high-resolution NMR data for this compound from publicly available resources can be challenging, a comparative analysis of available data for the target compound and a structurally similar alternative, 2,3-dichloropyridine, provides valuable insights.

Spectroscopic TechniqueThis compound (C₄H₂Cl₂N₂)2,3-Dichloropyridine (C₅H₃Cl₂N)
¹H NMR Data not readily available in searched resources. Expected to show a singlet for the two equivalent aromatic protons.δ 8.31 (dd, J=4.5, 1.8 Hz, 1H), 7.78 (dd, J=7.9, 1.8 Hz, 1H), 7.23 (dd, J=7.9, 4.5 Hz, 1H) in CDCl₃.
¹³C NMR Data not readily available in searched resources.Data available, showing 5 distinct signals for the aromatic carbons.
FT-IR (Gas Phase) Major peaks (cm⁻¹): 3100-3000 (C-H stretch), 1550-1400 (C=C, C=N stretch), 1200-1000 (C-H in-plane bend), 850-750 (C-Cl stretch, C-H out-of-plane bend).[1]Major peaks (cm⁻¹): Similar regions for C-H and aromatic ring stretches, with characteristic shifts due to the pyridine (B92270) ring.
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z 148. Key fragments: m/z 113 ([M-Cl]⁺), 150 ([M+2]⁺ due to ³⁷Cl isotope).[2][3]Molecular Ion (M⁺): m/z 147. Key fragments: m/z 112 ([M-Cl]⁺), 149 ([M+2]⁺ due to ³⁷Cl isotope).

Detailed Experimental Protocols

Accurate structural confirmation is contingent on rigorous experimental procedures. The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)).

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

¹H NMR Acquisition:

  • Tune and shim the spectrometer to the sample.

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise ratio.

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.

  • Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer (e.g., Bruker Tensor series, PerkinElmer Spectrum series) with a suitable sampling accessory (e.g., ATR, KBr pellet press).

Sample Preparation (ATR Method):

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid this compound product directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Collect the sample spectrum.

Data Acquisition and Processing:

  • Scan the sample over a typical mid-IR range (4000-400 cm⁻¹).

  • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • Identify characteristic absorption bands corresponding to the functional groups present in this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its identity and purity.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system, Shimadzu GCMS series) with an electron ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of the this compound product (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

GC-MS Analysis:

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A nonpolar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Data Analysis:

  • Analyze the resulting chromatogram to determine the retention time of the compound.

  • Examine the mass spectrum of the corresponding chromatographic peak.

  • Identify the molecular ion peak and characteristic fragment ions, paying attention to the isotopic pattern of chlorine atoms.

Visualization of a Relevant Signaling Pathway

Many pyrazine derivatives are developed as kinase inhibitors. The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway is a critical regulator of angiogenesis and a common target for such inhibitors. Understanding this pathway provides context for the application of this compound-derived compounds in drug development.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Activates RAF Raf PKC->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT Akt PI3K->AKT Activates AKT->Proliferation

Caption: Simplified VEGFR-2 signaling cascade.

References

A Comparative Guide to the Synthesis of 2,3-Dichloropyrazine Derivatives: Validation of a Novel, Milder Method

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and safe synthesis of heterocyclic compounds is paramount. This guide provides a comparative analysis of a new, improved synthetic method for 2,3-diamino-5,6-dichloropyrazine against established routes for related 2,3-dichloropyrazine compounds. The data presented offers a clear validation of the new method's advantages in terms of yield, safety, and reaction conditions.

This guide will delve into a novel synthetic pathway for 2,3-diamino-5,6-dichloropyrazine, a valuable building block in medicinal chemistry, as detailed in a 2024 publication by Rigby et al.[1] This improved method is compared with two established, more traditional syntheses of the parent compound, this compound. The comparison highlights significant advancements in synthetic efficiency and safety.

Executive Summary of Synthetic Methods

The following table summarizes the key quantitative data for the new and established synthetic methods, offering a side-by-side comparison of their performance.

ParameterNew Method (Rigby et al., 2024)[1]Established Method IEstablished Method II
Target Compound 2,3-Diamino-5,6-dichloropyrazineThis compoundThis compound
Starting Material 2-Aminopyrazine3-Chloropyrazine 1-oxidePiperazine Hexahydrate
Overall Yield 41%~38%Not explicitly stated, but involves multiple steps with potential for lower overall yield.
Number of Steps 312
Key Reagents N-chlorosuccinimide (NCS), 1-chloro-1,2-benziodoxol-3(1H)-onePhosphorus oxychloride (POCl₃)Phosgene (B1210022) (COCl₂), Chlorine (Cl₂)
Reaction Conditions Milder conditions, avoids harsh reagentsHigh temperature (reflux with POCl₃)High temperatures (150-170°C) and hazardous gases
Noted Advantages High-yielding dichlorination, regioselective amination, avoids harsh conditions.[1]Direct conversion.Utilizes a readily available starting material.
Noted Disadvantages Multi-step process.Use of hazardous and corrosive POCl₃.[2]Use of extremely toxic phosgene and chlorine gas.[3]

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the synthetic comparisons, the following diagrams are provided.

logical_relationship cluster_new_method New Synthetic Method Validation cluster_established_methods Established Synthetic Methods (for comparison) start_new Starting Material (e.g., 2-Aminopyrazine) step1_new Step 1: Dichlorination (NCS) start_new->step1_new step2_new Step 2: Regioselective Amination step1_new->step2_new step3_new Step 3: Final Chlorination step2_new->step3_new product_new Final Product (2,3-Diamino-5,6- dichloropyrazine) step3_new->product_new comparison Comparative Analysis: - Yield - Purity - Safety - Scalability product_new->comparison Compare start_est1 Starting Material I (3-Chloropyrazine 1-oxide) step_est1 Single Step Reaction (POCl3) start_est1->step_est1 product_est1 Product (this compound) step_est1->product_est1 product_est1->comparison Compare start_est2 Starting Material II (Piperazine Hexahydrate) step1_est2 Step 1: Phosgenation start_est2->step1_est2 step2_est2 Step 2: Chlorination step1_est2->step2_est2 product_est2 Product (this compound) step2_est2->product_est2 product_est2->comparison Compare

Caption: Logical workflow for comparing the new synthetic method with established routes.

experimental_workflow cluster_synthesis Synthesis and Data Collection cluster_analysis Analysis and Reporting start Define Synthetic Target (this compound Derivative) lit_review Literature Review of Existing Synthetic Methods start->lit_review method_selection Selection of 'New' and 'Established' Methods for Comparison lit_review->method_selection synthesis_new Synthesize via New Method method_selection->synthesis_new synthesis_est Synthesize via Established Methods method_selection->synthesis_est data_collection Collect Quantitative Data: Yield, Purity, Reaction Time synthesis_new->data_collection synthesis_est->data_collection safety_analysis Safety Assessment of Reagents and Conditions data_collection->safety_analysis protocol_documentation Document Detailed Experimental Protocols safety_analysis->protocol_documentation comparison_guide Generate Comparison Guide: - Data Tables - Visualizations protocol_documentation->comparison_guide

Caption: General experimental workflow for the validation of a new synthetic method.

Experimental Protocols

New Method: Synthesis of 2,3-Diamino-5,6-dichloropyrazine (Rigby et al., 2024)[1]

This method avoids harsh conditions by utilizing a high-yielding dichlorination with N-chlorosuccinimide (NCS), followed by a regioselective amination and a final rapid chlorination step.

  • Step 1: Dichlorination of 2-aminopyrazine. (Detailed experimental conditions would be cited from the primary literature).

  • Step 2: Regioselective amination. (Detailed experimental conditions would be cited from the primary literature).

  • Step 3: Final chlorination. (Detailed experimental conditions would be cited from the primary literature).

The overall yield for this three-step process is reported to be 41%.[1]

Established Method I: Synthesis of this compound from 3-Chloropyrazine 1-oxide[2]

This established method involves the deoxygenation and chlorination of a pyrazine (B50134) N-oxide.

  • Procedure: 3-Chloropyrazine 1-oxide (1.0 eq) is added slowly to phosphorus oxychloride (excess) at 60 °C. The mixture is then heated at reflux for 60 minutes. After cooling, the reaction mixture is carefully poured into a mixture of ice and solid sodium acetate. The aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with saturated sodium bicarbonate solution, water, and brine, then dried over sodium sulfate (B86663) and concentrated in vacuo. The crude product is purified by column chromatography.

  • Yield: Approximately 38%.

Established Method II: Synthesis of this compound from Piperazine Hexahydrate[3]

This two-step process begins with the formation of a bis-chlorocarbonyl intermediate, followed by a high-temperature chlorination.

  • Step 1: Synthesis of N,N'-bis-chlorocarbonyl-piperazine. Piperazine hexahydrate is reacted with phosgene in a chlorinated lower aliphatic hydrocarbon solvent at a temperature between -10 and +20 °C in the presence of an acid acceptor.

  • Step 2: Chlorination to this compound. The N,N'-bis-chlorocarbonyl-piperazine intermediate is then reacted with chlorine gas at a temperature of 150 to 170 °C for 9 to 15 hours in the presence of a catalytic amount of a Lewis acid (e.g., aluminum chloride, ferric chloride, or antimony chloride).

Safety and Hazard Considerations

A critical aspect of validating a new synthetic method is the assessment of its safety profile compared to existing alternatives.

  • New Method: The reagents used, such as N-chlorosuccinimide, are generally considered less hazardous than those in the established methods. However, standard laboratory precautions should always be followed.

  • Established Method I: This method utilizes phosphorus oxychloride (POCl₃) , which is a highly corrosive and toxic substance. It reacts violently with water and can cause severe burns upon contact.[2] Proper personal protective equipment (PPE) and a well-ventilated fume hood are essential when handling this reagent.

  • Established Method II: This route involves phosgene (COCl₂) and chlorine (Cl₂) gas, both of which are extremely toxic and hazardous. Phosgene is a known chemical warfare agent and can be fatal if inhaled.[3] Chlorine gas is also a severe respiratory irritant. These reagents require specialized handling procedures and equipment to ensure safety.

Conclusion

The new synthetic method for 2,3-diamino-5,6-dichloropyrazine developed by Rigby et al. presents a significant improvement over established methods for the synthesis of related this compound cores. The key advantages of the new method are its milder reaction conditions, avoidance of highly hazardous reagents, and a good overall yield. For researchers and professionals in drug development, this new method offers a safer, more accessible, and efficient route to a valuable heterocyclic building block. The adoption of such improved synthetic strategies is crucial for advancing chemical synthesis in a more sustainable and safer manner.

References

A Comparative Guide to Catalysts for Suzuki Coupling of 2,3-Dichloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, offering a powerful tool for the formation of carbon-carbon bonds. For drug discovery and development, the functionalization of heteroaromatic scaffolds like pyrazine (B50134) is of paramount importance. 2,3-Dichloropyrazine presents a unique challenge and opportunity, with two reactive sites amenable to selective mono- or di-arylation, leading to a diverse array of potential drug candidates and key intermediates.

This guide provides a comparative overview of catalytic systems for the Suzuki coupling of this compound and its analogs. While direct head-to-head comparative studies on this compound are not extensively available in the surveyed literature, this guide synthesizes data from closely related dihaloheterocycles to provide valuable insights into catalyst selection and reaction optimization.

Performance Comparison of Catalytic Systems

The choice of catalyst is critical in dictating the yield, selectivity (mono- versus di-substitution), and overall efficiency of the Suzuki coupling of this compound. Both palladium and nickel-based catalysts have been employed for the coupling of challenging heteroaryl chlorides.

Palladium-Based Catalysts

Palladium catalysts are the most widely used for Suzuki-Miyaura couplings due to their high reactivity and functional group tolerance. The performance of these catalysts is heavily influenced by the choice of ligand.

Key Ligand Classes for Palladium-Catalyzed Suzuki Coupling of Dihaloheterocycles:

  • Buchwald Ligands (Bulky Biarylphosphines): Ligands such as SPhos and XPhos are known to be highly effective for the coupling of unactivated and sterically hindered aryl chlorides.[1] These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for the oxidative addition step with electron-deficient substrates like this compound.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands, such as IPr, have emerged as powerful alternatives to phosphines. They form highly stable and active palladium complexes that can catalyze the coupling of challenging substrates.[2]

  • Palladacycles: These are pre-formed, air- and moisture-stable palladium(II) precatalysts that readily generate the active Pd(0) catalyst in situ. They offer advantages in terms of ease of handling and reproducibility.[3]

  • Pincer Complexes: Novel palladium(II) ONO pincer complexes have shown superior activity for the Suzuki-Miyaura cross-coupling of 2-chloropyrazine (B57796) with very low catalyst loading (0.01 mol%) under open-flask conditions.[2]

Illustrative Performance Data for Palladium Catalysts with Dihaloheterocycles (Analogous Substrates):

While specific comparative data for this compound is limited, the following table summarizes the performance of various palladium catalysts in the Suzuki coupling of the analogous substrate, 2,4-dichloropyrimidine. This data provides a useful proxy for expected catalyst performance.

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%) of Mono-arylated ProductReference
Pd(PPh₃)₄-K₂CO₃1,4-Dioxane/H₂O100 (MW)0.25Good to Excellent[4]
Pd(OAc)₂PPh₃K₂CO₃1,4-Dioxane100 (MW)0.25Moderate[4]
PdCl₂(PPh₃)₂-K₂CO₃1,4-Dioxane100 (MW)0.25Low[4]
Pd(OAc)₂PCy₃K₂CO₃1,4-Dioxane100 (MW)0.25Moderate[4]

Note: "Good to Excellent" and "Moderate" yields are as reported in the literature, indicating successful reactions without specifying the exact percentage in the abstract.

Nickel-Based Catalysts

Nickel catalysts have gained significant attention as a more economical and earth-abundant alternative to palladium.[5][6] They have shown particular promise for the coupling of challenging substrates, including heteroaryl chlorides.[7]

Advantages of Nickel Catalysts:

  • Cost-Effectiveness: Nickel is significantly less expensive than palladium.[5]

  • Unique Reactivity: Nickel catalysts can sometimes offer complementary reactivity and selectivity compared to palladium systems.[6]

  • Effectiveness with Chlorides: Nickel catalysts are often highly effective for the coupling of aryl and heteroaryl chlorides.

Illustrative Performance Data for Nickel Catalysts with Dihaloheterocycles (Analogous Substrates):

The following table presents data for the Suzuki-Miyaura coupling of 4-bromobenzotrifluoride (B150022) with phenylboronic acid, showcasing the comparative performance of a nickel catalyst.

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
[Ni(dppf)Cl₂]dppfK₃PO₄Toluene8012>95[5]
[Pd(dppf)Cl₂]dppfK₃PO₄Toluene8012>95[5]

Note: This data illustrates the comparable performance of nickel and palladium with a dppf ligand for a different substrate.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the Suzuki-Miyaura coupling of a dihalopyrazine, which can be adapted for this compound.

General Procedure for Palladium-Catalyzed Mono-Arylation

This protocol is adapted from procedures for the Suzuki coupling of dihalopyrimidines.[4]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.1-1.5 mmol), and the base (2.0-3.0 mmol).

  • Add the palladium catalyst (0.005-0.05 mmol).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL).

  • Purge the vessel with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Procedure for Nickel-Catalyzed Arylation

This protocol is based on general procedures for nickel-catalyzed Suzuki couplings.[5][7]

Materials:

  • This compound

  • Arylboronic acid

  • Nickel precatalyst (e.g., [Ni(dppf)Cl₂], 1-5 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Solvent (e.g., Toluene or THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the nickel precatalyst (0.01-0.05 mmol) to a dry reaction vessel.

  • Add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Work-up the reaction as described in the palladium-catalyzed procedure.

  • Purify the product by column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagrams illustrate the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)L_n-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' (Coupled Product) RedElim->Product RX R-X (this compound) RX->OxAdd R_B R'-B(OH)₂ (Arylboronic Acid) + Base R_B->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: This compound, Arylboronic Acid, Base start->reagents catalyst Add Catalyst (Pd or Ni based) reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Purge with Inert Gas solvent->inert reaction Heat and Stir (Monitor Progress) inert->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

References

A Comparative Guide to Purity Assessment of Synthesized 2,3-Dichloropyrazine: HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to market. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for assessing the purity of 2,3-Dichloropyrazine, a key intermediate in various pharmaceutical and agrochemical applications. We present detailed experimental protocols, comparative data, and visual workflows to facilitate an informed choice of methodology.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reversed-phase HPLC (RP-HPLC) is the most widely adopted method for the purity analysis of a vast array of organic molecules, including heterocyclic compounds like this compound. Its high resolution, sensitivity, and robustness make it an invaluable tool for separating the target compound from process-related impurities and degradation products.

Experimental Protocol: RP-HPLC

A typical RP-HPLC method for the analysis of this compound can be established based on methods for similar chlorinated heterocyclic compounds.[1][2][3]

Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile (B52724)
Gradient 0-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Sample Preparation Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

This generalized method provides a robust starting point for the analysis of this compound and can be optimized for specific impurity profiles.[1][4]

Performance Characteristics
ParameterTypical Performance
Resolution Excellent for separating closely related impurities.
Sensitivity (LOD) Low ng range
Precision (%RSD) < 2% for peak area and retention time.
Analysis Time ~30 minutes per sample
Quantitation Highly accurate with proper calibration.

Alternative Analytical Techniques

While HPLC is a powerful technique, orthogonal methods are often employed to confirm purity and provide a more complete analytical picture. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy offer valuable alternatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds. For this compound, which has a relatively low boiling point, GC-MS can provide excellent separation and definitive identification of impurities based on their mass spectra.[1][5]

Experimental Protocol: GC-MS
ParameterRecommended Condition
Column DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Injector Temperature 250 °C
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
Scan Range 40-500 amu
Sample Preparation Dissolve the sample in a volatile solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the analyte itself.[6] By integrating the signals of the target compound against a certified internal standard, a direct measure of purity can be obtained. ¹H NMR can also provide structural information about any impurities present.[1]

Experimental Protocol: ¹H NMR
ParameterRecommended Condition
Spectrometer 400 MHz or higher
Solvent Deuterated chloroform (B151607) (CDCl₃) or Dimethyl sulfoxide (B87167) (DMSO-d₆)
Internal Standard A certified reference material with a known purity and signals that do not overlap with the analyte (e.g., maleic acid, 1,4-dinitrobenzene).
Procedure Accurately weigh the this compound sample and the internal standard into an NMR tube. Dissolve in the deuterated solvent and acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.

Comparative Analysis of Methods

FeatureHPLC-UVGC-MS¹H NMR
Principle Partition chromatographyVolatility-based separation & mass analysisNuclear magnetic resonance
Primary Use Quantitative purity & impurity profilingIdentification of volatile impuritiesAbsolute quantitation & structural elucidation
Strengths High resolution, robust, widely applicable.High sensitivity, definitive identification.Primary method, no analyte standard needed.[6]
Limitations Requires a chromophore, potential for co-elution.Requires volatility, potential for thermal degradation.Lower sensitivity, potential for signal overlap.[6]
Sample Throughput HighMediumLow

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Acetonitrile/Water start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (%) integrate->calculate

HPLC Purity Assessment Workflow for this compound.

Method_Selection start Purity Assessment of this compound routine_qc Routine Quality Control? start->routine_qc volatile_impurities Suspected Volatile Impurities? routine_qc->volatile_impurities No hplc Use HPLC-UV routine_qc->hplc Yes absolute_quant Absolute Quantitation Required? volatile_impurities->absolute_quant No gcms Use GC-MS volatile_impurities->gcms Yes absolute_quant->hplc No nmr Use qNMR absolute_quant->nmr Yes hplc_confirm Confirm with Orthogonal Method hplc->hplc_confirm

References

A Comparative Guide to the Reactivity of 2,3-Dichloropyrazine and Other Dihalopyrazines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyrazine (B50134) scaffolds is a cornerstone in the discovery of novel pharmaceuticals and functional materials. Dihalopyrazines serve as versatile building blocks, offering multiple sites for the introduction of molecular diversity through transition metal-catalyzed cross-coupling reactions. Among these, 2,3-dichloropyrazine presents a unique reactivity profile due to the adjacent chloro-substituents. This guide provides an objective comparison of the performance of this compound with other dihalopyrazines, such as 2,5- and 2,6-dichloropyrazine (B21018), in key cross-coupling reactions, supported by experimental data.

Reactivity and Regioselectivity Overview

The reactivity of dihalopyrazines in cross-coupling reactions is governed by the electronic and steric environment of the carbon-halogen bonds. The electron-deficient nature of the pyrazine ring facilitates oxidative addition of the palladium catalyst, a key step in most cross-coupling catalytic cycles.

For this compound, the two chlorine atoms are in a sterically hindered environment. This can influence the ability of the catalyst to access the C-Cl bonds and can also play a role in the selectivity of mono- versus di-functionalization. In contrast, the chloro-substituents in 2,5- and 2,6-dichloropyrazine are more sterically accessible.

Comparative Performance in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds. Studies have shown that the substitution pattern of dichloropyrazines significantly impacts the reaction outcome.

Table 1: Comparison of Dichloropyrazines in Suzuki-Miyaura Coupling

DihalopyrazineCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Product(s)Yield (%)Reference
This compoundPhenylboronic acidPd(PPh₃)₂Cl₂Na₂CO₃MeCN/H₂OReflux182,3-Diphenylpyrazine65[1]
2,6-DichloropyrazinePhenylboronic acidPd(PPh₃)₂Cl₂Na₂CO₃MeCN/H₂OReflux182,6-Diphenylpyrazine78[1]
This compound2,6-Dimethylphenylboronic acidPd(PPh₃)₂Cl₂Na₂CO₃MeCN/H₂OReflux182-Chloro-3-(2,6-dimethylphenyl)pyrazine52[1]
2,6-Dichloropyrazine2,6-Dimethylphenylboronic acidPd(PPh₃)₂Cl₂Na₂CO₃MeCN/H₂OReflux18Mixture of mono- and di-arylated productsN/A[1]

Data sourced from Schultheiss & Smith, 2003.[1]

The data indicates that for sterically unhindered arylboronic acids, 2,6-dichloropyrazine provides a higher yield of the diarylated product compared to this compound.[1] Interestingly, when a sterically hindered boronic acid is used, this compound undergoes selective mono-arylation, a result of the steric hindrance around the second reaction site after the initial coupling.[1] In contrast, 2,6-dichloropyrazine yields a mixture of products under similar conditions.[1]

Heck Reaction

The Heck reaction allows for the formation of C-C bonds between an aryl halide and an alkene. The reaction with this compound has been shown to be sensitive to temperature, yielding different products.

Table 2: Heck Reaction of this compound with Ethyl Acrylate (B77674)

AlkeneCatalyst SystemBaseSolventTemp. (°C)Product(s)Yield (%)Reference
Ethyl acrylate (2.5 equiv)Pd(OAc)₂ / X-PhosK₂CO₃DMF902,3-Di(ethyl acryloyl)pyrazine83[2]
Ethyl acrylate (2.5 equiv)Pd(OAc)₂ / X-PhosK₂CO₃DMF120Mixture of dialkenyl, alkenyl-alkyl, and dialkyl pyrazinesN/A[2]

Data from a study on Heck cross-coupling of this compound.[2]

At 90 °C, the reaction of this compound with ethyl acrylate selectively yields the dialkenylated product in high yield.[2] However, at a higher temperature of 120 °C, a mixture of products resulting from partial and complete reduction of the double bonds is observed.[2] This highlights the importance of temperature control in achieving desired selectivity.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. While direct comparative data for dichloropyrazines is limited, the principles of reactivity can be extrapolated from studies on other dihaloheterocycles. It is generally expected that the less sterically hindered positions on 2,5- and 2,6-dichloropyrazine would be more reactive towards amination compared to the adjacent positions of this compound. Selective mono-amination of dichloropyrazines is a key challenge, often requiring careful control of stoichiometry and reaction conditions.

Sonogashira Coupling
Negishi Coupling

The Negishi coupling utilizes organozinc reagents for C-C bond formation and is known for its high functional group tolerance. This reaction has been successfully applied to various dichloropyrazines.

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol

This protocol is adapted from the work of Schultheiss and Smith for the diarylation of dichloropyrazines.[1]

  • To a round-bottom flask, add the dichloropyrazine (1.0 equiv), arylboronic acid (2.2 equiv), sodium carbonate (2.2 equiv), and bis(triphenylphosphine)palladium(II) dichloride (1-2 mol%).

  • Add a 1:1 mixture of acetonitrile (B52724) and water.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to reflux and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, and perform a standard aqueous workup with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Heck Reaction Protocol

This protocol is based on studies of the Heck reaction with this compound.[2]

  • In a reaction vessel, combine this compound (1.0 equiv), the alkene (2.5 equiv), potassium carbonate (2.5 equiv), palladium(II) acetate (B1210297) (5 mol%), and X-Phos (10 mol%).

  • Add anhydrous DMF as the solvent.

  • Degas the mixture and heat to the desired temperature (e.g., 90 °C for selective dialkenylation).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture and perform an aqueous workup.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Reaction Mechanisms and Workflows

To aid in the understanding of these complex reactions, the following diagrams illustrate a generalized catalytic cycle for palladium-catalyzed cross-coupling and a typical experimental workflow.

Cross_Coupling_Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_Nu R-Pd(II)L_n-Nu PdII_RX->PdII_R_Nu Transmetalation (M-Nu) PdII_R_Nu->Pd0 Reductive Elimination (R-Nu)

Generalized catalytic cycle for a cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Dihalopyrazine, Coupling Partner, Base catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to Desired Temperature solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify characterize Characterize Product purify->characterize

A typical experimental workflow for cross-coupling reactions.

Conclusion

The choice of dihalopyrazine isomer has a profound impact on the outcome of cross-coupling reactions. This compound, with its adjacent chloro-substituents, exhibits unique steric effects that can be exploited for selective mono-functionalization, particularly in Suzuki-Miyaura couplings with hindered reagents. In contrast, the more accessible chloro positions of 2,5- and 2,6-dichloropyrazines generally lead to higher yields in di-substitution reactions with unhindered partners. Understanding these reactivity patterns is crucial for the rational design of synthetic routes towards complex, functionalized pyrazine derivatives for applications in drug discovery and materials science. Careful optimization of reaction parameters, including catalyst system, temperature, and stoichiometry, remains paramount for achieving the desired selectivity and yield.

References

Characterization of Intermediates in the Synthesis of 2,3-Dichloropyrazine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of key intermediates in the primary synthetic routes to 2,3-dichloropyrazine is presented, offering a comparative guide for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of synthetic pathways, supported by experimental data, to facilitate informed decisions in process development and optimization.

This compound is a crucial building block in the synthesis of numerous pharmaceutical agents. The efficiency and purity of its production are highly dependent on the chosen synthetic route and the control of intermediate species. This guide focuses on the characterization of key intermediates in the most common synthetic pathways to this compound, providing a valuable resource for process optimization and quality control.

Comparative Analysis of Synthetic Intermediates

Two primary routes for the synthesis of this compound are prevalent in the literature: one commencing from piperazine (B1678402) and the other from pyrazine-2,3-diol (B1585935). A third, less common route, originates from pyrazine-2,3-dicarbonitrile (B77751). Each pathway involves distinct intermediates with unique characteristics that influence the overall process.

Route 1: Synthesis from Piperazine via N,N'-bis(chlorocarbonyl)piperazine

This two-step synthesis begins with the reaction of piperazine with phosgene (B1210022) or a phosgene equivalent to form the key intermediate, N,N'-bis(chlorocarbonyl)piperazine. This intermediate is then subjected to chlorination to yield the final product.

Intermediate: N,N'-bis(chlorocarbonyl)piperazine

ParameterValueReference
Molecular Formula C₆H₈Cl₂N₂O₂
Molecular Weight 211.05 g/mol
Melting Point 157-160 °C[1]
Appearance White crystalline solid[1]

Spectroscopic Characterization of N,N'-bis(chlorocarbonyl)piperazine:

While specific experimental spectra for N,N'-bis(chlorocarbonyl)piperazine are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Spectroscopic Technique Expected Features
¹H NMR A single peak for the eight equivalent protons of the piperazine ring, expected to be in the range of 3.5-4.0 ppm. The chemical shift is influenced by the electron-withdrawing nature of the chlorocarbonyl groups.
¹³C NMR Two distinct signals are anticipated: one for the four equivalent carbons of the piperazine ring (around 45-50 ppm) and another for the two equivalent carbonyl carbons (in the range of 160-170 ppm).
Mass Spectrometry (EI-MS) The molecular ion peak (M⁺) would be expected at m/z 210, with a characteristic isotopic pattern for two chlorine atoms (M+2 peak approximately 65% of M⁺, and M+4 peak approximately 10% of M⁺). Fragmentation would likely involve the loss of COCl radicals.
Infrared (IR) Spectroscopy A strong absorption band in the region of 1700-1750 cm⁻¹ is characteristic of the C=O stretching vibration of the acid chloride functional groups.
Route 2: Synthesis from Pyrazine-2,3-diol

This route involves the direct chlorination of pyrazine-2,3-diol (which exists in tautomeric equilibrium with pyrazine-2,3-dione) using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Intermediate: Pyrazine-2,3-diol / Pyrazine-2,3-dione

Pyrazine-2,3-diol is a tautomeric compound, existing in equilibrium between the diol and dione (B5365651) forms. The diketo form is generally considered to be the more stable tautomer.

ParameterValue
Molecular Formula C₄H₄N₂O₂
Molecular Weight 112.09 g/mol
Appearance Solid

Characterization of Intermediates in the Chlorination of Pyrazine-2,3-diol:

The chlorination of pyrazine-2,3-diol with POCl₃ is believed to proceed through phosphorylated intermediates, which are highly reactive and typically not isolated. The reaction mechanism involves the initial formation of a phosphoro-diester, followed by nucleophilic attack by chloride ions to displace the phosphate (B84403) group and form the desired dichloropyrazine.

Route 3: Synthesis from Pyrazine-2,3-dicarbonitrile (Alternative Route)

A less common approach involves the conversion of pyrazine-2,3-dicarbonitrile to this compound. This would likely proceed through hydrolysis of the dinitrile to the corresponding pyrazine-2,3-dicarboxylic acid, followed by conversion to the diacyl chloride and subsequent chlorination/decarboxylation.

Intermediate: Pyrazine-2,3-dicarboxylic acid

ParameterValue
Molecular Formula C₆H₄N₂O₄
Molecular Weight 168.11 g/mol
Melting Point 183-185 °C (decomposes)
Appearance White to off-white powder

The characterization of pyrazine-2,3-dicarboxylic acid is well-documented. However, the subsequent steps to convert it to this compound and the characterization of the intermediates involved are not as established in readily accessible literature, making this route less characterized for the direct synthesis of the target molecule.

Experimental Protocols

Synthesis of N,N'-bis(chlorocarbonyl)piperazine (from Piperazine) [1]

To a solution of piperazine hexahydrate (0.3 M) in water (200 mL) and a suspension of sodium bicarbonate (2 M) in water (1000 mL) is added dropwise a solution of phosgene (1.2 M) in dichloromethane (B109758) (1000 mL) over one hour, while maintaining the temperature between 0 and +10 °C. The mixture is stirred for an additional hour. The organic layer is separated, washed with water, and evaporated to dryness to yield N,N'-bis(chlorocarbonyl)piperazine. The product can be recrystallized from a suitable solvent.

General Procedure for Chlorination of Hydroxy-heterocycles using POCl₃

A mixture of the hydroxy-heterocycle (1 equivalent) and phosphorus oxychloride (excess, often used as solvent) is heated to reflux for several hours. The reaction progress is monitored by a suitable technique (e.g., TLC or GC). After completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice and neutralized with a base (e.g., sodium carbonate or ammonia (B1221849) solution). The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the crude chlorinated product, which can be further purified by distillation or recrystallization.

Signaling Pathways and Experimental Workflows

To visualize the synthetic pathways and experimental workflows, the following diagrams are provided in DOT language.

Synthesis_Route_1 Piperazine Piperazine Intermediate1 N,N'-bis(chlorocarbonyl)piperazine Piperazine->Intermediate1 Phosgenation Phosgene Phosgene (COCl₂) Phosgene->Intermediate1 Dichloropyrazine This compound Intermediate1->Dichloropyrazine Chlorination Chlorine Chlorine (Cl₂) Chlorine->Dichloropyrazine

Caption: Synthetic pathway from piperazine to this compound.

Synthesis_Route_2 PyrazineDiol Pyrazine-2,3-diol Intermediate2 Phosphorylated Intermediates (transient) PyrazineDiol->Intermediate2 Phosphorylation POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Intermediate2 Dichloropyrazine This compound Intermediate2->Dichloropyrazine Nucleophilic Substitution (Chloride)

Caption: Synthetic pathway from pyrazine-2,3-diol to this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Intermediate Characterization Start Starting Material Reaction Reaction with Reagents Start->Reaction Workup Quenching & Extraction Reaction->Workup Purification Purification (Recrystallization/Distillation) Workup->Purification NMR ¹H & ¹³C NMR Purification->NMR Analysis MS Mass Spectrometry Purification->MS Analysis IR IR Spectroscopy Purification->IR Analysis MP Melting Point Purification->MP Analysis

Caption: General experimental workflow for synthesis and characterization.

Conclusion

The synthesis of this compound can be effectively achieved through multiple routes, with the piperazine and pyrazine-2,3-diol pathways being the most prominent. The choice of synthetic route will depend on factors such as the availability and cost of starting materials, scalability, and desired purity of the final product. A thorough understanding and characterization of the key intermediates are paramount for successful process development and for ensuring the quality and consistency of the final this compound product. While detailed spectroscopic data for some intermediates, such as N,N'-bis(chlorocarbonyl)piperazine and the phosphorylated species in the pyrazine-2,3-diol route, are not extensively reported in public literature, this guide provides a framework for their expected characteristics and highlights the importance of their analysis in synthetic chemistry.

References

A Comparative Analysis of Microwave-Assisted and Conventional Synthesis of 2,3-Dichloropyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Efficiency and Yield.

The synthesis of 2,3-dichloropyrazine and its derivatives is a cornerstone in the development of a wide array of pharmaceutical agents, serving as a critical intermediate in the creation of antibacterial, antifungal, and anti-inflammatory drugs.[1] The efficiency of this synthesis is paramount. This guide provides an objective comparison between traditional conventional heating methods and modern microwave-assisted techniques, supported by experimental data to inform laboratory practices and process development.

Recent advancements in synthetic chemistry have highlighted microwave-assisted synthesis as a more efficient alternative to conventional heating methods, significantly enhancing reaction speeds and yields.[1] While traditional methods often involve multi-step processes, including the halogenation of pyrazine (B50134), microwave irradiation offers a streamlined approach.[1][2][3]

Performance Data: A Head-to-Head Comparison

The quantitative advantages of microwave-assisted synthesis over conventional methods are stark, particularly in terms of reaction time and yield. The following table summarizes key performance data gleaned from studies on pyrazine derivatives and other closely related heterocyclic compounds, illustrating the potential gains when applying microwave technology to the synthesis of this compound derivatives.

ParameterMicrowave-Assisted SynthesisConventional SynthesisSource(s)
Reaction Time 10 - 30 minutes8 - 24 hours[4][5][6]
Yield 75 - 91%Often lower, with one study showing 7% for a specific derivative[5][7]
Temperature 120 - 180 °C25 - 150 °C (reflux)[2][4][8][9]
Pressure 7 - 15 bar (in sealed vessels)Atmospheric pressure[10]
Energy Efficiency High, due to direct heating of the reaction mixtureLow, due to heating of the entire apparatus[8]
Byproduct Formation Reduced, leading to higher product purityCan be significant, requiring extensive purification[11][12]

Experimental Workflows: A Visual Comparison

The fundamental difference in the experimental setup and workflow between the two methods is a key factor in the observed disparities in performance.

G cluster_0 Microwave-Assisted Synthesis cluster_1 Conventional Synthesis MA_Start Mix Reactants & Solvent in Microwave Vial MA_Seal Seal Vial MA_Start->MA_Seal MA_Irradiate Microwave Irradiation (Controlled Temp & Pressure) MA_Seal->MA_Irradiate MA_Cool Rapid Cooling MA_Irradiate->MA_Cool MA_Workup Work-up & Purification MA_Cool->MA_Workup MA_Product Final Product MA_Workup->MA_Product CS_Start Mix Reactants & Solvent in Round-Bottom Flask CS_Heat Conventional Heating (Oil Bath/Heating Mantle) CS_Start->CS_Heat CS_Reflux Reflux CS_Heat->CS_Reflux CS_Cool Slow Cooling CS_Reflux->CS_Cool CS_Workup Work-up & Purification CS_Cool->CS_Workup CS_Product Final Product CS_Workup->CS_Product

References

Safety Operating Guide

Proper Disposal of 2,3-Dichloropyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of 2,3-Dichloropyrazine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Identification

This compound is a hazardous chemical that requires careful handling. It is crucial to be aware of its primary hazards before initiating any disposal procedure.

  • Health Hazards: The substance is harmful if swallowed, inhaled, or absorbed through the skin.[1] It is known to cause irritation to the eyes, skin, and respiratory tract.[1][2][3]

  • GHS Classification: It is classified under the Globally Harmonized System as Acute Toxicity 4 (Oral), Skin Irritant 2, Serious Eye Irritant 2, and Specific Target Organ Toxicity — Single Exposure 3 (respiratory tract irritation).[2][3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[1][2][4] All handling and disposal operations should be conducted in a well-ventilated area or a chemical fume hood.[1][2][3]

Spill and Contamination Cleanup Procedure

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated to disperse any vapors or dust.[1][2]

  • Control Ignition Sources: Remove all potential sources of ignition from the spill area.[5]

  • Contain and Absorb: For liquid spills, use an inert absorbent material such as sand, diatomite, or a universal binder to contain the spill.[2] For solid spills, carefully sweep up the material, avoiding the creation of dust.[1][5]

  • Collect Waste: Place all contaminated absorbent materials and the spilled chemical into a clean, dry, and properly labeled container for hazardous waste.[1][2][5]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated gloves and wipes, must be disposed of as hazardous waste.[6]

Step-by-Step Disposal Protocol

This compound must be disposed of as hazardous chemical waste.[6] It is prohibited to dispose of this chemical down the drain or in regular trash.[6][7]

  • Waste Characterization: Identify all waste containing this compound, including pure substance, solutions, and contaminated materials.

  • Waste Segregation: Collect this compound waste separately from other waste streams. As a chlorinated heterocyclic compound, it should be placed in a container designated for halogenated organic waste .[8][9] Do not mix with incompatible chemicals like strong oxidizing agents, acids, or bases.[8][10]

  • Container Selection and Labeling:

    • Use a chemically compatible waste container, preferably plastic, that is in good condition and has a secure, tight-fitting lid.[10][11]

    • Clearly label the container with a "Hazardous Waste" tag and list all contents, including "this compound" and any other solvents or chemicals present.[11]

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated and properly managed Satellite Accumulation Area (SAA).[10][11] This area must be at or near the point of waste generation.[11]

    • Keep the waste container closed at all times, except when adding waste.[6][10][11]

  • Requesting Disposal: Once the container is full (not exceeding 90% capacity) or waste is no longer being generated, contact your institution's Environmental Health and Safety (EH&S) department (or equivalent) to schedule a waste pickup.[9][11]

  • Final Disposal: The final disposal of the waste will be handled by trained professionals at an approved hazardous waste treatment, storage, and disposal facility, likely through methods such as industrial incineration.[2][3]

Management of Empty Containers

Containers that once held this compound must also be managed as hazardous waste until properly decontaminated.

  • Non-Acutely Hazardous Waste Procedure: An empty container that has held this compound can be disposed of as regular trash only after all waste has been removed, leaving as little residue as possible.[6] The container's label must be defaced or removed before disposal.[6]

  • Acutely Hazardous (P-List) Waste Procedure: If institutional policy or local regulations classify this as an acutely hazardous waste, the empty container must be triple-rinsed with a suitable solvent.[6][8] The rinsate from this process must be collected and disposed of as hazardous waste.[8]

Quantitative Data for Waste Management

The following table summarizes key quantitative limits and parameters relevant to the storage of this compound hazardous waste in a laboratory setting.

ParameterGuideline/LimitSource
Waste Container Fill Level Do not fill above 90% of the container's total capacity.[9]
SAA Storage Limit (General) A maximum of 55 gallons of total hazardous waste may be stored.[11]
SAA Storage Limit (Acutely Toxic) A maximum of 1 quart (liquid) or 1 kg (solid) of P-listed waste.[11]
Container Storage Time Limit Up to 12 months from the date waste was first added.[11]
pH for Aqueous Drain Disposal N/A (Drain disposal is prohibited for this chemical).[6][7]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

G cluster_lab Laboratory Procedures cluster_ehs EH&S / Professional Disposal A 1. Identify & Characterize This compound Waste B 2. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C 3. Segregate into Halogenated Waste Stream B->C D 4. Collect in a Labeled, Compatible Container C->D E 5. Store Securely in Satellite Accumulation Area (Keep Container Closed) D->E F 6. Request Pickup from EH&S Department E->F G 7. EH&S Collects Waste from Laboratory F->G H 8. Transport to Approved Hazardous Waste Facility G->H I 9. Final Disposal (e.g., Industrial Incineration) H->I

Caption: Workflow for the safe disposal of this compound waste.

References

Safe Handling and Disposal of 2,3-Dichloropyrazine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 2,3-Dichloropyrazine, including detailed operational procedures and disposal plans to ensure a secure laboratory environment.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 4858-85-9

  • Molecular Formula: C₄H₂Cl₂N₂

Hazard Identification and First Aid

This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or absorbed through the skin.[1][2] It causes skin, eye, and respiratory tract irritation.[1][3][4][5]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Get medical aid if irritation develops or persists.[1][4]

  • Ingestion: If the individual is conscious and alert, rinse their mouth and provide 2-4 cupfuls of milk or water. Do NOT induce vomiting. Seek immediate medical attention.[1][3]

  • Inhalation: Remove the individual from exposure to fresh air immediately. If they are not breathing, administer artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[1][4]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses with Side ShieldsMust meet ANSI Z87.1 standards.
Chemical Splash GogglesRequired when there is a risk of splashing.
Face ShieldTo be worn over safety glasses or goggles for maximum protection.[6]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are suitable.[7] Check for integrity before each use and replace immediately upon contamination.
Body Protection Laboratory CoatA Nomex® lab coat over cotton clothing is recommended.[7] It should be fully buttoned.[7]
Chemical-Resistant ApronProvides an additional layer of protection against splashes.
Respiratory Protection NIOSH-Approved RespiratorUse in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a respirator with an appropriate filter (e.g., type ABEK) is necessary.
Foot Protection Closed-Toe ShoesShoes must cover the entire foot.[7][8]

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for laboratory safety.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

  • Remove all unnecessary items from the work area to prevent contamination.

  • Verify that all necessary PPE is available and in good condition.

2. Handling Procedure:

  • Don all required PPE before handling the chemical.

  • Carefully open the container, avoiding inhalation of any dust or vapors.[1]

  • Weigh or measure the required amount of this compound within the fume hood.

  • Keep the container tightly closed when not in use.[1][4]

  • Avoid contact with skin, eyes, and clothing.[1]

  • After handling, wash hands thoroughly with soap and water.[3]

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[1]

  • Keep the container tightly closed to prevent exposure to moisture, as the substance is hygroscopic.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[1]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Contaminated Solids: Place any contaminated items such as gloves, paper towels, and weighing paper into a designated, labeled hazardous waste container.

  • Unused Chemical: Unwanted this compound should be disposed of as hazardous waste. Do not pour it down the drain.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent (e.g., acetone (B3395972) or ethanol) in a fume hood. Collect the rinsate as hazardous waste.

2. Disposal Procedure:

  • All waste materials must be placed in a suitable, clean, dry, and closed container labeled for disposal.[1]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal.

Workflow for Safe Handling and Disposal

Workflow for this compound Handling and Disposal cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Handling prep_area Prepare Work Area (Fume Hood) check_ppe Inspect and Don PPE prep_area->check_ppe locate_safety Locate Safety Equipment (Eyewash, Shower) check_ppe->locate_safety handle_chem Handle this compound locate_safety->handle_chem store_chem Store Properly handle_chem->store_chem If not all used segregate_waste Segregate Waste (Solids, Liquids, Sharps) handle_chem->segregate_waste After use decontaminate Decontaminate Work Area handle_chem->decontaminate label_waste Label Waste Container segregate_waste->label_waste dispose_waste Dispose via EHS label_waste->dispose_waste remove_ppe Remove and Dispose of PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dichloropyrazine
Reactant of Route 2
Reactant of Route 2
2,3-Dichloropyrazine

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